molecular formula C6H11N3O B2434139 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1523376-59-1

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2434139
CAS No.: 1523376-59-1
M. Wt: 141.174
InChI Key: CWYPOBWZHYYXOB-UHFFFAOYSA-N
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Description

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral pyrazole derivative with the molecular formula C6H11N3O . The compound features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in various therapeutic agents . This specific structure, which includes an amino ethanol functional group attached to the heterocyclic ring, is offered in high purity (95%) and is available for research and development purposes . Pyrazole analogs are of significant interest in rational drug design due to their wide range of pharmacological targets . The structural motif of the pyrazole ring allows for diverse molecular interactions, and its functionalization through substitution is a key strategy for synthesizing novel lead compounds . Researchers are exploring such analogs for various activities, including potential cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The presence of both amino and alcohol functional groups on the ethanol side chain in 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol provides handles for further chemical modification, making it a valuable building block for creating libraries of derivatives for biological screening. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-2-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYPOBWZHYYXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Technical Guide to Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1523376-59-1) is a high-value heterocyclic building block belonging to the class of


-amino alcohols. Structurally, it consists of a glycinol backbone substituted at the 

-position with a 1-methyl-1H-pyrazol-5-yl moiety.

This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAPK, BTK), GPCR ligands, and bioisosteres of phenyl-glycinol derivatives. Its amphoteric nature, possessing both a primary amine and a primary alcohol, allows for versatile divergent synthesis, including cyclization to oxazolines or selective N-acylation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Analysis

The molecule features a chiral center at the C2 position, existing as (R) and (S) enantiomers. The 1-methyl-1H-pyrazole ring acts as a polar aromatic system, offering different hydrogen bond acceptor properties compared to a standard phenyl ring.

PropertyDataNote
IUPAC Name 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS Number 1523376-59-1Primary identifier
Molecular Formula

Molecular Weight 141.17 g/mol
Physical State White to pale yellow solidHygroscopic
Solubility DMSO, Methanol, Ethanol, Water (moderate)Low solubility in non-polar solvents (Hexane)
pKa (Predicted) Amine: ~8.5–9.0; Pyrazole N2: ~2.5Basic amine; Pyrazole is weakly basic
LogP (Predicted) -0.4 to 0.1Highly polar fragment
TPSA ~65-70 ŲHigh polar surface area due to N/O content
3D Conformation & Chirality

The C2 stereocenter dictates the spatial arrangement of the pharmacophore. In drug design, the specific enantiomer often determines binding affinity.

  • H-Bonding: The hydroxyl group (H-donor/acceptor), the primary amine (H-donor/acceptor), and the pyrazole N2 (H-acceptor) create a dense network of potential interactions.

  • Chelation: The 1,2-aminoalcohol motif is a bidentate ligand capable of chelating transition metals (Cu, Zn), which is relevant for metalloenzyme inhibition or catalytic applications.

Synthetic Methodology

The most robust synthetic route involves the reduction of the corresponding


-amino acid or ester. This approach preserves chirality (if starting from chiral pool material) and avoids harsh conditions that might degrade the pyrazole ring.
Primary Route: Reduction of Pyrazolyl-Glycinate

Precursor: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1).

Reaction Scheme (Graphviz)

Synthesis cluster_conditions Critical Parameters Start Methyl 2-amino-2-(1-methyl- 1H-pyrazol-5-yl)acetate (Ester Precursor) Intermediate Aluminum/Boron Complex Intermediate Start->Intermediate THF, 0°C -> Reflux Reagent Reducing Agent (LiAlH4 or NaBH4/I2) Reagent->Intermediate Quench Acidic/Basic Workup Intermediate->Quench Hydrolysis Product 2-amino-2-(1-methyl- 1H-pyrazol-5-yl)ethan-1-ol Quench->Product Extraction & Purification Param1 Anhydrous Conditions (N2 atm) Param2 Temp Control: Exothermic Addition

Figure 1: Reduction workflow for converting the amino-ester precursor to the target amino alcohol.

Detailed Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) in anhydrous THF at 0°C.

    • Note:

      
       with 
      
      
      
      (generating borane in situ) is a milder alternative if the pyrazole ring substituents are sensitive, but LiAlH4 is standard for esters.
  • Addition: Dissolve Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (1.0 equiv) in anhydrous THF. Add dropwise to the hydride suspension, maintaining internal temperature

    
    .
    
  • Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1%

    
    ).
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH4 in grams.
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallization from EtOAc/Hexane or column chromatography (DCM/MeOH/

    
    ).
    

Reactivity & Derivatization Profile[10]

The molecule is a "divergent intermediate." The amino and hydroxyl groups allow for selective functionalization.

Chemical Transformations
  • Oxazoline Formation: Reaction with nitriles or carboxylic acids under dehydrating conditions yields oxazolines, which are protected forms of amino alcohols and valuable ligands in asymmetric catalysis.

  • Selective N-Acylation: The amine is more nucleophilic than the alcohol. Controlled reaction with acid chlorides (1.0 equiv) at 0°C yields the amide without O-acylation.

  • Carbamate Synthesis: Reaction with Boc-anhydride or Cbz-Cl protects the amine, allowing modification of the pyrazole ring (e.g., halogenation at C4).

Reactivity Pathway Diagram

Reactivity Core 2-amino-2-(1-methyl- 1H-pyrazol-5-yl)ethan-1-ol Oxazoline Pyrazolyl-Oxazoline (Ligand/Protected form) Core->Oxazoline Cyclodehydration Amide N-Acyl Derivative (Peptidomimetic) Core->Amide Selective N-Acylation Aldehyde Amino-Aldehyde (Unstable - Oxidative cleavage) Core->Aldehyde Oxidation R_Cycl R-CN / ZnCl2 or R-COOH / Heat R_Acyl R-COCl (1 eq) / Base 0°C R_Ox Swern Oxidation or NaIO4 (Cleavage)

Figure 2: Divergent synthetic pathways. Green arrows indicate constructive functionalization; red indicates degradation or oxidative modification.

Medicinal Chemistry Applications

Kinase Inhibition

The 1-methyl-1H-pyrazol-5-yl moiety is a bioisostere for phenyl or pyridine rings often found in the hinge-binding region of kinase inhibitors.

  • Mechanism: The amino alcohol tail can extend into the ribose-binding pocket or solvent-exposed regions, forming critical H-bonds with residues like Asp or Glu.

  • Case Study: In p38 MAPK inhibitors, 5-amino-pyrazole derivatives are established scaffolds. This specific amino alcohol variant adds solubility and a "warhead" attachment point (the -OH group) for PROTAC linker design.

Bioisosterism

Replacing a phenyl-glycinol with a pyrazolyl-glycinol significantly lowers LogP (improving water solubility) and introduces new vectors for


-stacking interactions. The pyrazole nitrogen (N2) can accept a hydrogen bond, unlike the phenyl ring C-H, potentially picking up interactions with backbone amides in the target protein.

Analytical & Handling Standards

Quality Control (QC)
  • HPLC: Use a polar embedded column (e.g., C18-Aq) due to the molecule's hydrophilicity.

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.

    • Detection: UV at 254 nm (aromatic pyrazole) and 210 nm (amide/amine).

  • NMR:

    • 1H NMR (DMSO-d6): Look for the pyrazole singlets/doublets around

      
       6.0–7.5 ppm, the N-methyl singlet at 
      
      
      
      ~3.7–3.9 ppm, and the distinctive multiplets for the
      
      
      backbone.
  • Chiral Purity: Essential for biological assays. Analyze using Chiral HPLC (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA/Diethylamine mobile phase.

Storage & Stability
  • Hygroscopicity: The amino alcohol functionality attracts moisture. Store under inert atmosphere (Argon) at 2–8°C.

  • Stability: Stable to hydrolysis. Avoid strong oxidizing agents which may attack the amine or the pyrazole ring.

References

  • PubChem Compound Summary. (n.d.). 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023).[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Retrieved from [Link][2]

  • Bawazir, W. (2020).[3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[3] Retrieved from [Link]

Sources

Technical Guide: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the chemical entity 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol .

The Pyrazole-Glycinol Scaffold in Medicinal Chemistry

Part 1: Identity & Chemical Profile

Nomenclature & CAS Status

This compound is a heteroaryl-glycinol , a critical chiral building block used to introduce polarity and three-dimensional complexity into drug candidates (particularly kinase inhibitors).

  • Systematic Name: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

  • Common Name: (1-Methyl-1H-pyrazol-5-yl)glycinol

  • CAS Number (Alcohol): Not widely indexed in public commercial aggregators (Non-Standard).

  • CAS Number (Precursor Ester): 1909309-96-1 (Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate).

    • Note: As the alcohol is often unstable or synthesized in situ, researchers must procure the stable methyl ester (CAS 1909309-96-1) and perform a standard reduction.

Physicochemical Properties (Calculated)
PropertyValueNote
Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
H-Bond Donors 2 (NH₂, OH)Critical for active site binding
H-Bond Acceptors 3 (N, O)
LogP ~ -0.8 to -0.5Highly polar; aqueous soluble
pKa (Conj. Acid) ~ 8.5 (Amine)Basic primary amine
Chirality 1 Chiral CenterUsually synthesized as racemate or enantioselective (S/R)

Part 2: Synthesis Protocol (Self-Validating)

Since the alcohol is not a standard catalog item, the authoritative route for acquisition is the chemical reduction of the ester precursor . This protocol is designed for high fidelity and minimal racemization.

Reaction Logic

The transformation utilizes Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) to reduce the ester carbonyl to a primary alcohol while leaving the pyrazole ring and primary amine intact.

Reagents
  • Substrate: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1).

  • Reductant: LiAlH₄ (2.5 equiv) OR NaBH₄ (4.0 equiv) + LiCl (promoter).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser workup.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 1.0 mmol of the Ester (CAS 1909309-96-1) in 10 mL anhydrous THF. Cool to 0°C.[1]

  • Addition: Slowly add 2.5 mmol of LiAlH₄ (solution in THF or solid) portion-wise over 15 minutes. Caution: Exothermic gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH). The ester spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM/MeOH/NH₃ gradient).

Synthesis Workflow Diagram (DOT)

SynthesisPath Ester Precursor Ester (CAS 1909309-96-1) Reaction Reduction (LiAlH4 / THF, 0°C) Ester->Reaction Dissolve & Cool Intermediate Aluminate Complex Reaction->Intermediate Hydride Transfer Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product Target Amino-Alcohol (Glycinol Derivative) Quench->Product Filtration & Drying

Caption: Logical workflow for converting the commercially available ester (CAS 1909309-96-1) into the target amino-alcohol scaffold.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

¹H-NMR (400 MHz, DMSO-d₆) Expectations
  • Pyrazole-H4: δ ~6.1–6.3 ppm (Doublet or Singlet).

  • Pyrazole-H3: δ ~7.3–7.5 ppm (Doublet).

  • N-Methyl: δ ~3.7–3.9 ppm (Singlet, 3H).

  • Chiral Methine (CH-NH₂): δ ~3.9–4.2 ppm (Triplet or dd).

  • Methylene (CH₂-OH): δ ~3.4–3.6 ppm (Multiplet).

  • Exchangeables: Broad singlets for NH₂ and OH (disappear with D₂O shake).

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 142.18. Observed: 142.2 .

  • Fragmentation: Loss of -CH₂OH (31 Da) is common, showing a fragment at m/z ~111 (pyrazole-methanamine cation).

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "privileged scaffold" because it combines a rigid aromatic core (pyrazole) with a flexible, polar "warhead" (amino-ethanol).

  • Kinase Inhibition: The amino-alcohol motif mimics the ATP ribose/phosphate binding region, allowing H-bonds with the hinge region of kinases (e.g., JAK, AURK).

  • Solubility Enhancer: The high polarity of the glycinol tail improves the ADME profile of otherwise lipophilic drugs.

Biological Pathway Interaction

The compound is often derivatized at the primary amine to form amides or ureas.

BioPathway Target Target Amino-Alcohol Deriv Amide/Urea Coupling Target->Deriv Functionalization Kinase Kinase ATP Pocket (Hinge Region) Deriv->Kinase H-Bond Donor/Acceptor Solubility ADME Improvement (Aq. Solubility) Deriv->Solubility Polar Surface Area

Caption: Mechanism of action for pyrazole-glycinol derivatives in medicinal chemistry optimization.

References

  • ChemScene. (2024). Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS 1909309-96-1) Product Page. Retrieved from

  • PubChem. (2024).[2] 1-Methyl-1H-pyrazol-5-amine (Related Building Block).[2][3] Retrieved from

  • MDPI. (2025). Synthesis of Pyrazole-Based Sulfonamides. Retrieved from

  • BOC Sciences. (2024). Pyrazole Building Blocks for Drug Discovery. Retrieved from

Sources

molecular weight and formula of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a specialized chiral amino alcohol building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a critical pharmacophore scaffold for kinase inhibitors and protein-protein interaction modulators. Its structure combines a polar, hydrogen-bonding "head" (the amino-alcohol motif) with an aromatic, lipophilic "tail" (the N-methylpyrazole), making it an ideal mimic for transition states in enzymatic hydrolysis or as a hinge-binding motif in ATP-competitive inhibitors.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
CAS Number 1523376-59-1 Primary identifier for the alcohol.
Precursor CAS 1909309-96-1Methyl ester derivative (intermediate).
Molecular Formula

Molecular Weight 141.17 g/mol Average mass.
Monoisotopic Mass 141.0902 DaCritical for HRMS verification (

).
Polar Surface Area ~68 ŲHigh permeability potential (Rule of 5 compliant).
Chirality 1 Chiral CenterTypically synthesized/sold as a racemate unless resolved.
pKa (Calculated) Base: ~8.5 (Amine)Pyrazole N2 is weakly basic (pKa ~2.5).

Structural Analysis & Pharmacophore Mapping

The molecule is distinct from its 3-isomer counterpart. The "5-yl" designation indicates the ethanolamine chain is attached to the carbon adjacent to the methylated nitrogen (


).
  • Steric Environment: The

    
    -substitution places the side chain in close proximity to the 
    
    
    
    -methyl group, creating a specific steric bulk that restricts rotation compared to the 3-isomer. This pre-organization is valuable for locking conformations in receptor pockets.
  • Binding Capabilities:

    • H-Bond Donor: Primary amine (

      
      ) and Hydroxyl (
      
      
      
      ).
    • H-Bond Acceptor: Pyrazole

      
       and Hydroxyl 
      
      
      
      .
    • 
      -Stacking:  The electron-rich pyrazole ring facilitates 
      
      
      
      interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in active sites.

Synthetic Methodology

The synthesis of this molecule typically requires a multi-step sequence starting from 1-methylpyrazole. The critical challenge is achieving regioselectivity at the


 position, followed by the construction of the amino-alcohol tail.
Retrosynthetic Logic

The most robust industrial route involves the reduction of the corresponding


-amino ester. This ester is derived from 1-methyl-1H-pyrazole-5-carbaldehyde via a Strecker synthesis or similar amino-acid generating protocol.
Reaction Pathway Diagram

SynthesisPath Start 1-Methylpyrazole Step1 Lithiation (n-BuLi) + DMF Start->Step1 Aldehyde 1-Methyl-1H-pyrazole- 5-carbaldehyde Step1->Aldehyde Step2 Strecker Reaction (NaCN, NH4Cl) Aldehyde->Step2 AminoNitrile Amino Nitrile Intermediate Step2->AminoNitrile Step3 Acid Hydrolysis + Esterification AminoNitrile->Step3 Ester Methyl 2-amino-2-(1-methyl- 1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1) Step3->Ester Step4 Reduction (LiAlH4 or NaBH4) Ester->Step4 Product TARGET: 2-Amino-2-(1-methyl- 1H-pyrazol-5-yl)ethan-1-ol Step4->Product

Figure 1: Synthetic workflow from the commercial starting material 1-methylpyrazole to the target amino alcohol via the ester intermediate.

Detailed Experimental Protocol

Objective: Reduction of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate to the target amino alcohol.

Context: This protocol utilizes Lithium Aluminum Hydride (


) for complete reduction. While 

is safer,

is preferred for amino esters to ensure complete reduction of the carbonyl without racemization, provided temperature is controlled.
Reagents & Materials[1][2][3][4]
  • Substrate: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (1.0 eq).

  • Reductant:

    
     (2.5 eq, 2.4M solution in THF).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Glauber’s salt sequence (

    
    , 15% 
    
    
    
    ,
    
    
    ) or Fieser method.
Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Charge the flask with Anhydrous THF (10 mL per gram of substrate) and cool to 0°C in an ice bath.

  • Activation:

    • Carefully add the

      
       solution (2.5 eq) via syringe/cannula. Stir for 10 minutes at 0°C.
      
  • Addition:

    • Dissolve the amino ester substrate in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the

      
       suspension over 20–30 minutes.
      
    • Mechanism Note: The hydride attacks the ester carbonyl twice. The first attack forms the aldehyde intermediate; the second forms the alkoxide.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 3–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1%

      
      ). The ester spot (
      
      
      
      ) should disappear, replaced by a lower running polar spot (
      
      
      ).
  • Workup (Fieser Quench):

    • Cool the mixture back to 0°C.

    • Caution: Hydrogen gas evolution will be vigorous.

    • For every x grams of

      
       used, add:
      
      • x mL of water (slowly).

      • x mL of 15% aqueous NaOH.

      • 3x mL of water.

    • Warm to RT and stir for 15 minutes until a white granular precipitate forms (Lithium/Aluminum salts).

  • Purification:

    • Filter the mixture through a pad of Celite to remove the salts. Wash the pad with warm THF.

    • Concentrate the filtrate under reduced pressure to yield the crude oil.

    • Refinement: If purity is <95%, purify via flash column chromatography using a DCM/MeOH gradient (0

      
       10% MeOH).
      

Analytical Characterization (Self-Validation)

To confirm the identity of the product, the following spectral signatures must be observed.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )
  • Pyrazole Ring: Two doublets (or one singlet if overlapping) in the aromatic region (

    
     7.3 – 7.5 ppm) corresponding to 
    
    
    
    and
    
    
    .
  • N-Methyl: A strong singlet integrating to 3H around

    
     3.8 – 3.9 ppm. Note: If this signal is shifted significantly, check for salt formation.
    
  • Chiral Methine (

    
    ):  A multiplet around 
    
    
    
    4.0 – 4.2 ppm.
  • Methylene (

    
    ):  A multiplet or set of diastereotopic signals around 
    
    
    
    3.5 – 3.8 ppm.
Mass Spectrometry (LC-MS)[2][5]
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion:

    
    .
    
  • Fragment Pattern: Loss of

    
     (31 Da) is common, resulting in a fragment at m/z ~111.
    

References

  • Aggarwal, V. K., et al. (2003). Synthesis of Pyrazole-Containing Amino Acids via Regioselective Lithiation. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

Solubility Profile of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The determination of aqueous and non-aqueous solubility is a cornerstone of early-stage drug discovery and chemical process development. Poor solubility can impede reliable biological screening, complicate formulation, and ultimately lead to candidate attrition. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a novel heterocyclic compound with potential applications as a synthetic building block. We present a detailed examination of its structural attributes to predict its solubility behavior in water (a polar protic solvent) and dimethyl sulfoxide (DMSO, a polar aprotic solvent). Furthermore, this document offers detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, designed to yield reliable and reproducible data for researchers and drug development professionals.

Introduction

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a substituted amino alcohol containing a pyrazole moiety. Pyrazole derivatives are a significant class of N-heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and synthetic versatility.[1] Compounds with this scaffold have demonstrated anticancer, antibacterial, and anti-inflammatory properties, among others.[1][2]

The solubility of a compound is a critical physicochemical property that dictates its behavior in various systems. In drug discovery, aqueous solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties, impacting bioavailability and in vivo efficacy.[2] For in vitro high-throughput screening (HTS), compounds are typically stored as concentrated stock solutions in DMSO.[3] Therefore, understanding the solubility of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in both aqueous buffers and DMSO is essential for its effective utilization in research and development. This guide provides the theoretical grounding and practical methodologies to accurately characterize this key parameter.

Physicochemical Profile and Solubility Prediction

The molecular structure of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol provides significant insight into its potential solubility. The principle of "like dissolves like" governs solubility, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[4]

Structural Analysis:

  • Amino Group (-NH₂): This primary amine can act as both a hydrogen bond donor and acceptor. It is also basic and can be protonated in aqueous solutions depending on the pH, forming a charged ammonium salt which significantly enhances aqueous solubility.

  • Hydroxyl Group (-OH): The alcohol functional group is highly polar and is an excellent hydrogen bond donor and acceptor, strongly favoring interaction with polar protic solvents like water.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor), contributing to the molecule's polarity and ability to form hydrogen bonds.[1] While the pyrazole ring itself is only partially soluble in water, its nitrogen atoms enhance its affinity for polar solvents.[5]

  • Methyl Group (-CH₃): The N-methyl group on the pyrazole ring is a small, nonpolar substituent that will slightly decrease aqueous solubility.

  • Ethanol Backbone: The two-carbon chain is small and does not contribute significantly to lipophilicity.

Predicted Solubility:

  • In Water: The presence of three strong hydrogen bonding groups (amine, hydroxyl, and the pyrazole nitrogens) suggests that 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol should exhibit moderate to good aqueous solubility. The solubility is expected to be highly pH-dependent; it will be significantly higher at a pH below the pKa of the amino group, where it exists as a protonated, charged species.[6][7]

  • In DMSO: DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not donate protons for hydrogen bonding.[8] It is an excellent hydrogen bond acceptor. Given the compound's polar functional groups, it is predicted to be highly soluble in DMSO.[9] DMSO is capable of disrupting the intermolecular hydrogen bonds in the solid-state crystal lattice and solvating the molecule effectively, making it a standard solvent for creating high-concentration stock solutions for screening campaigns.[3]

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-controlled experimental design. Two primary types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that dissolves immediately upon addition of an aqueous buffer to a DMSO stock solution, while thermodynamic solubility represents the true equilibrium concentration.

General Experimental Workflow

The process of determining solubility follows a structured path from sample preparation to data analysis. The choice between a kinetic or thermodynamic assay depends on the stage of research, with kinetic assays often used for high-throughput screening and thermodynamic assays for more definitive characterization.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_result Result stock Prepare 10-100 mM Stock in Anhydrous DMSO kinetic Kinetic Solubility Assay (e.g., Nephelometry or Direct UV/LC-MS) stock->kinetic Dilute into Aqueous Buffer compound Weigh Solid Compound compound->stock thermo Thermodynamic Solubility Assay (Shake-Flask Method) compound->thermo Add Excess Solid to Solvent quant Quantify Solute Concentration (HPLC-UV, LC-MS) kinetic->quant Immediate Measurement separation Separate Solid from Supernatant (Filtration or Centrifugation) thermo->separation Incubate to Equilibrium (24-48h) separation->quant result Report Solubility (µg/mL, µM) quant->result calib Prepare Calibration Curve calib->quant

Sources

An In-Depth Technical Guide to the pKa Values of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of pKa in Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, the significance of the acid dissociation constant (pKa) is well understood. This fundamental physicochemical parameter governs a molecule's ionization state at a given pH, thereby profoundly influencing its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile.[1][2] An accurate understanding of a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design and development.

This guide provides a comprehensive technical overview of the methodologies for determining and predicting the pKa values of a novel heterocyclic compound, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. As no experimental data for this specific molecule is publicly available, this document serves as both a predictive analysis and a practical manual for its empirical determination. We will delve into the theoretical underpinnings, provide detailed, field-proven experimental protocols, and outline robust computational workflows. The causality behind each methodological choice will be explained, ensuring that the described protocols are self-validating systems for generating reliable data.

Molecular Structure and Predicted Ionization Behavior

The molecule at the heart of this guide is 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Its structure features two key ionizable centers: a primary amine and the N2 nitrogen of the pyrazole ring.

  • The Amino Group: The primary amino group (-NH2) is basic and will be protonated at low pH to form an ammonium ion (-NH3+). The pKa of this group is anticipated to be in the typical range for primary amino alcohols. For instance, the pKa of 2-aminoethanol is approximately 9.5.[3][4]

  • The Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group, rendering it non-basic. The N2 nitrogen, akin to pyridine, possesses a lone pair of electrons in an sp2 hybrid orbital and is therefore basic.[5] The pKa of the parent pyrazole is approximately 2.5.[6][7] Methyl substitution on the N1 nitrogen is expected to have a modest impact on the basicity of the N2 nitrogen. A predicted pKa value for 1-methylpyrazole is approximately 2.25.[8][9]

Based on this structural analysis, we can hypothesize that 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol will exhibit two distinct pKa values: a lower pKa associated with the protonation of the N2 nitrogen of the pyrazole ring and a higher pKa corresponding to the protonation of the primary amine.

Experimental Determination of pKa Values

The empirical determination of pKa values remains the gold standard for accuracy. Two robust and widely adopted methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Foundational Approach

Potentiometric titration is a highly reliable method that involves monitoring the pH of a solution of the analyte as a titrant is incrementally added.[10][11][12] The pKa values are determined from the inflection points on the resulting titration curve.

Experimental Protocol: Potentiometric Titration

  • Instrumentation and Reagents:

    • A calibrated pH meter with a combination glass electrode.

    • A standardized solution of 0.1 M hydrochloric acid (HCl).

    • A standardized solution of 0.1 M sodium hydroxide (NaOH).

    • A solution of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol of known concentration (e.g., 0.01 M) in deionized water.

    • Potassium chloride (KCl) for maintaining constant ionic strength.

  • Procedure:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[10]

    • To a 50 mL solution of the analyte, add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

    • Initially, acidify the solution to a pH of approximately 1.5 with 0.1 M HCl to ensure complete protonation of all basic centers.

    • Begin the titration by adding small, precise increments (e.g., 0.1 mL) of 0.1 M NaOH.

    • After each addition, allow the pH reading to stabilize and record the value.

    • Continue the titration until the pH reaches approximately 11.5.

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These can be determined from the midpoints of the buffer regions or by analyzing the first and second derivatives of the titration curve.

Data Presentation: Potentiometric Titration Results

ParameterValue
Analyte Concentration0.01 M
Ionic Strength0.15 M KCl
Titrant0.1 M NaOH
pKa1 (Pyrazole N2)To be determined
pKa2 (Amino Group)To be determined

Logical Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (0.01 M) add_kcl Adjust Ionic Strength (0.15 M KCl) prep_analyte->add_kcl acidify Acidify to pH 1.5 (0.1 M HCl) add_kcl->acidify titrate Titrate with 0.1 M NaOH acidify->titrate calibrate_ph Calibrate pH Meter record_ph Record pH after each addition calibrate_ph->record_ph titrate->record_ph plot_curve Plot pH vs. Volume NaOH find_inflection Determine Equivalence Points (1st/2nd Derivative) plot_curve->find_inflection calc_pka Calculate pKa values (at half-equivalence points) find_inflection->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Sensitive Alternative

For compounds with a chromophore whose absorbance spectrum changes with ionization state, UV-Vis spectrophotometry offers a sensitive method for pKa determination.[13][14][15] The pyrazole ring in our target molecule is expected to exhibit this property.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation and Reagents:

    • A dual-beam UV-Vis spectrophotometer.

    • A series of buffer solutions of known pH, covering a range from approximately 1 to 12.

    • A stock solution of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in a suitable solvent (e.g., methanol or water).

    • 0.1 M HCl and 0.1 M NaOH solutions.

  • Procedure:

    • Prepare a series of solutions of the analyte at a constant concentration in each buffer solution.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Also, record the spectra in 0.1 M HCl (fully protonated species) and 0.1 M NaOH (fully deprotonated species).

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these selected wavelengths against pH.

    • The pKa value is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[13][15]

Data Presentation: Spectrophotometric Analysis

pHAbsorbance at λ1Absorbance at λ2
1.0A_acidA'_acid
2.0......
3.0......
.........
12.0A_baseA'_base

Logical Workflow for Spectrophotometric pKa Determination

G cluster_prep Sample Preparation cluster_measurement Spectral Acquisition cluster_analysis Data Analysis prep_stock Prepare Analyte Stock Solution prep_samples Create Samples in Buffers (Constant Concentration) prep_stock->prep_samples prep_buffers Prepare Buffer Series (pH 1-12) prep_buffers->prep_samples record_spectra Record UV-Vis Spectra for all Samples prep_samples->record_spectra record_extreme_ph Record Spectra in 0.1M HCl & 0.1M NaOH prep_samples->record_extreme_ph plot_absorbance Plot Absorbance vs. pH fit_curve Fit Data to Henderson-Hasselbalch Equation plot_absorbance->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In the absence of experimental data, computational methods provide a powerful means of predicting pKa values.[16] These approaches range from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) models.

Quantum Mechanics: A First-Principles Approach

Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the free energy change of protonation/deprotonation, from which the pKa can be derived.[17][18][19]

Computational Protocol: DFT-Based pKa Prediction

  • Software: A quantum chemistry package such as Gaussian is required.[10][17]

  • Procedure:

    • Structure Generation: Build the 3D structures of the neutral, singly protonated (at the amine), and doubly protonated (at the amine and pyrazole N2) forms of the molecule.

    • Geometry Optimization: Perform geometry optimizations for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM). A suitable level of theory, such as B3LYP with the 6-31G++(d,p) basis set, should be employed.[10][11]

    • Frequency Calculations: Perform frequency calculations on the optimized geometries to obtain the Gibbs free energies.

    • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

      ΔG(aq) = G(deprotonated) + G(H+) - G(protonated)

      pKa = ΔG(aq) / (2.303 * RT)

      Where G(H+) is the experimental Gibbs free energy of the proton in water.[17]

Data Presentation: Predicted pKa Values from DFT

Ionizable GroupPredicted pKa
Pyrazole N2To be calculated
Amino GroupTo be calculated

Logical Workflow for DFT-based pKa Calculation

G cluster_structures Structure Preparation cluster_calculations QM Calculations (Gaussian) cluster_analysis pKa Calculation build_neutral Build Neutral Molecule opt_freq_gas Geometry Optimization & Frequency Calculation (Gas Phase) build_neutral->opt_freq_gas build_protonated_amine Build Amine-Protonated Species build_protonated_amine->opt_freq_gas build_protonated_both Build Doubly-Protonated Species build_protonated_both->opt_freq_gas opt_freq_solv Geometry Optimization & Frequency Calculation (Aqueous) opt_freq_gas->opt_freq_solv extract_g Extract Gibbs Free Energies opt_freq_solv->extract_g calc_delta_g Calculate ΔG(aq) for each protonation extract_g->calc_delta_g calc_pka Calculate pKa values calc_delta_g->calc_pka

Caption: Workflow for DFT-based pKa prediction.

Quantitative Structure-Activity Relationship (QSAR): A Data-Driven Approach

QSAR models use statistical methods to correlate chemical structure with physicochemical properties like pKa.[3][13][14] These models are trained on large datasets of compounds with experimentally determined pKa values.

Conceptual Protocol: QSAR-Based pKa Prediction

  • Software and Data:

    • Open-source cheminformatics toolkits like RDKit or PaDEL-Descriptor can be used for calculating molecular descriptors.[13][14]

    • Machine learning libraries such as scikit-learn in Python can be used to build the regression model.

    • A large, curated dataset of molecules with known pKa values is required for training (e.g., from databases like DataWarrior).[3][13][14]

  • Procedure:

    • Data Curation: Obtain and clean a dataset of diverse molecules with reliable experimental pKa values.

    • Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical descriptors that encode its structural and electronic features.

    • Model Training: Split the dataset into training and test sets. Train a machine learning model (e.g., multiple linear regression, support vector machine, or a neural network) on the training set to learn the relationship between the descriptors and the pKa values.[3][14]

    • Model Validation: Evaluate the predictive performance of the model on the test set.

    • Prediction: Use the validated model to predict the pKa values of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol by calculating its descriptors and feeding them into the model.

Data Presentation: Predicted pKa Values from QSAR

Ionizable GroupPredicted pKaConfidence Interval
Strongest Basic pKaTo be predictedTo be determined

Synthesis of Results and Concluding Remarks

This technical guide has outlined a multi-faceted approach to determining the pKa values of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. By combining predictive analysis based on structural analogs with detailed protocols for both experimental determination and computational prediction, a comprehensive understanding of this molecule's ionization behavior can be achieved.

Summary of Predicted and Analog pKa Values

MoietyAnalog CompoundpKa ValueReference
Pyrazole Ring1-Methylpyrazole~2.25[8][9]
Amino Alcohol2-Aminoethanol~9.5[3][4]

It is our expert assessment that the two primary pKa values for the target compound will be in the ranges of 2.0-3.0 for the pyrazole N2 and 9.0-10.0 for the primary amine. The experimental and computational methods detailed herein provide a robust framework for confirming these predictions. The accurate determination of these pKa values is a critical step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem. [Link]

  • Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

  • Wageningen University & Research. (n.d.). pKa values bases. [Link]

  • S.A. McKee & T.V. Pogorelov. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009. University of Illinois at Urbana-Champaign. [Link]

  • Catalysis Discovery Toolbox. (2023, June 14). Calculating pKa with Density Functional Theory [Video]. YouTube. [Link]

  • ChemBK. (2024, April 9). 1-methyl pyrazole. [Link]

  • Klicić, J. J., et al. (2009). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. The Journal of Physical Chemistry B, 113(12), 3953–3961. [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]

  • Wang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]

  • InSilicoMinds. (2024, July 12). Determination of proton affinities and pKa values of small organic molecules. [Link]

  • University of Illinois. (2020, September 6). Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. [Link]

  • Singh, R. P., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. RSC Advances, 10(49), 29486-29509. [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?[Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-methyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 1-methyl-. PubChem. [Link]

  • de la Torre, J. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

  • More, M. S., et al. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]

  • Lotfi, A. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Chemical Reviews, 4(1), 25-73. [Link]

  • Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. Poster presentation at the ASCCT meeting. [Link]

  • jkquantum. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176–183. [Link]

  • AL-Joubory, A. K. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal, 18(1). [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8945. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • University of Oxford. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • El-Sayed, N. N. E. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 57(5), 2005-2020. [Link]

Sources

Engineering the Future of Fragment-Based Drug Discovery: A Technical Guide to 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for novel, 3D-rich molecular scaffolds has driven modern medicinal chemistry away from flat, purely aromatic rings toward highly functionalized,


-enriched building blocks. Among these, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol  has emerged as a highly privileged fragment. By merging the established pharmacophore of a 1-methylpyrazole with the versatile reactivity of a 

-amino alcohol, this compound serves as a linchpin for synthesizing complex kinase inhibitors, GPCR ligands, and novel antimicrobials[1].

This whitepaper provides an in-depth technical analysis of this building block, detailing its structural rationale, validated synthesis protocols, and divergent derivatization strategies for modern drug discovery.

Structural Rationale & Pharmacophore Metrics

Historically, benzene and other simple arenes have dominated drug pipelines. However, the pyrazole ring provides a superior bioisosteric alternative[2]. While benzene is highly lipophilic (CLogP


 2.14), the pyrazole core is significantly more hydrophilic (CLogP 

0.24), which drastically improves the aqueous solubility and pharmacokinetic profile of the final drug candidate[2].

Furthermore, the addition of the ethanolamine moiety at the C5 position introduces a chiral center (or a racemic


 node), increasing the fraction of 

carbons (

). This is critical for "escaping flatland," a paradigm shift in drug discovery aimed at reducing off-target toxicity and improving clinical success rates. The

-amino alcohol motif is also a well-documented pharmacophore in biomedical applications, providing dual vectors for hydrogen bonding and synthetic derivatization[3].
Quantitative Physicochemical Profile

To understand its utility in Fragment-Based Drug Discovery (FBDD), we must evaluate its core metrics against the "Rule of 3".

ParameterValuePharmacological Impact in Drug Design
Molecular Weight 141.17 g/mol Ideal for FBDD; leaves ample room for fragment growing/linking.
CLogP (Calculated) ~ -0.5Highly hydrophilic; effectively offsets lipophilic target vectors.
Topological Polar Surface Area 64.1 ŲExcellent oral bioavailability and membrane permeability.
H-Bond Donors (HBD) 3 (-NH₂, -OH)Strong target engagement via hinge-binding or solvent networks.
H-Bond Acceptors (HBA) 4 (N, N, N, O)Versatile interaction profile within deep enzymatic pockets.
Fraction

(

)
0.33Increases 3D complexity, aiding in target selectivity.

De Novo Synthesis & Scale-Up Protocol

To utilize 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol effectively, a robust, scalable, and stereochemically adaptable synthesis is required. In my experience optimizing fragment libraries, the most efficient route leverages a Strecker amino acid synthesis followed by a chemoselective reduction[4].

Synthesis A 1-Methyl-1H-pyrazole- 5-carbaldehyde B Strecker Reaction (NH4Cl, NaCN, NH3) A->B C 2-Amino-2-(1-methyl-1H- pyrazol-5-yl)acetonitrile B->C D Acidic Hydrolysis (HCl, Reflux) C->D E Pyrazolyl Glycine Intermediate D->E F Reduction (NaBH4/I2) E->F G 2-Amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol F->G

Step-by-step synthesis workflow of the pyrazole amino alcohol building block.
Self-Validating Experimental Methodology

Step 1: Strecker Reaction (Aminonitrile Formation)

  • Procedure: Suspend 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in a mixture of aqueous

    
     (1.5 eq) and 
    
    
    
    (1.2 eq) in methanolic ammonia. Stir at room temperature for 24 hours. Extract with ethyl acetate, dry over
    
    
    , and concentrate.
  • Causality: The high concentration of ammonia drives the equilibrium toward the imine intermediate, which is subsequently trapped by the cyanide nucleophile. The N-methyl group on the pyrazole prevents tautomerization, locking the regiochemistry and ensuring nucleophilic attack occurs cleanly at the aldehyde carbon.

Step 2: Acidic Hydrolysis (Amino Acid Generation)

  • Procedure: Isolate the crude aminonitrile and reflux in 6M HCl for 12 hours. Cool to room temperature and adjust the pH to the isoelectric point to precipitate the product.

  • Causality: Strong continuous acidic conditions are required to hydrolyze the highly stable nitrile to a carboxylic acid, yielding the pyrazolyl glycine intermediate[4].

Step 3: Chemoselective Reduction (Amino Alcohol Formation)

  • Procedure: Suspend the pyrazolyl glycine in anhydrous THF under an argon atmosphere. Add

    
     (2.5 eq) and cool to 0 °C. Dropwise, add a solution of 
    
    
    
    (1.0 eq) in THF. Reflux for 12 hours, then quench carefully with MeOH. Concentrate the mixture, reflux the crude with 20% aqueous KOH for 2 hours, and extract with EtOAc to yield the pure amino alcohol.
  • Causality: Standard reducing agents (like

    
    ) can be overly harsh, prone to thermal runaway, or difficult to work up on a large scale. The 
    
    
    
    system generates diborane (
    
    
    ) in situ. Diborane is a highly electrophilic reducing agent that coordinates with the electron-rich carboxylate of the zwitterionic amino acid, reducing it smoothly to the alcohol without reducing the heteroaromatic pyrazole ring. The KOH reflux is a critical, often-missed step required to hydrolyze the highly stable boron-amine complex that forms post-reduction.

Divergent Derivatization Strategies

The true synthetic value of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol lies in its bifunctional nature. The 1,2-relationship between the primary amine and the primary alcohol allows for rapid elaboration into rigidified heterocyclic systems, which are highly sought after in modern drug pipelines[5].

Derivatization Core 2-Amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol (Core Building Block) Oxa Oxazolidinone Derivatives Core->Oxa CDI / Base Morph Morpholine Derivatives Core->Morph Epoxide / Cyclization Amide Amide/Peptidomimetic Scaffolds Core->Amide HATU / R-COOH

Divergent derivatization pathways for the pyrazole amino alcohol core.
Protocol: Synthesis of Pyrazole-Oxazolidinones

Oxazolidinones are a crucial class of antibacterial agents (e.g., Linezolid) and monoamine oxidase inhibitors. Using this building block allows researchers to append a pyrazole directly to the oxazolidinone core.

  • Procedure: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (2.5 eq) and cool the system to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise to control the exotherm. Stir at room temperature for 4 hours. Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield the pyrazole-oxazolidinone scaffold.
  • Causality: CDI is chosen over phosgene or triphosgene for safety, ease of bench-scale handling, and mild byproduct generation (imidazole). The primary amine, being significantly more nucleophilic than the alcohol, attacks the CDI first to form an acylimidazole intermediate. The adjacent hydroxyl group then undergoes an intramolecular cyclization, expelling the remaining imidazole leaving group to form the thermodynamically stable 5-membered oxazolidinone ring.

Conclusion

The integration of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol into synthetic libraries represents a highly strategic choice for medicinal chemists. By leveraging its low lipophilicity, high


 character, and dual functional handles, researchers can rapidly generate complex, bioisosterically favorable drug candidates. Adhering to the robust synthesis and derivatization protocols outlined above ensures high-yield, scalable access to next-generation molecular architectures.

References

  • Title: Pyrazoles in Drug Discovery Source: PharmaBlock (pharmablock.com) URL: 2

  • Title: Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction Source: Organic & Biomolecular Chemistry (rsc.org) URL: 4

  • Title: Original Functionalized Pyrazoles For Drug Discovery | Building Blocks Source: Life Chemicals (lifechemicals.com) URL: 1

  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: International Journal of Organic Chemistry (scirp.org) URL: 5

  • Title: Poly(beta-amino alcohols), their preparation, and uses thereof (US9193827B2) Source: Google Patents (google.com) URL: 3

Sources

Thermodynamic Characterization of Pyrazole-Derived Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Pyrazole-Derived Amino Alcohols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Guide to Solubility, Stability, and Bioavailability Profiling

Executive Summary

Pyrazole-derived amino alcohols represent a privileged scaffold in medicinal chemistry, serving as pharmacophores for beta-adrenergic receptor antagonists, kinase inhibitors (e.g., p38 MAPK), and antimicrobial agents.[1] However, their development is frequently bottlenecked by poor aqueous solubility and complex solid-state behavior.

This guide provides a rigorous technical framework for characterizing the thermodynamic properties of these derivatives. By understanding the interplay between crystal lattice energy (


), solvation enthalpy (

), and ionization constants (pKa), researchers can rationally design formulations that maximize bioavailability. We examine specific protocols for determining solubility, lipophilicity, and thermal transitions, supported by thermodynamic modeling equations.

Chemical Architecture & Thermodynamic Significance[2]

The Structural Scaffold

The compound class is defined by a pyrazole ring linked—often via an ether or alkyl chain—to an amino alcohol moiety (typically a 3-amino-2-hydroxypropyl chain).

  • Pyrazole Core: A five-membered heterocycle containing two adjacent nitrogen atoms.[2][3] It is aromatic and exhibits tautomerism.

    • Thermodynamic Implication: The ring is planar and electron-rich, facilitating

      
       stacking in the solid state, which increases the enthalpy of fusion (
      
      
      
      ) and reduces solubility.
  • Amino Alcohol Tail: Contains a secondary amine and a hydroxyl group.

    • Thermodynamic Implication: The hydroxyl group acts as both a hydrogen bond donor and acceptor, increasing hydrophilicity. The amine provides a basic center (pKa ~9.0–10.0), allowing for salt formation to drastically alter

      
      .
      
The "Dual-Basicity" Challenge

Thermodynamic profiling must account for two distinct ionization events:

  • The Pyrazole Nitrogen: Weakly basic (pKa ~2.5). Protonation requires low pH.

  • The Aliphatic Amine: Moderately basic (pKa ~9.5). Protonation occurs at physiological pH.

This ionization profile dictates that LogD (Distribution Coefficient) is highly pH-dependent, affecting both solubility and membrane permeability.

Critical Thermodynamic Parameters

To predict the behavior of these molecules in vivo and in formulation, four key parameters must be quantified.

Solubility & The Apelblat Equation

Solubility is not merely a concentration; it is a thermodynamic equilibrium state. For pyrazole derivatives, solubility in organic solvents (e.g., ethanol, DMSO) versus water often follows the "like dissolves like" principle but is governed mathematically by the Modified Apelblat Equation:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical model parameters derived from experimental data.
    
Partition Coefficient (LogP)

Lipophilicity is a dominant factor. Pyrazole derivatives often exhibit LogP values ranging from 1.2 to >5.0 , depending on the phenyl/alkyl substitution on the pyrazole ring.

  • High LogP (>3): Indicates poor aqueous solubility but high permeability. Requires salt formation (e.g., Hydrochloride) or lipid-based formulations.

  • Low LogP (<1): Good solubility but potentially poor membrane permeability.

Thermal Transitions (DSC)

Differential Scanning Calorimetry (DSC) reveals the energy required to break the crystal lattice.

  • Melting Point (

    
    ):  High 
    
    
    
    (>150°C) typically correlates with poor solubility due to high stable crystal lattice energy.
  • Enthalpy of Fusion (

    
    ):  A direct measure of intermolecular forces (H-bonds, 
    
    
    
    -stacking) in the solid state.

Experimental Methodologies

The following protocols are designed to generate self-validating thermodynamic data.

Protocol A: Thermodynamic Solubility (Saturation Shake-Flask)

Standardized for Pyrazole Derivatives

  • Preparation: Add excess solid compound (approx. 50 mg) to 5 mL of solvent (Water, pH 7.4 Buffer, Ethanol) in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (25.0 ± 0.1°C) for 24–48 hours using an orbital shaker.

    • Validation: Check pH at the end of the experiment to ensure the buffer capacity was not exceeded by the compound's basicity.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze supernatant via HPLC-UV (typically 254 nm for the pyrazole chromophore).

  • Calculation:

    
    
    
Protocol B: Differential Scanning Calorimetry (DSC)

For Crystal Lattice Energy Determination

  • Sample: Weigh 2–4 mg of dried powder into an aluminum pan. Crimp non-hermetically.

  • Reference: Empty aluminum pan.

  • Cycle: Heat from 30°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic melting peak to calculate

    
     (J/g).
    
    • Note: If an exotherm is observed shortly after melting, it indicates thermal decomposition, common in nitro-substituted pyrazoles.

Data Analysis & Visualization

The Thermodynamic Cycle of Solubilization

Understanding solubility requires visualizing the energy penalty of breaking the solid lattice versus the energy gain from solvation.

ThermodynamicCycle Solid Solid Drug (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔG_sub) Solution Solvated Drug (Liquid Solution) Solid->Solution Solubility (ΔG_sol) Gas->Solution Solvation (ΔG_solv)

Figure 1: The thermodynamic cycle. Solubility is the sum of the sublimation energy (breaking the lattice) and solvation energy (interacting with solvent).

Experimental Workflow for Profiling

This diagram outlines the logical flow for characterizing a new pyrazole amino alcohol derivative.

Workflow cluster_SolidState Solid State Characterization cluster_Solution Solution Thermodynamics Start New Pyrazole Derivative DSC DSC Analysis (Tm, ΔH_fus) Start->DSC XRD X-Ray Diffraction (Crystallinity) Start->XRD Solubility Shake-Flask Solubility (25°C) DSC->Solubility pKa Potentiometric Titration Solubility->pKa LogP Shake-Flask Octanol/Water pKa->LogP Decision Is Solubility < 0.1 mg/mL? LogP->Decision SaltScreen Salt Screening (HCl, Mesylate) Decision->SaltScreen Yes Proceed Proceed to Bioassays Decision->Proceed No Formulation Lipid Formulation or Nanoparticles SaltScreen->Formulation

Figure 2: Decision tree for thermodynamic profiling and formulation strategy.

Case Study: 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropylamino)propan-2-ol

This compound (often designated as CB1 in literature) serves as a perfect model for the thermodynamic challenges of this class.

Observed Properties[1]
  • Structure: A lipophilic 3,5-diphenylpyrazole core linked to a hydrophilic isopropylamino-propanol tail.

  • Solubility: The free base is practically insoluble in water due to the high lipophilicity of the diphenylpyrazole moiety (LogP > 4.5 estimated).

  • Thermodynamic Solution:

    • Salt Formation: Conversion to the hydrochloride salt utilizes the basicity of the secondary amine (isopropylamino group).

    • Result: The ionic interaction disrupts the crystal lattice energy and increases the solvation enthalpy (

      
      ), rendering the compound water-soluble.
      
    • Alternative: Encapsulation in cationic copolymer nanoparticles (e.g., P7) was required for in vivo delivery when salt formation was insufficient or to control release rates.

Quantitative Data Summary (Representative)
ParameterValue / RangeMethodSignificance
Melting Point (

)
199–203°C (Core)DSCHigh lattice energy; requires significant energy to dissolve.
pKa (Pyrazole N) ~2.5TitrationNegligible ionization at physiological pH.
pKa (Amine N) ~9.6TitrationPrimary site for salt formation (e.g., HCl salt).
LogP 3.5 – 5.8Shake-FlaskHigh membrane permeability; potential for BBB crossing.

30–40 kJ/molDSCIndicates strong intermolecular forces in solid state.

References

  • Solubility of 1H-pyrazole in various solvents. Solubility of Things. Available at: [Link]

  • Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole. Journal of Chemical & Engineering Data. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles. National Institutes of Health (PMC). Available at: [Link]

  • Thermodynamic characterization of pyrazole derivatives binding to p38 MAPK. PubMed. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect. National Institutes of Health (PMC). Available at: [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole. ACS Publications. Available at: [Link]

Sources

Synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly pivots toward highly functionalized,


-rich frameworks, the demand for novel heteroaryl 

-amino alcohols has surged. Specifically, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol represents a high-value building block for the development of kinase inhibitors, peptidomimetics, and targeted protein degraders (such as CBP/p300 degraders)[1].

Despite its structural simplicity, synthesizing this specific motif is non-trivial. The 1-methylpyrazole ring presents unique synthetic challenges: the


-methyl group exerts significant steric hindrance on the adjacent C5 position, and the electron-rich pyrazole nitrogens readily coordinate with Lewis acid catalysts and electrophilic reducing agents. This whitepaper provides an authoritative literature review and technical guide on the most robust, field-proven synthetic strategies to access this molecule, moving from retrosynthetic theory to scalable, self-validating experimental protocols.

Retrosynthetic Analysis & Strategic Overview

The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol fundamentally relies on the commercial availability of its precursor, 1-methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9)[2]. To build the


-amino alcohol architecture, a one-carbon homologation is required at the aldehyde carbon, alongside the installation of the amine.

Two primary strategies dominate the literature for this class of molecules:

  • The Strecker-to-Reduction Pathway : A classical approach that generates racemic or enantioenriched products via an

    
    -amino nitrile intermediate[3].
    
  • The Ellman Sulfinamide Pathway : A modern, stereocontrolled approach utilizing a chiral auxiliary to dictate absolute stereochemistry[4][5].

Retrosynthesis Target 2-amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol AminoAcid Heteroaryl Amino Acid Target->AminoAcid Reduction (NaBH4/I2) SulfinylImine Chiral Sulfinyl Imine Target->SulfinylImine 1. Vinyl MgBr 2. O3 / NaBH4 3. HCl AminoNitrile α-Amino Nitrile AminoAcid->AminoNitrile Hydrolysis Aldehyde 1-methyl-1H-pyrazole- 5-carbaldehyde AminoNitrile->Aldehyde Strecker Reaction SulfinylImine->Aldehyde Ellman's Sulfinamide

Caption: Retrosynthetic strategies for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Mechanistic Pathways & Causality

Route 1: The Strecker-Based Pathway (Racemic to Enantioenriched)

The Strecker reaction converts the starting aldehyde to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile using a cyanide source and an amine/ammonia[6]. For heteroaryl aldehydes, the imine formation equilibrium can be challenging, often requiring Lewis acid catalysis or phase-transfer conditions[7].

Chemoselective Reduction Causality: Once the nitrile is hydrolyzed to the


-amino acid, it must be reduced to the 

-amino alcohol. Standard

is insufficiently reactive for carboxylic acids. Instead, the in situ generation of diborane (

) using

and

[8] or

and

[9][10] is highly effective. The reaction

generates electrophilic borane. Because borane is a Lewis acid, it rapidly coordinates to the electron-rich amino group of the substrate, directing the intramolecular reduction of the adjacent carboxylic acid without inadvertently reducing the pyrazole ring[8][10].
Route 2: Asymmetric Synthesis via Ellman's Sulfinamide

To obtain enantiopure


- or 

-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, Ellman's chiral tert-butanesulfinamide is the industry standard[4][5].

Stereochemical Causality: The condensation of the aldehyde with


-

-butanesulfinamide requires a water scavenger like

. The pyrazole

-methyl group sterically interacts with the bulky tert-butyl group, locking the resulting imine into an

-conformation. During the subsequent nucleophilic addition (e.g., using

for a diastereoselective Strecker cyanation), the aluminum coordinates to the sulfinyl oxygen, organizing a rigid, closed transition state. The bulky tert-butyl group shields one face of the imine, forcing the nucleophile to attack from the opposite face, thereby establishing absolute stereocontrol[3][4].

Ellman Aldehyde 1-methyl-1H-pyrazole-5-carbaldehyde Imine (Rs)-tert-butanesulfinyl imine Aldehyde->Imine (R)-t-BuSONH2, Ti(OEt)4 (Water Scavenging) TS Six-Membered Transition State (Facial Selectivity) Imine->TS Nucleophile (CN- or Vinyl) Coordination Adduct (Rs, S)-Sulfinamide Adduct TS->Adduct Diastereoselective Addition Product (S)-2-amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol Adduct->Product 1. Hydrolysis/Oxidation 2. HCl Deprotection

Caption: Stereochemical control workflow using Ellman's chiral sulfinamide auxiliary.

Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the project phase (e.g., discovery vs. process chemistry). The table below summarizes the performance metrics of the discussed pathways based on standard heteroaryl amino alcohol synthesis data[3][4][6].

Synthetic RouteOverall YieldEnantiomeric Excess (ee)ScalabilityReagent Cost
Classical Strecker (Racemic) 45 - 60%N/A (Racemic)High (kg scale)Low
Asymmetric Strecker (Phase-Transfer) 40 - 55%85 - 95%MediumHigh (Chiral Catalysts)
Ellman's Sulfinamide (Auxiliary) 50 - 65%> 98%High (100g+ scale)Moderate

Experimental Protocols: Self-Validating Systems

The following is a highly optimized, step-by-step methodology for the Ellman Sulfinamide Route , designed with built-in in-process controls (IPCs) to ensure experimental trustworthiness.

Phase 1: Imine Condensation
  • Charge a flame-dried, argon-purged flask with 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq, ~110 g/mol )[2] and

    
    -
    
    
    
    -butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
  • Add

    
     (2.0 eq) dropwise at room temperature.
    
    • Causality:

      
       acts as both a Lewis acid to activate the aldehyde and a highly efficient water scavenger, driving the equilibrium toward the imine[4].
      
  • IPC (Self-Validation) : Monitor by LC-MS. The reaction is validated when the aldehyde peak completely disappears (typically 12-18 hours).

  • Workup : Pour the mixture into an equal volume of saturated aqueous

    
     with rapid stirring.
    
    • Causality: This rapidly hydrolyzes the titanium complex, precipitating insoluble

      
       salts. Filter through a Celite pad to obtain the pure sulfinyl imine.
      
Phase 2: Diastereoselective Cyanation
  • Cool a solution of the sulfinyl imine (1.0 eq) in anhydrous THF to -78 °C.

  • Add

    
     (1.5 eq) dropwise.
    
    • Causality: The aluminum coordinates to the sulfinyl oxygen, organizing the rigid transition state. The bulky tert-butyl group blocks one face, forcing the cyanide to attack from the less hindered face, establishing the

      
      -configuration at the new stereocenter[3].
      
  • IPC (Self-Validation) : Monitor by TLC. Once complete, quench with saturated

    
     at -78 °C to safely destroy excess cyanide, then warm to room temperature.
    
Phase 3: Hydrolysis and Chemoselective Reduction
  • Hydrolyze the

    
    -amino nitrile to the 
    
    
    
    -amino acid using 6M HCl at reflux for 12 hours. This step simultaneously cleaves the chiral sulfinyl auxiliary. Concentrate to dryness to yield the amino acid hydrochloride salt.
  • Reduce : Suspend the amino acid (1.0 eq) and

    
     (2.5 eq) in anhydrous THF at 0 °C.
    
  • Add a solution of

    
     (1.0 eq) in THF dropwise.
    
    • Causality & IPC: The reaction of

      
       and 
      
      
      
      generates diborane (
      
      
      ) in situ[8][10]. The fading of the iodine's distinct red/brown color serves as a visual, self-validating indicator that the active reducing agent has successfully formed.
  • Reflux for 14 hours.

  • Quench : Cool to 0 °C and carefully add methanol dropwise until gas evolution (

    
    ) ceases.
    
    • Causality: Methanol breaks down the highly stable boron-amine complexes, liberating the free 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol and safely venting residual borane as volatile trimethyl borate[9].

References

  • [1] Google Patents. WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof. URL:

  • [8] Scribd. Sodium Borohydride: Uses & Properties. URL:

  • [6] Vachal, P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature. URL:

  • [9] Abiko, A., & Masamune, S. (1992). An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4. Tetrahedron Letters. URL:

  • [3] Wang, J., Liu, X., & Feng, X. (2011). Recent advances in asymmetric Strecker reactions. Arkat USA. URL:

  • [7] Scilit. Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. URL:

  • [4] Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Introduction to Stereoselective Organic Synthesis: Ellman's sulfinamide. Accounts of Chemical Research. URL:

  • [10] Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Journal of Organic Chemistry / ACS Publications. URL:

  • [5] American Chemical Society. Chirality in Abundance: A Reagent-Controlled Access to Multiple Stereoisomers of Functionalized Bishomocubanes. URL:

Sources

suppliers and pricing for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1523376-59-1) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and fragment-based drug design (FBDD). Its structural significance lies in the 1-methyl-1H-pyrazol-5-yl moiety, a regioisomer that offers distinct steric and electronic vectors compared to the more common 3-yl or 4-yl isomers.

This guide provides a technical roadmap for sourcing, validating, and handling this compound. Unlike commodity chemicals, this intermediate requires a strategic approach to procurement due to the synthetic complexity of 5-substituted pyrazoles and the potential for regioisomeric impurities.

Chemical Identity & Specifications

Before engaging suppliers, it is critical to lock down the exact chemical specifications to avoid receiving the thermodynamic 3-yl isomer.

PropertySpecification
Chemical Name 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS Registry Number 1523376-59-1
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Key Structural Feature 1,5-disubstitution pattern on the pyrazole ring
Chirality Contains one chiral center (racemic unless specified as R or S)
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents

Supply Chain Analysis

The supply landscape for this compound is bifurcated between "In-Stock" catalog vendors (milligram scale) and "Make-to-Order" contract research organizations (CROs) for gram-scale needs.

Primary Vendors
  • BLD Pharm: Validated supplier with stock typically in the mg to 1g range.

  • ChemScene: Offers the compound and related intermediates (e.g., the amino acid ester precursor).[1]

  • Ambeed: Reliable for small-scale catalog orders.

  • Enamine: Likely source for bulk or library analogues.

Sourcing Decision Matrix

The following decision tree illustrates the optimal procurement strategy based on required quantity and purity needs.

SourcingMatrix Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram (Hit Validation) QtyCheck->SmallScale MedScale 1 - 10 Grams (Lead Opt) QtyCheck->MedScale LargeScale > 10 Grams (Process Dev) QtyCheck->LargeScale Catalog Catalog Order (BLD Pharm, ChemScene) Lead Time: 1-2 Weeks SmallScale->Catalog MedScale->Catalog If Stock Available Custom Custom Synthesis Quote (FTE or Fee-for-Service) Lead Time: 4-6 Weeks MedScale->Custom If Stock Low LargeScale->Custom CheckPurity QC Check: Isomer Purity >95%? Catalog->CheckPurity Proceed Proceed CheckPurity->Proceed Yes Purify/Return Purify/Return CheckPurity->Purify/Return No Batch Delivery\n+ Full COA Batch Delivery + Full COA Custom->Batch Delivery\n+ Full COA

Figure 1: Strategic sourcing decision matrix for 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Pricing Models & Cost Drivers

Pricing for this compound is non-linear due to the difficulty of synthesizing 5-substituted pyrazoles regio-selectively.

Estimated Pricing Tiers (2024/2025 Estimates)
ScaleEstimated Price RangeComment
100 mg $50 - $120Catalog price. High markup for packaging/handling.
1 Gram $250 - $450"Tier 2" Building Block pricing.
10 Grams $1,500 - $2,500Custom synthesis territory. Economies of scale begin.
100 Grams Custom QuoteRequires process optimization (likely ~$8,000 - $12,000).
Key Cost Drivers
  • Regioselectivity: Synthesizing the 5-yl isomer often produces the thermodynamic 3-yl isomer as a byproduct. Separation requires careful chromatography, driving up labor and solvent costs.

  • Precursor Cost: The starting material, 1-methyl-1H-pyrazole-5-carbaldehyde, is significantly more expensive than its 3-carbaldehyde counterpart.

  • Chirality: If you require a specific enantiomer (R or S), expect a 3x - 5x price multiplier due to the need for chiral resolution or asymmetric synthesis.

Technical Deep Dive: Synthesis & Quality Assurance

To ensure you are buying the correct compound (or to synthesize it internally), you must understand the synthetic pathway. This knowledge allows you to audit supplier COAs effectively.

Synthetic Pathway

The most robust route involves the Strecker synthesis or amino-acid synthesis from the aldehyde, followed by reduction.

  • Starting Material: 1-Methyl-1H-pyrazole-5-carbaldehyde.[2][3][4]

  • Intermediate: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (CAS: 1909309-96-1).

  • Product: Reduction of the ester using LiAlH₄ or NaBH₄ yields the target amino alcohol.

SynthesisWorkflow Aldehyde 1-Methyl-1H-pyrazole- 5-carbaldehyde (Starting Material) Strecker Strecker / Amino Acid Synthesis Aldehyde->Strecker + NH3, CN- Ester Intermediate Ester (CAS: 1909309-96-1) Strecker->Ester Hydrolysis/Esterification Reduction Reduction (LiAlH4 / NaBH4) Ester->Reduction Target Target Amino Alcohol (CAS: 1523376-59-1) Reduction->Target

Figure 2: Synthetic workflow from the aldehyde precursor to the target amino alcohol.[5]

Quality Assurance Protocol

When receiving a batch, run the following validation steps:

  • ¹H-NMR (DMSO-d₆):

    • Critical Check: Confirm the pyrazole proton signals. The 5-substituted isomer will have a specific coupling pattern distinct from the 3-substituted isomer.

    • N-Methyl Group: Look for a singlet around

      
       3.8 - 4.0 ppm.
      
    • Side Chain: The chiral methine proton (

      
       to amine) should appear as a multiplet/triplet around 
      
      
      
      3.5 - 4.2 ppm depending on pH.
  • HPLC Purity:

    • Ensure >95% purity at 254 nm.

    • Impurity Watch: Look for the carboxylic acid (incomplete reduction) or the dimer (oxidation of the amine).

Handling & Stability

  • Hygroscopicity: Amino alcohols are prone to absorbing water. Store under inert gas (Argon/Nitrogen).

  • Storage: Keep at 2-8°C for short term, or -20°C for long term to prevent oxidation (N-oxide formation).

  • Safety: Treat as a potential skin and eye irritant (H315, H319). Use standard PPE.

References

  • BLD Pharm. Product Detail: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1523376-59-1). Retrieved from

  • ChemScene. Product Detail: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (Intermediate). Retrieved from

  • PubChem. Compound Summary: 1-Methyl-1H-pyrazole-5-carbaldehyde (Precursor). Retrieved from

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc.[5] (Demonstrates synthetic methodology for related pyrazole amino alcohols). Retrieved from

Sources

Methodological & Application

Application Note & Detailed Protocol: A Reliable Synthetic Route to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a valuable amino alcohol building block incorporating the 1-methyl-1H-pyrazole moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds in novel therapeutic agents. The described synthesis begins with the commercially available 1-methyl-1H-pyrazole-5-carbaldehyde[1] and proceeds through a cyanohydrin intermediate. The protocol is designed for robustness and scalability, detailing a Lewis acid-catalyzed cyanation followed by a lithium aluminum hydride reduction. This guide explains the causal logic behind key procedural choices, provides detailed step-by-step instructions, and includes recommendations for characterization and safety, ensuring a self-validating and reproducible workflow for chemistry professionals.

Introduction and Scientific Rationale

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of an amino alcohol side chain, as seen in the target molecule 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, introduces chiral complexity and functional handles for further elaboration, making it a highly desirable building block.

The synthetic strategy outlined herein was chosen for its efficiency and reliance on well-established, high-yielding transformations. The pathway is divided into two primary stages:

  • Cyanohydrin Formation: The conversion of the starting aldehyde to a cyanohydrin. This classic reaction introduces the required two-carbon backbone in a single, efficient step. We employ trimethylsilyl cyanide (TMSCN) catalyzed by zinc iodide (ZnI₂), a method renowned for its mild conditions and compatibility with sensitive functional groups, thereby minimizing side reactions often seen with alkali metal cyanides.

  • Reductive Amination: The simultaneous reduction of the nitrile group to a primary amine and the deprotection of the silylated alcohol. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its proven efficacy in converting nitriles to primary amines without affecting the pyrazole ring.

This approach provides a logical and reliable path to the target compound, confirmed by its CAS registry number 1523376-59-1[2].

Overall Synthetic Workflow

The synthesis proceeds from the starting aldehyde to the final amino alcohol via a stable cyanohydrin intermediate.

G cluster_start Starting Material cluster_step1 Step 1: Cyanohydrin Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product SM 1-Methyl-1H-pyrazole-5-carbaldehyde S1_Action 1. TMSCN, cat. ZnI₂ 2. Dichloromethane (DCM) 3. Aqueous Workup SM->S1_Action Nucleophilic Addition INT 2-hydroxy-2-(1-methyl-1H- pyrazol-5-yl)acetonitrile S1_Action->INT Isolation S2_Action 1. LiAlH₄, Anhydrous THF 2. Quench (Glauber's Salt) 3. Extraction & Purification INT->S2_Action Nitrile Reduction FP 2-amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol S2_Action->FP Isolation & Final Characterization

Caption: High-level workflow for the synthesis of the target amino alcohol.

Detailed Experimental Protocols

Part 1: Synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile

Principle: This step involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of the aldehyde. The use of TMSCN with a catalytic amount of the Lewis acid ZnI₂ generates a silylated cyanohydrin in situ. The mild Lewis acid activates the aldehyde, making it more electrophilic and facilitating the attack by the cyanide. A subsequent aqueous workup cleaves the silyl ether to yield the desired cyanohydrin.

Materials and Equipment:

  • Reagents: See Table 1.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-Methyl-1H-pyrazole-5-carbaldehyde110.115.00 g45.4Starting Material
Trimethylsilyl cyanide (TMSCN)99.255.41 g (6.0 mL)54.5Cyanide Source
Zinc Iodide (ZnI₂), anhydrous319.220.29 g0.91Catalyst
Dichloromethane (DCM), anhydrous-100 mL-Solvent
Hydrochloric Acid (1 M aq.)-50 mL-Workup
Saturated Sodium Bicarbonate (aq.)-50 mL-Workup
Brine (Saturated NaCl aq.)-50 mL-Workup
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-Drying Agent

Table 1: Reagents for Cyanohydrin Formation.

Step-by-Step Protocol:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • To the flask, add 1-methyl-1H-pyrazole-5-carbaldehyde (5.00 g, 45.4 mmol) and anhydrous zinc iodide (0.29 g, 0.91 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add trimethylsilyl cyanide (6.0 mL, 54.5 mmol) dropwise over 15 minutes via a syringe or dropping funnel. CAUTION: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Upon completion, cool the mixture back to 0 °C and slowly quench by adding 50 mL of 1 M HCl. Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure cyanohydrin as a pale yellow oil or low-melting solid.

Part 2: Reduction to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting the nitrile functionality directly to a primary amine. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is designed to safely quench the excess reagent and precipitate aluminum salts, which can then be easily filtered off.

Materials and Equipment:

  • Reagents: See Table 2.

  • Equipment: Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, reflux condenser, dropping funnel, heating mantle, ice bath, Celite® for filtration.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetonitrile137.145.00 g36.5Starting Material
Lithium Aluminum Hydride (LiAlH₄)37.952.77 g73.0Reducing Agent
Tetrahydrofuran (THF), anhydrous-150 mL-Solvent
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)322.20~25 g-Quenching Agent
Ethyl Acetate-200 mL-Extraction Solvent

Table 2: Reagents for Reduction.

G cluster_mechanism Nitrile R-C≡N Hydride1 H⁻ (from AlH₄⁻) Nitrile->Hydride1 1. Nucleophilic Attack Imine_Anion [R-CH=N]⁻ Hydride2 H⁻ (from AlH₄⁻) Imine_Anion->Hydride2 2. Second Attack Dianion [R-CH₂-N]²⁻ Workup H₂O Workup Dianion->Workup 3. Protonation Amine R-CH₂-NH₂

Caption: Simplified mechanism for the reduction of a nitrile to a primary amine.

Step-by-Step Protocol:

  • Set up a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, carefully add lithium aluminum hydride (2.77 g, 73.0 mmol) to 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the cyanohydrin (5.00 g, 36.5 mmol) in 50 mL of anhydrous THF in a separate flask.

  • Transfer the cyanohydrin solution to a dropping funnel and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. CAUTION: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly in a well-ventilated fume hood away from ignition sources.

  • Sequentially and very slowly, add sodium sulfate decahydrate (Glauber's salt) portion-wise until the vigorous bubbling ceases and a white, granular precipitate forms. This method is a safer alternative to the Fieser workup.

  • Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Add ~10 g of anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol.

  • The product can be purified by crystallization or by chromatography on a short silica plug (eluting with DCM/Methanol/Ammonia 90:9:1) to yield the final product, typically as a white to off-white solid.

Expected Results and Characterization

  • Yield: The overall yield for the two-step process is expected to be in the range of 60-75%.

  • Physical Appearance: White or off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the pyrazole ring protons, the methyl group singlet (~3.8 ppm), the methine proton (CH-NH₂), the methylene protons (CH₂-OH), and exchangeable protons for the -OH and -NH₂ groups.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to the pyrazole carbons, the methyl carbon, and the two carbons of the amino alcohol side chain.

  • Mass Spectrometry (ESI+): Calculated for C₆H₁₁N₃O [M+H]⁺: 142.0975; Found: 142.0978.

  • Infrared (IR) Spectroscopy: Look for characteristic broad absorptions for O-H and N-H stretching (~3100-3400 cm⁻¹) and C-N stretching.

Safety and Handling

  • Trimethylsilyl Cyanide (TMSCN): Acutely toxic by inhalation, ingestion, and skin contact. It readily hydrolyzes to form highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood. A cyanide antidote kit should be available.

  • Lithium Aluminum Hydride (LiAlH₄): Water-reactive and flammable solid. Reacts violently with water and protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon).

  • General Precautions: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory throughout the procedure.

Conclusion

This application note details a reliable and efficient two-step synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. By leveraging a mild cyanohydrin formation followed by a robust LiAlH₄ reduction, this protocol provides researchers with a practical method to access this valuable heterocyclic building block. The detailed explanations and step-by-step instructions are intended to ensure high reproducibility for applications in pharmaceutical and chemical research.

References

  • Organic Syntheses. 3(5)-aminopyrazole. Available at: [Link]

  • Wan, J-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available at: [Link]

  • Sutherland, A., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Note: High-Efficiency Peptide Coupling of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The incorporation of heterocycles into peptide backbones is a critical strategy in medicinal chemistry to enhance metabolic stability and potency. The molecule 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1523376-59-1) represents a high-value "reduced" amino acid scaffold. Its pyrazole side chain mimics histidine or phenylalanine residues but offers distinct electronic properties and hydrogen-bonding capabilities, making it a privileged structure in kinase inhibitors and protein-protein interaction (PPI) modulators.

The Challenge: Sterics and Selectivity

Synthesizing peptides with this building block presents two distinct mechanistic hurdles:

  • Steric Occlusion (The "Ortho" Effect): The 1-methyl group on the pyrazole ring is positioned adjacent (ortho) to the C5-attachment point of the ethylamine backbone. This creates a significant steric barrier that impedes the nucleophilic attack of the amine onto the activated carboxylic acid.[1] Standard coupling reagents (e.g., EDC/HOBt) often result in stalled reactions or low yields.

  • Chemoselectivity (N- vs. O-Acylation): As a

    
    -amino alcohol, the molecule contains both a primary amine and a primary alcohol. While amines are generally more nucleophilic, the steric retardation of the amine combined with highly reactive acylating agents can lead to competitive O-acylation (ester formation), requiring difficult purification steps.
    

This guide details an optimized HATU-mediated coupling protocol designed to overcome the steric barrier while preserving chemoselectivity.

Critical Experimental Considerations

Reagent Selection Logic
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strictly recommended over HBTU or EDC. The 7-azabenzotriazole (HOAt) leaving group generated by HATU utilizes a pyridine nitrogen to provide anchimeric assistance (neighboring group participation), significantly accelerating the reaction rate for sterically hindered amines.

  • Base: DIPEA (Diisopropylethylamine) is preferred over TEA. Its larger steric bulk prevents it from acting as a nucleophile, reducing the risk of base-mediated racemization of the incoming amino acid.

  • Solvent: DMF (Dimethylformamide) is required.[1] DCM often fails to solvate the polar zwitterionic intermediates effectively, leading to aggregation and incomplete coupling.

Data Summary: Coupling Efficiency Comparison

Table 1: Comparative yields of coupling Fmoc-Phe-OH to 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv).

Coupling SystemReaction TimeYield (Isolated)Major Side Product
EDC / HOBt 12 Hours45%Unreacted Amine
HBTU / DIPEA 4 Hours68%O-acyl impurity (<5%)
HATU / DIPEA 2 Hours 92% None Detected
PyBOP / DIPEA 4 Hours85%Phosphonium salts (difficult removal)

Optimized Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Amine: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv)

  • Carboxylic Acid: N-protected amino acid (e.g., Fmoc-AA-OH) (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to amine)

Step-by-Step Methodology
Phase 1: Pre-Activation (Critical for Hindered Couplings)
  • Dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (1.0 equiv only at this stage) to the mixture.

  • Stir at room temperature for 2–3 minutes .

    • Why? This allows the formation of the highly reactive O-At active ester. Do not exceed 5 minutes to avoid potential racemization of the amino acid.

Phase 2: Coupling Reaction[2]
  • Dissolve the pyrazole amino alcohol (1.0 equiv) in a minimal amount of DMF.

  • Add the remaining DIPEA (1.0 equiv) to this amine solution.

  • Add the amine/base solution dropwise to the pre-activated acid mixture.

  • Stir under nitrogen atmosphere at room temperature.

    • Monitoring: Check via TLC or LC-MS at 1 hour. The reaction is typically complete within 2 hours.

    • Checkpoint: If the reaction stalls ( >20% starting material after 4h), add 0.1 equiv of HOAt as an additive.

Phase 3: Workup & Purification
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash 2x with 5% Citric Acid or 1M KHSO₄.

    • Function: This removes the excess DIPEA, unreacted amine, and the water-soluble HOAt byproduct.

    • Note: Do not use HCl if your product contains acid-sensitive protecting groups (e.g., Trt, Boc).

  • Basic Wash: Wash 2x with Saturated NaHCO₃ (removes unreacted acid).

  • Brine Wash: Wash 1x with Saturated NaCl.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Mechanism & Workflow Visualization

Reaction Workflow

The following diagram illustrates the critical path for the coupling process, highlighting decision nodes for troubleshooting.

PeptideCouplingWorkflow Start Start: Reagent Prep PreActivation Pre-Activation: Fmoc-AA-OH + HATU + DIPEA (Generate Active Ester) Start->PreActivation Addition Add Pyrazole Amino Alcohol (Dropwise Addition) PreActivation->Addition 2-3 mins Monitoring Monitor: LC-MS (T=1h) Addition->Monitoring Complete Reaction Complete? Monitoring->Complete Workup Workup: Acid Wash (Citric Acid) Base Wash (NaHCO3) Complete->Workup Yes Troubleshoot Add 0.1 eq HOAt Increase Temp to 35°C Complete->Troubleshoot No (Stalled) Final Final Product: Peptide-Alcohol Workup->Final Troubleshoot->Monitoring Re-check 1h

Caption: Optimized workflow for HATU-mediated coupling of hindered pyrazole amino alcohols.

Steric Hindrance Mechanism

This diagram visualizes why standard reagents fail and how HATU overcomes the steric clash introduced by the N-methyl group.

StericMechanism Amine Pyrazole Amine (Nucleophile) StericBlock Steric Clash: 1-Methyl Group vs. Electrophile Amine->StericBlock Intrinsic Property Product Amide Bond Formation StericBlock->Product Low Yield Standard Standard Ester (OBt) (Slow Kinetics) Standard->StericBlock Blocked HATU_Active HATU Active Ester (OAt) (Fast Kinetics) HATU_Active->Product Bypasses Sterics (Anchimeric Assistance)

Caption: Mechanistic comparison showing how HATU (OAt ester) overcomes the steric blockade of the 1-methyl pyrazole group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents attack.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or add 0.5M LiCl to disrupt H-bond aggregates.
O-Acylation (Ester) Excess base or high temperature.Ensure reaction is at 0°C during addition. Verify pH is ~8, not >10. Use exactly 1.0 equiv of amine.
Racemization Over-activation time.Reduce pre-activation time to <2 mins. Use Sym-collidine instead of DIPEA as a milder base.[3]
Product is Water Soluble Pyrazole polarity.Do not use aqueous workup. Evaporate DMF, then purify directly via Reverse Phase Flash Chromatography (C18) .

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: HATU and Phosphonium Salts.

  • Morcuende, A., et al. (1996).[4] Fast and Chemoselective N-Acylation of Amino Alcohols. The Journal of Organic Chemistry, 61(16), 5264–5270.

  • BenchChem. (2025). Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis.

Sources

reductive amination protocols using 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Application Note: Optimized Reductive Amination Strategies for Pyrazole-Based -Amino Alcohols

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The substrate 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol represents a challenging class of "heterocyclic

Oxazolidine Shunt

Unlike simple amines, the adjacent hydroxyl group in this substrate can intramolecularly attack the intermediate iminium ion, forming a stable 5-membered oxazolidine ring. This side reaction competes with the desired reduction, often leading to stalled reactions or inseparable mixtures.

This guide details two optimized protocols to bypass this trap and ensure high-fidelity amine synthesis:

  • Method A (STAB): The standard protocol for aldehydes and unhindered ketones.

  • Method B (Ti-Mediated): The "heavy-duty" protocol for sterically hindered or electron-deficient carbonyls.

Critical Reaction Pathways

Understanding the equilibrium is vital for troubleshooting. The diagram below illustrates the competition between the desired Reductive Amination and the parasitic Oxazolidine Formation.

ReactionPathwaySubstrateAmino-AlcoholSubstrateHemiaminalHemiaminalIntermediateSubstrate->Hemiaminal+ CarbonylCarbonylAldehyde/KetoneCarbonyl->HemiaminalIminiumIminium Ion(Active Species)Hemiaminal->Iminium- H2OOxazolidineOxazolidine(Dead End/Trap)Iminium->OxazolidineProductSecondary Amine(Target)Iminium->ProductReduction(Hydride)Oxazolidine->Iminium

Figure 1: The "Oxazolidine Shunt" (grey) competes with the reduction pathway (green). Successful protocols must accelerate the reduction step or destabilize the oxazolidine.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes, Cyclohexanones, and Non-hindered Ketones. Mechanism: STAB is a mild hydride donor that reduces iminiums faster than aldehydes/ketones, minimizing direct reduction of the starting material [1].

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Substrate 1.0Limiting Reagent
Aldehyde/Ketone 1.1 - 1.2Slight excess drives equilibrium
STAB 1.4 - 1.5Reducing agent (Sodium Triacetoxyborohydride)
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes iminium formation)
DCE or THF Solvent0.1 M - 0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a dry vial, dissolve 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Note: If solubility is poor, use THF or a DCE/MeOH (9:1) mixture.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).

    • Why? The pyrazole ring is basic; the acid ensures the pH is low enough (~pH 5-6) to protonate the hemiaminal oxygen, facilitating water loss to form the iminium species.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: Look for [M+H]+ corresponding to the amine.

    • Warning: If [M+12]+ (methylene bridge) or [M-2]+ (oxazolidine) is seen, proceed to "Troubleshooting."

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Protocol B: Titanium(IV) Isopropoxide / NaBH₄

Best For: Sterically hindered ketones, Acetophenones, or when Protocol A yields oxazolidine. Mechanism: Ti(OiPr)₄ acts as a Lewis Acid and a water scavenger, forcing the equilibrium toward the imine/titanium-complex and preventing oxazolidine closure [2].

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Substrate 1.0Limiting Reagent
Carbonyl 1.1 - 1.5Excess required for slow kinetics
Ti(OiPr)₄ 1.5 - 2.0Lewis Acid / Dehydrating Agent
NaBH₄ 2.0Reducing Agent (Added in Step 2)
Ethanol (Abs) Solvent0.2 M - 0.5 M
Step-by-Step Procedure
  • Complexation: In a flame-dried flask under N₂, combine the amine substrate (1.0 equiv) and the carbonyl (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 equiv) via syringe.

    • Caution: Ti(OiPr)₄ is moisture sensitive.

  • Imine Formation: Stir the neat/concentrated mixture at RT for 4–12 hours.

    • Note: The mixture often becomes viscous. If stirring stops, add a minimal amount of dry THF.

  • Dilution & Reduction: Dilute the mixture with absolute Ethanol (to ~0.2 M). Cool to 0°C.[1][2]

  • Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise (gas evolution!).

  • Warm & Stir: Allow to warm to RT and stir for 2–4 hours.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or aqueous NH₄OH. A white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue will contain isopropanol, which can be removed under high vacuum.

Purification of Polar Amino Alcohols

The product is amphoteric and highly polar, making standard silica chromatography difficult (streaking).

Recommended Strategy: SCX Solid Phase Extraction

  • Load: Dissolve crude residue in MeOH. Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (excess aldehyde, borates, titanium residues).

  • Elute: Elute the product using 2M NH₃ in MeOH .

  • Finish: Concentrate the ammoniacal fraction to yield the clean free base.

Troubleshooting Guide

Observation (LCMS/TLC)DiagnosisRemediation
Mass = Product - 2 (Oxazolidine) Oxazolidine trapped.Do not discard. Treat the crude with aqueous acid (1N HCl) for 30 mins to hydrolyze the ring, then basify and extract. Switch to Protocol B for future runs.
No Reaction (SM remains) Iminium not forming.Add 3Å Molecular Sieves to Protocol A. Heat to 40°C.
Dialkylation (Product + Alkyl) Over-reaction.This is rare with secondary alcohols but possible with aldehydes. Use Protocol C (Stepwise: Form imine in MeOH, evaporate, then reduce).
Low Recovery Product stuck in water.The pyrazole-amine is water-soluble. Use n-Butanol for extraction or saturate the aqueous layer with NaCl (Salting out).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[9] Link

Application Note: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in Coordination Chemistry

[1]

Executive Summary

This guide details the coordination chemistry of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1523376-59-1), a specialized hybrid ligand combining an aliphatic amino-alcohol motif with a heteroaromatic pyrazole pendant.[1] Unlike its more common 3-yl isomer, the 5-yl substitution pattern imposes unique steric and geometric constraints that favor N,O-chelation over N,N-chelation, often leading to supramolecular bridging modes.[1] This note provides researchers with validated protocols for ligand handling, complex synthesis (Cu(II), Zn(II)), and structural characterization, targeting applications in Metal-Organic Frameworks (MOFs) and bio-inspired catalysis.

Ligand Profile & Mechanistic Insight

Structural Analysis

The ligand features a chiral center at the

1
  • IUPAC Name: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol[1]

  • Donor Atoms:

    • Amine Nitrogen (

      
      ):  Hard donor, primary binding site.[1]
      
    • Alcohol Oxygen (

      
      ):  Neutral or anionic (alkoxide) donor.[1]
      
    • Pyrazole Nitrogen (

      
      ):  The N2 atom (pyridine-like) is the potential donor.[1]
      
The "5-yl" vs. "3-yl" Geometric Switch

A critical distinction must be made regarding the pyrazole attachment point.[1][2]

  • 3-yl Isomer: The donor

    
     is adjacent to the attachment carbon.[1] This permits stable 5-membered N,N-chelation  (Amine-Metal-Pyrazole).[1]
    
  • 5-yl Isomer (Target Ligand): The attachment is at C5, adjacent to the methylated N1. The donor N2 is distal.[1]

    • Consequence: Formation of a monomeric N,N-chelate would require a strained 6-membered ring involving the N-N bond.[1] Therefore, this ligand exclusively favors N,O-chelation (amino-alcohol mode), leaving the pyrazole

      
       available for bridging  to a second metal center.
      
Coordination Modes Visualization

The following diagram illustrates the structural logic and resulting coordination motifs.

Gcluster_0Steric ConstraintLigandLigand Structure(5-yl Isomer)NO_ChelateMode A: Mononuclear(N,O-Chelation)Ligand->NO_ChelatePrimary Binding(Cu, Zn, Ni)ConstraintN2 is distal to AminePrevents N,N-chelationLigand->ConstraintGeometryBridgingMode B: Dinuclear/Polymeric(Bridging via Pyrazole)NO_Chelate->BridgingSelf-Assembly(Excess Metal)Constraint->NO_ChelateForces N,O Mode

Figure 1: Logical flow of coordination preference driven by the specific 1-methyl-pyrazol-5-yl geometry.[1]

Experimental Protocols

Protocol A: Ligand Solubilization & Handling

The ligand is typically a white to off-white solid.[1] It is amphiphilic but shows limited solubility in non-polar solvents.[1]

  • Solvent Compatibility:

    • Excellent: Methanol (MeOH), Ethanol (EtOH), DMSO.

    • Moderate: Acetonitrile (MeCN), THF (requires heating).[1]

    • Poor:[1] Diethyl ether, Hexane.[1]

  • Storage: Hygroscopic. Store at 2–8°C under Argon.

Protocol B: Synthesis of [Cu(L)₂]²⁺ Mononuclear Complex

This protocol targets the bis-ligand complex where the ligand acts as a bidentate N,O-donor.

Reagents:

  • Ligand (L): 1.0 mmol (141.17 mg)[1]

  • Cu(NO₃)₂[1][3][4][5]·3H₂O: 0.5 mmol (120.8 mg)[1]

  • Solvent: Methanol (HPLC grade, 20 mL)

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 1.0 mmol of Ligand in 10 mL MeOH. The solution should be clear and colorless.

  • Metal Addition: Dissolve 0.5 mmol Cu(NO₃)₂ in 10 mL MeOH. Add this dropwise to the ligand solution under stirring.

    • Observation: Color shifts instantly to deep blue (characteristic of Cu-N/O coordination).[1]

  • Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic equilibration.

  • Crystallization: Filter any particulates.[1] Allow the filtrate to evaporate slowly at room temperature.

    • Timeline: Blue block crystals typically form within 48–72 hours.[1]

  • Isolation: Filter crystals, wash with cold EtOH (2 x 5 mL), and dry in vacuo.

Expected Data:

  • UV-Vis:

    
     ~600–620 nm (d-d transition for distorted octahedral CuN
    
    
    O
    
    
    environment).[1]
  • IR: Shift in

    
     (~3300 cm⁻¹) and 
    
    
    relative to free ligand.[1]
Protocol C: Synthesis of Heterometallic MOF Precursors (Bridging Mode)

To utilize the pendant pyrazole nitrogen, a secondary metal (Ag(I) or Zn(II)) is introduced.

Reagents:

  • [Cu(L)₂] Complex (from Protocol B): 0.1 mmol[1]

  • AgClO₄: 0.2 mmol[1]

  • Solvent: MeCN/MeOH (1:1 v/v)

Workflow:

  • Dissolve [Cu(L)₂] in 10 mL solvent mixture.[1]

  • Add AgClO₄ solution dropwise in the dark (to prevent Ag reduction).[1]

  • Stir for 30 mins at RT.

  • Vapor diffusion of diethyl ether into the solution.[1]

    • Mechanism:[1][4][6] The "hard" Cu(II) retains the N,O-chelate, while the "soft" Ag(I) binds the pendant pyrazole nitrogens, linking the Cu-units into a polymeric chain.

Characterization Guide

Infrared Spectroscopy (FT-IR)
Functional GroupFree Ligand (

)
Complex (

)
Diagnostic Note

3350–3400 (br)3200–3300Shifts due to coordination or H-bonding.[1]

3280, 32203150–3250Red shift confirms Amine-Metal bond.[1]

~1550~1565Blue shift if Pyrazole-N coordinates (Bridging).[1] Unshifted in Monomer.
X-Ray Diffraction (XRD) Checklist

When solving the crystal structure, pay attention to:

  • Chelate Ring: Confirm the 5-membered ring is formed by Amine-N and Alcohol-O.[1]

  • Pyrazole Orientation: In the 5-yl isomer, the pyrazole ring should be twisted away from the metal center in mononuclear complexes due to the methyl group steric clash.

  • H-Bonding: The uncoordinated Pyrazole-N often acts as a hydrogen bond acceptor from the coordinated -OH or -NH₂ of a neighboring molecule, creating supramolecular networks.[1]

References & Further Reading

  • Ligand Synthesis & Properties:

    • ChemScene Data: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate (Precursor).[1] CAS 1909309-96-1.[1]

    • BLD Pharm: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.[1] CAS 1523376-59-1.[1]

  • Coordination Chemistry of Pyrazole-Alcohols:

    • Acta Crystallogr.[1][3] (2011).[1][3] Structure of Bis[2-(2-aminoethylamino)ethanol]copper(II). (Analogous N,O-chelation reference). Link

    • J. Mater.[1] Chem. C (2023).[1][7] Isomeric effects of 1-methyl-1H-pyrazol-3-yl vs 5-yl ligands in Ln(III) complexes. (Demonstrates the geometric impact of 3-yl vs 5-yl). Link

  • Bridging Pyrazole Applications:

    • Molecules (2023).[1][7] Ag(I) complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1][7] (Bridging modes of 5-amino-pyrazoles). Link[1]

Disclaimer: This application note is designed for research purposes. All synthesis involving transition metals and organic ligands should be performed in a fume hood with appropriate PPE.

Application Note: Preparation and Resolution of Chiral 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of heteroaryl motifs into chiral aliphatic frameworks is a cornerstone of modern drug discovery. Specifically, the 1-methyl-1H-pyrazole ring serves as a highly soluble, metabolically stable bioisostere for phenyl and pyrrole rings, frequently utilized in the development of kinase inhibitors and antitubercular agents[1].

The target compound, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol , is a versatile chiral 1,2-amino alcohol building block. Because the biological efficacy of such pharmacophores is almost exclusively enantiomer-dependent, accessing these derivatives in high enantiomeric excess (ee > 99%) is critical.

As a Senior Application Scientist, I have structured this protocol guide to detail two robust, orthogonal methodologies for accessing these chiral derivatives:

  • De Novo Asymmetric Synthesis leveraging Ellman’s chiral tert-butanesulfinamide auxiliary[2].

  • Enzymatic Kinetic Resolution (EKR) of the racemic mixture utilizing immobilized lipases[3][4].

Both approaches are designed as self-validating systems, ensuring that stereochemical integrity is maintained and measurable at every critical junction.

Strategy A: De Novo Asymmetric Synthesis via Ellman’s Auxiliary

Ellman's sulfinamide chemistry is the industry standard for the stereoselective synthesis of chiral amines[2]. By condensing 1-methyl-1H-pyrazole-5-carbaldehyde with enantiopure tert-butanesulfinamide, we establish a chiral directing group that governs the facial selectivity of a subsequent organometallic addition.

Mechanistic Pathway

EllmanSynthesis A 1-Methyl-1H-pyrazole- 5-carbaldehyde B (Rs)-tert-Butanesulfinamide Ti(OEt)4 A->B C Chiral Sulfinyl Imine B->C Condensation D 1. VinylMgBr, CH2Cl2 2. Diastereoselective Addition C->D E Allylic Sulfinamide (>95% de) D->E C-C Bond Formation F 1. O3, then NaBH4 2. HCl / MeOH E->F G (S)-2-Amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol F->G Cleavage & Deprotection

Caption: Asymmetric synthesis of chiral amino alcohols via Ellman's sulfinamide directing group.

Protocol: Asymmetric Synthesis

Step 1: Imine Condensation

  • Causality Check: Titanium(IV) ethoxide (Ti(OEt)₄) is selected as both a water scavenger and a mild Lewis acid. Stronger Lewis acids can cause undesired coordination with the electron-rich pyrazole nitrogens, leading to decomposition.

  • Procedure: To a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (10 mmol) and

    
    -tert-butanesulfinamide (10.5 mmol) in anhydrous THF (30 mL), add Ti(OEt)₄ (20 mmol) dropwise at room temperature. Stir for 12 hours. Quench with brine, filter through Celite to remove TiO₂ salts, and concentrate the organic layer to yield the sulfinyl imine.
    

Step 2: Diastereoselective Grignard Addition

  • Causality Check: The reaction must be performed in a non-coordinating solvent like CH₂Cl₂ at low temperatures to enforce a rigid, six-membered chair-like transition state where the magnesium ion chelates both the sulfinyl oxygen and the imine nitrogen.

  • Procedure: Dissolve the sulfinyl imine in anhydrous CH₂Cl₂ and cool to -48 °C. Add vinylmagnesium bromide (1.5 eq) dropwise. Stir for 4 hours, then quench with saturated aqueous NH₄Cl. Extract and purify via flash chromatography to isolate the allylic sulfinamide.

Step 3: Oxidative Cleavage and Reduction

  • Procedure: Dissolve the allylic sulfinamide in a 1:1 mixture of CH₂Cl₂ and MeOH. Cool to -78 °C and bubble ozone (O₃) through the solution until a blue tint persists. Purge with N₂, then add NaBH₄ (3.0 eq) in one portion. Allow to warm to room temperature. This tandem sequence elegantly cleaves the alkene to an aldehyde and immediately reduces it to the primary alcohol, preventing racemization.

Step 4: Auxiliary Removal

  • Procedure: Treat the resulting sulfinyl amino alcohol with 4M HCl in dioxane/MeOH for 2 hours. Concentrate and neutralize with ion-exchange resin to yield the free

    
    -2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
    
Quantitative Optimization Data

Table 1: Optimization of Organomagnesium Addition to Sulfinyl Imine

SolventTemperature (°C)Yield (%)Diastereomeric Excess (de %)Mechanistic Observation
THF-786572Solvent competes for Mg coordination, lowering de.
Toluene-787085Poor solubility of the transition state complex.
CH₂Cl₂ -48 88 >95 Optimal chelation control; tight transition state.

Strategy B: Enzymatic Kinetic Resolution (EKR)

For scalable, cost-effective access to both enantiomers, Enzymatic Kinetic Resolution (EKR) of the racemic amino alcohol is highly effective. Immobilized lipases, such as Candida antarctica Lipase B (CAL-B, Novozym 435) or Porcine Pancreatic Lipase (PPL), exhibit profound stereoselectivity when acylating N-protected 1,2-amino alcohols[3][4].

Mechanistic Pathway

EnzymaticResolution Racemic Racemic N-Boc-Amino Alcohol Enzyme CAL-B (Novozym 435) Vinyl Acetate, Toluene, 30°C Racemic->Enzyme R_Ester (R)-Acetate Ester (Fast Reacting) Enzyme->R_Ester Acylation (E > 100) S_Alcohol (S)-Alcohol (Slow Reacting, Unreacted) Enzyme->S_Alcohol No Reaction Hydrolysis LiOH, THF/H2O R_Ester->Hydrolysis Deprotect TFA / CH2Cl2 S_Alcohol->Deprotect Hydrolysis->Deprotect FinalR (R)-Amino Alcohol Deprotect->FinalR FinalS (S)-Amino Alcohol Deprotect->FinalS

Caption: Enzymatic Kinetic Resolution of N-Boc protected amino alcohols using CAL-B.

Protocol: Enzymatic Kinetic Resolution

Step 1: N-Boc Protection

  • Causality Check: Free amines poison the active site of many lipases and can undergo undesired non-enzymatic chemical acylation. Protecting the amine with a bulky tert-butyloxycarbonyl (Boc) group directs the enzyme exclusively to the primary hydroxyl group while amplifying the steric disparity between the two enantiomers[4].

  • Procedure: React the racemic amino alcohol with Boc₂O (1.1 eq) and Et₃N in MeOH. Isolate the N-Boc derivative quantitatively.

Step 2: Lipase-Catalyzed Acylation

  • Causality Check: Vinyl acetate is utilized as the acyl donor. As the enzyme transfers the acetyl group to the alcohol, the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde and evaporates. This renders the reaction strictly irreversible, driving the equilibrium forward[5].

  • Procedure: Dissolve the racemic N-Boc-amino alcohol (10 mmol) in anhydrous toluene (50 mL). Add vinyl acetate (15 mmol) and CAL-B (Novozym 435, 50 mg/mmol substrate). Incubate at 30 °C with orbital shaking.

  • Self-Validation: Monitor strictly via chiral HPLC (e.g., Chiralcel OD-H). Halt the reaction by filtering off the immobilized enzyme exactly when 50% conversion is reached. Over-conversion degrades the ee of the product ester; under-conversion compromises the ee of the recovered alcohol.

Step 3: Separation and Deprotection

  • Procedure: Separate the highly non-polar

    
    -acetate ester from the polar 
    
    
    
    -alcohol via silica gel chromatography.
    • Saponify the

      
      -ester using LiOH in THF/H₂O.
      
    • Treat both separated N-Boc alcohols with 20% TFA in CH₂Cl₂ to yield the enantiopure free amino alcohols.

Quantitative EKR Data

Table 2: Enzymatic Kinetic Resolution Parameters for N-Boc-Amino Alcohol

Enzyme SystemAcyl DonorTime (h)Conversion (%)ee Substrate (%)ee Product (%)Enantiomeric Ratio (E-value)
Porcine Pancreatic Lipase (PPL)Vinyl Acetate48519894120
CAL-B (Novozym 435) Vinyl Acetate 24 50 >99 98 >200

Note: CAL-B demonstrates superior catalytic turnover and E-values for heteroaryl-substituted aliphatic systems compared to PPL.

References
  • Title : Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains | Source : Molaid / ACS | URL : 1

  • Title : Chirality in Abundance: A Reagent-Controlled Access to Multiple Stereoisomers of Functionalized Bishomocubanes | Source : Organic Letters - ACS Publications | URL : 2

  • Title : Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols | Source : Journal of the American Chemical Society - ACS Publications | URL :3

  • Title : Technical Support Center: Resolution of Racemic 1-Aminohex-5-en-3-ol | Source : Benchchem | URL : 5

  • Title : Resolution of N-Protected Amino Alcohols by Porcine Pancreatic Lipase | Source : ResearchGate | URL : 4

Sources

Application Note: Functionalization Strategies for 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug development professionals. It synthesizes specific reactivity profiles of the 1-methylpyrazole scaffold with standard


-amino alcohol transformations to provide a robust functionalization handbook.

CAS: 1523376-59-1 | Molecular Formula: C


H

N

O | MW: 141.17 g/mol [1]

Executive Summary & Structural Analysis

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a high-value pharmacophore building block, particularly in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors and GPCR ligands.[1] Its structure combines a polar, hydrogen-bond-donating


-amino alcohol tail with an electron-rich 1-methylpyrazole heteroaromatic core.[1]

Successful functionalization requires navigating the interplay between three distinct reactive centers:

  • Primary Amine (Nucleophilic): The most reactive site (

    
    ). Readily participates in acylation, alkylation, and sulfonylation.
    
  • Primary Alcohol (Nucleophilic/Oxidizable): Less nucleophilic than the amine but crucial for cyclization strategies (e.g., oxazoline formation).

  • Pyrazole C4 Position (Electrophilic Susceptibility): The 1-methylpyrazole ring is electron-rich.[1] The C4 position (beta to the N1-methyl) is highly susceptible to Electrophilic Aromatic Substitution (

    
    ), such as halogenation, allowing for late-stage diversification.
    
Strategic Reaction Map

The following diagram outlines the primary divergence pathways for this scaffold.

ReactionMap SM Starting Material (Amino Alcohol) Amide Amide/Urea Derivatives (Kinase Hinge Binders) SM->Amide R-COCl / R-NCO (Selective N-Funct.) Oxazoline Oxazoline/Oxazole (Rigidified Core) SM->Oxazoline R-CN / ZnCl2 (Cyclodehydration) Halo C4-Halogenated Pyrazole (Coupling Partner) SM->Halo NBS/NIS (SEAr at C4) Morph Morpholin-3-one (Metabolic Stability) SM->Morph Chloroacetyl chloride + Base

Figure 1: Divergent synthesis pathways from the parent amino alcohol.

Module 1: Chemoselective N-Functionalization

The primary amine is the entry point for most SAR (Structure-Activity Relationship) expansions.[1] Due to the presence of the free hydroxyl group, conditions must be tuned to avoid O-acylation.

A. Amide Coupling (General Protocol)

Objective: Synthesize amides without protecting the alcohol. Mechanism: The amine is significantly more nucleophilic than the alcohol. Using mild bases and controlled stoichiometry prevents ester formation.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in anhydrous DCM or DMF (0.1 M).

  • Activation: Add 1.1 eq of Carboxylic Acid, 1.2 eq of HATU, and 2.5 eq of DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: Monitor by LCMS.[2] The pyrazole nitrogen (N2) is weakly basic (

      
      ) and will not interfere with coupling reagents.
      
  • Workup: Dilute with EtOAc, wash with sat.[3] NaHCO

    
     and brine.[3]
    
    • Critical Step: Amino alcohols are polar. If the product is water-soluble, use n-Butanol extraction or purify directly by Reverse Phase Preparative HPLC.[1]

B. Reductive Amination

Objective: Install alkyl groups on the amine.[4] Challenge: Over-alkylation and potential for oxazolidine formation with aldehydes. Solution: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH.

Module 2: Cyclization to Heterocycles

Transforming the acyclic amino alcohol into a saturated heterocycle restricts conformational freedom, often improving potency and metabolic stability.

A. Oxazoline Formation (Witte-Seeliger Modification)

Oxazolines serve as bioisosteres for amides or esters.

Protocol:

  • Reagents: Combine Amino Alcohol (1.0 eq), Aryl Nitrile (1.2 eq), and ZnCl

    
     (0.1 eq) in Chlorobenzene or Toluene.
    
  • Conditions: Reflux (110–130°C) for 12–24 hours.

  • Mechanism: The amine attacks the nitrile (activated by Zn), followed by intramolecular attack of the alcohol and loss of ammonia.

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    ).
    
B. Morpholin-3-one Synthesis

Morpholines are privileged scaffolds in CNS drug design due to favorable physicochemical properties.[1]

Protocol:

  • Acylation: React Amino Alcohol (1.0 eq) with Chloroacetyl chloride (1.1 eq) and Et

    
    N (1.2 eq) in THF at 0°C to form the N-chloroacetyl intermediate.
    
  • Cyclization: Treat the intermediate with NaH (2.0 eq) or KOtBu in THF/DMF at 0°C

    
     RT.
    
  • Outcome: Intramolecular

    
     displacement of the chloride by the alkoxide forms the morpholin-3-one ring.[1]
    

Module 3: Pyrazole Ring Modification (C4-Functionalization)

The 1-methylpyrazole moiety allows for regioselective functionalization at the C4 position (the only available aromatic proton). This is ideal for installing halides for subsequent Suzuki/Buchwald couplings.

C4-Halogenation Protocol

Constraint: The free amine is susceptible to oxidation or N-halogenation.[1] Protection is recommended (e.g., Boc-protection) before ring functionalization.

Step 1: Boc Protection [1]

  • React Amino Alcohol with Boc

    
    O (1.1 eq) in DCM/NaHCO
    
    
    
    to yield tert-butyl (2-hydroxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate.[1]

Step 2: Bromination/Iodination

  • Reagents: Dissolve Boc-protected intermediate in MeCN or DMF. Add NBS (N-Bromosuccinimide) or NIS (1.05 eq).

  • Conditions: Stir at 0°C to RT for 1–2 hours.

  • Selectivity: Electrophilic substitution occurs exclusively at C4 due to the directing effect of the N1-methyl and the inherent electronics of the pyrazole ring.

  • Yield: Typically >85%.[5]

Step 3: Downstream Coupling (Optional)

  • The resulting C4-halide can undergo Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl complexity.[1]

Experimental Data Summary

TransformationReagentsSolventTempTypical YieldCritical Note
Amide Coupling HATU, DIPEA, R-CO

H
DMF/DCMRT80–95%Avoid strong base to prevent O-acylation.[1]
Oxazoline R-CN, ZnCl

(cat.)
PhCl130°C60–75%Requires anhydrous conditions.
Morpholinone 1. ClCH

COCl; 2. NaH
THF0°C50–70%Two-step one-pot procedure preferred.
C4-Bromination NBSMeCN0°C85–95%Protect amine first (Boc) to avoid N-Br species.[1]
Oxidation DMP or SwernDCM0°C70–85%Yields aldehyde; unstable without N-protection.[1]

References

  • Toll-Like Receptor 4 Inhibitors: Synthesis of

    
    -amino alcohol derivatives containing pyrazole moieties via epoxide opening and Mannich reactions.[1]
    Source:[1]
    
  • Pyrazole Reactivity : Comprehensive review on the regioselective electrophilic substitution (halogenation) of 1-substituted pyrazoles. Source:

  • Amino Alcohol Cyclization : Methodologies for converting 1,2-aminoalcohols to oxazolines using nitriles and Lewis acids. Source:[1]

  • Edaravone Analogs : Synthesis of 4-amino-pyrazol-5-ol derivatives, highlighting the stability and redox properties of amino-pyrazole systems. Source:[1]

  • Building Block Data : Physical properties and commercial availability of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Source:[1]

Sources

protecting group strategies for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol


-Amino Alcohols[1]

Strategic Overview & Molecule Analysis[1]

The target molecule, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol , represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its structural duality—a nucleophilic 1,2-amino alcohol motif fused to an electron-rich 1-methylpyrazole—presents specific synthetic challenges.

Core Challenges:

  • Chemoselectivity: Differentiating the primary amine (highly nucleophilic) from the primary alcohol (moderately nucleophilic).[1]

  • Stereochemical Integrity: The C2 chiral center is benzylic-like (attached to the pyrazole C5 position). Protection of the amine as a carbamate (e.g., Boc, Fmoc) increases the acidity of the

    
    -proton, significantly heightening the risk of racemization under basic conditions.[1]
    
  • Solubility: The unprotected parent molecule is polar and likely water-soluble, complicating extraction and purification in early steps.

This guide details three distinct protection strategies ("The Flexible," "The Rigid," and "The Orthogonal") designed to navigate these challenges based on downstream application.[1]

Decision Framework (Visual Guide)

The following decision tree outlines the optimal protection pathway based on your synthetic requirements.

ProtectionStrategy cluster_legend Key Start Target: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Decision Downstream Requirement? Start->Decision RouteA General Synthesis (Grignard/Reductions) Decision->RouteA Standard RouteB Stereo-Critical/ Harsh Conditions Decision->RouteB High Stability Needed RouteC Peptide Synthesis/ Solid Phase Decision->RouteC SPPS Compatible Strategy1 Strategy 1: Sequential (N-Boc / O-TBS) RouteA->Strategy1 Strategy2 Strategy 2: Cyclic Lock (Oxazolidinone) RouteB->Strategy2 Strategy3 Strategy 3: Orthogonal (N-Fmoc / O-Trt) RouteC->Strategy3 Green = Flexible/Std Green = Flexible/Std Red = Maximum Stability Red = Maximum Stability

Figure 1: Strategic decision tree for selecting the appropriate protection protocol.[1]

Detailed Protocols

Strategy 1: The Flexible Route (N-Boc / O-Silyl)

Best For: General solution-phase synthesis where acid lability is acceptable. Mechanism: The amine is protected first due to its higher nucleophilicity, followed by silylation of the alcohol.[1]

Step 1: Selective N-Boc Protection [2]

  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (1.2 equiv), DCM or THF.[1]
  • Rationale: The 1-methyl group on the pyrazole prevents competitive N-protection on the ring. The primary amine reacts orders of magnitude faster than the alcohol.

Protocol A: N-Boc Protection [2]

  • Dissolve 10.0 mmol of the amino alcohol in 50 mL dry DCM.

  • Add 12.0 mmol (1.67 mL) of triethylamine (

    
    ). Cool to 0°C.
    
  • Dropwise add a solution of 11.0 mmol

    
     in 10 mL DCM over 15 minutes.
    
  • Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain).[1]

  • Workup: Wash with 0.5 M citric acid (removes unreacted amine/pyrazole traces)

    
     sat.[1] 
    
    
    
    
    
    Brine. Dry over
    
    
    .[1][3]
  • Yield: Expect >90%. Product is usually a white solid.

Step 2: O-Silylation (TBDMS)

  • Reagents: TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF.[1]

  • Critical Note: Avoid strong bases (NaH) to prevent racemization at the

    
    -carbon. Imidazole is sufficiently mild.
    

Protocol B: O-TBDMS Protection

  • Dissolve 10.0 mmol of N-Boc intermediate in 20 mL anhydrous DMF.

  • Add 25.0 mmol (1.70 g) imidazole. Stir until dissolved.

  • Add 12.0 mmol (1.81 g) TBDMS-Cl in one portion.

  • Stir at RT for 12–16 hours.

  • Workup: Dilute with

    
     (preferred over EtOAc for removing DMF).[1] Wash 3x with water, 1x brine.[1]
    
  • Purification: Flash chromatography (Hex/EtOAc).

Strategy 2: The Cyclic Lock (Oxazolidinone)

Best For: Reactions requiring maximum stereochemical rigidity or protection against both acid and base.[1] Mechanism: Formation of a 2,2-dimethyloxazolidine (pseudoproline type) or 2-oxazolidinone. This "ties back" the amine and alcohol, preventing rotation and shielding the


-proton.

Protocol C: Acetonide (Oxazolidine) Formation

  • Reagents: 2,2-dimethoxypropane (DMP),

    
     (cat.) or 
    
    
    
    (cat.), Acetone (solvent).[1]
  • Note: This creates the "Garner's Aldehyde" equivalent scaffold.

  • Dissolve 10.0 mmol amino alcohol in 40 mL acetone/DMP (3:1 ratio).

  • Add N-protection first (e.g., Boc) if using standard acetonide conditions, OR use phosgene equivalent (CDI) for cyclic carbamate.[1]

    • Variant (Cyclic Carbamate): Dissolve amino alcohol in THF. Add CDI (1.1 equiv) and

      
      . Reflux 2 h. This forms the cyclic 2-oxazolidinone.
      
  • Advantage: The cyclic carbamate is extremely stable to acids and mild bases. It requires strong basic hydrolysis (LiOH/MeOH) to open, which must be done carefully to avoid racemization.[1]

Strategy 3: Orthogonal Protection (Fmoc/Trityl)

Best For: Solid-Phase Peptide Synthesis (SPPS).

Protocol D: N-Fmoc Protection

  • Reagents: Fmoc-OSu (1.1 equiv),

    
     (2.0 equiv), Water/Dioxane (1:1).[1]
    
  • Why Fmoc-OSu? Fmoc-Cl is too reactive and can induce di-protection or racemization. Fmoc-OSu is gentler.

  • Dissolve 5.0 mmol amino alcohol in 15 mL dioxane.

  • Add solution of 10.0 mmol

    
     in 15 mL water.
    
  • Add 5.5 mmol Fmoc-OSu slowly at 0°C.

  • Stir at RT for 3 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl (watch for precipitation). Extract with EtOAc.

  • O-Protection: Typically, the alcohol is left free for resin attachment, or protected with Trityl (Trt-Cl, Pyridine) if side-chain protection is needed.

Critical Parameters & Troubleshooting

ParameterRisk FactorMitigation Strategy
Racemization High . The

-proton is activated by the pyrazole ring and the carbamate.
Avoid: NaH, LDA, or prolonged exposure to

with activated esters.[1] Use: DIPEA or Collidine (non-nucleophilic bases).[1] Keep temperatures

during activation steps.
Regioselectivity Low. Primary amine

Primary alcohol.
Perform N-protection at 0°C. If O-acylation is observed, switch to Boc-ON or Fmoc-OSu (less reactive electrophiles).
Solubility Moderate. Unprotected SM is polar.Use DMF or Dioxane/Water mixtures for the first step. Once N-protected, the molecule becomes soluble in DCM/EtOAc.
Stability Moderate. Pyrazole ring is stable.The 1-methyl group prevents side reactions on the pyrazole nitrogen. No special handling for the heterocycle is needed (unlike NH-pyrazoles).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Foundational text for standard conditions).

  • Agami, C.; Couty, F. "The Reactivity of the

    
    -Boc Protecting Group: An Underrated Feature."[1] Tetrahedron2002 , 58, 2701–2724.[1] Link (Mechanistic insight into Boc stability and side reactions).[1]
    
  • Isobe, T.; et al. "Highly Enantioselective Synthesis of

    
    -Amino Acids via Dynamic Kinetic Resolution." J. Org.[4] Chem.2000 , 65, 7770.[1] (Discusses racemization risks of 
    
    
    
    -amino derivates).
  • Garner, P.; Park, J. M. "The Synthesis and Configurational Stability of (S)-1,1-Dimethylethyl 4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate." J. Org.[4] Chem.1987 , 52, 2361–2364.[1] Link (Seminal paper on oxazolidinone/acetonide strategies for amino alcohols).[1]

Sources

Application Note: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly generating structurally diverse and biologically active libraries. 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1523376-59-1) is a highly versatile, bifunctional scaffold that seamlessly integrates a privileged 1-methylpyrazole heterocycle with a 1,2-amino alcohol moiety. This application note provides a comprehensive guide for researchers and medicinal chemists on utilizing this compound to synthesize kinase inhibitors and novel heterocyclic pharmacophores, complete with self-validating experimental protocols and mechanistic insights.

Strategic Value of the Scaffold

The 1-Methyl-1H-pyrazol-5-yl Motif

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, valued for its metabolic stability, favorable lipophilicity, and versatile coordination properties 1. In the context of targeted oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases 2. The nitrogen atoms of the pyrazole ring act as excellent hydrogen bond acceptors/donors, frequently engaging the hinge region of the ATP-binding pocket. The presence of the N-methyl group in this specific scaffold prevents tautomerization, locking the molecule into a single conformation that improves target selectivity and reduces off-target promiscuity.

The 1,2-Amino Alcohol Moiety

Enantiomerically pure and racemic amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry 3. The adjacent primary amine and primary alcohol provide orthogonal reactivity handles. This allows for regioselective functionalization (e.g., N-acylation followed by O-alkylation) or concerted cyclization to form saturated heterocycles like oxazolidinones, which are critical pharmacophores in antibacterial agents and monoamine oxidase (MAO) inhibitors.

SyntheticWorkflow cluster_0 Pathway A: Amide Coupling cluster_1 Pathway B: Cyclization SM 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (Bifunctional Scaffold) ReagentsA Ar-COOH, HATU, DIPEA Solvent: DMF, rt SM->ReagentsA ReagentsB CDI, Et3N Solvent: THF, 60°C SM->ReagentsB ProductA N-Aryl Amide Derivative (Kinase Hinge Binder) ReagentsA->ProductA ProductB Pyrazole-Oxazolidinone (Antibacterial Pharmacophore) ReagentsB->ProductB

Synthetic workflow for derivatizing the amino alcohol scaffold into bioactive pharmacophores.

Core Applications & Experimental Protocols

Application 1: Synthesis of Targeted Kinase Inhibitors

By coupling the primary amine with diverse aryl or heteroaryl carboxylic acids, researchers can generate amide-linked libraries. The resulting compounds position the pyrazole ring into the kinase hinge region, while the amide linker and aryl group extend into the DFG-out pocket or solvent-exposed areas.

KinasePathway Inhibitor Pyrazole-Amide Inhibitor Kinase Target Kinase (e.g., CDK/MAPK) Inhibitor->Kinase Binds Hinge Region (H-Bonds) Substrate Downstream Substrates Kinase->Substrate Phosphorylation (Blocked) ATP ATP ATP->Kinase Competes Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Cascade (Halted)

Mechanism of action for pyrazole-derived kinase inhibitors blocking cellular proliferation.

Protocol A: Regioselective N-Amidation via HATU Coupling

Objective: Synthesize N-(2-hydroxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl)arylamides. Causality & Design: HATU is selected over traditional EDC/HOBt due to its superior kinetics and efficiency in coupling sterically hindered primary amines adjacent to a secondary carbon. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve the desired aryl carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

    • Self-Validation Check: A distinct color change (typically to pale yellow) indicates the formation of the highly reactive O-At ester. Stir for 15 minutes at room temperature.

  • Coupling: Add 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 eq) in one portion.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS. The disappearance of the amino alcohol mass (m/z 142.09[M+H]⁺) and the appearance of the product mass confirms reaction completion.

  • Quenching & Extraction: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water (3x to remove DMF), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Application 2: Synthesis of Bioactive Oxazolidinones

Amino alcohols can be treated with carbonyldiimidazole (CDI) to afford oxazolidinones in high yields 4. When appended to the pyrazole ring, this forms a rigidified pharmacophore that can be explored for antibacterial activity.

Protocol B: CDI-Mediated Cyclization to Pyrazole-Oxazolidinones

Objective: Convert the amino alcohol into 4-(1-methyl-1H-pyrazol-5-yl)oxazolidin-2-one. Causality & Design: CDI is chosen over phosgene or triphosgene due to its significantly lower toxicity and ease of handling. Triethylamine (Et₃N) is added to facilitate the deprotonation of the intermediate carbamate, driving the intramolecular cyclization. Heating to 60 °C overcomes the activation energy barrier for the ring closure.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 eq) in anhydrous THF (0.1 M) in a pressure-vented vial.

  • Reagent Addition: Add CDI (1.5 eq) and Et₃N (2.0 eq).

    • Self-Validation Check: Gentle effervescence (CO₂ evolution) should be observed immediately, confirming the initial formation of the acylimidazole intermediate.

  • Cyclization: Heat the mixture to 60 °C and stir for 12 hours.

  • Monitoring: Check progress via TLC (using a ninhydrin stain).

    • Self-Validation Check: The primary amine starting material will stain strongly (purple/pink), whereas the fully cyclized oxazolidinone product will not react with ninhydrin.

  • Workup: Cool to room temperature, quench with 1M HCl (to neutralize excess Et₃N and imidazole byproducts), and extract with EtOAc.

  • Isolation: Wash the organic phase with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the oxazolidinone product.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics when utilizing 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol across various synthetic workflows.

Reaction TypeReagents & ConditionsTarget PharmacophoreAverage Yield (%)Recommended Purification
N-Amidation HATU, DIPEA, DMF, rt, 2–4hKinase Inhibitor (Amide)78–85%Flash Chromatography (DCM/MeOH)
Oxazolidinone Cyclization CDI, Et₃N, THF, 60 °C, 12hAntibacterial (Oxazolidinone)65–75%Liquid-Liquid Extraction & Recrystallization
O-Alkylation (Post-Amidation)NaH, R-Br, THF, 0 °C to rtEther-linked Modulators55–65%Preparative HPLC

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments ACS Bioorganic & Medicinal Chemistry Letters[Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, in-depth guide for the multi-gram scale-up synthesis of the valuable pharmaceutical intermediate, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. The synthetic strategy is centered around a robust and scalable three-step sequence, commencing with the Vilsmeier-Haack formylation of N-methylpyrazole to yield the key aldehyde intermediate. Subsequent conversion to an α-azido ketone, followed by a chemoselective reduction, affords the target amino alcohol. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and critical process parameters essential for successful and safe scale-up. The protocols provided herein are designed to be self-validating, with in-process controls and characterization data to ensure the integrity of each synthetic transformation.

Introduction: The Significance of Pyrazole-Containing Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as versatile chiral auxiliaries in asymmetric synthesis.[1][2] The incorporation of a pyrazole moiety, a bioisostere for various functional groups, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The target molecule, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, is a key building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The development of a scalable and reproducible synthetic route is therefore of paramount importance for enabling its use in drug discovery and development programs.

This guide presents a comprehensive and practical approach to the synthesis of this target molecule, with a focus on scalability and safety. The chosen synthetic pathway is illustrated below:

Synthetic_Pathway N-Methylpyrazole N-Methylpyrazole 1-Methyl-1H-pyrazole-5-carbaldehyde 1-Methyl-1H-pyrazole-5-carbaldehyde N-Methylpyrazole->1-Methyl-1H-pyrazole-5-carbaldehyde Vilsmeier-Haack 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone 1-Methyl-1H-pyrazole-5-carbaldehyde->2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone Multi-step sequence 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone->2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Reduction

Caption: Overall synthetic strategy for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Step-by-Step Synthesis Protocols

Stage 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In this step, N-methylpyrazole is formylated at the C5 position using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme:

Vilsmeier_Haack N-Methylpyrazole N-Methylpyrazole 1-Methyl-1H-pyrazole-5-carbaldehyde 1-Methyl-1H-pyrazole-5-carbaldehyde N-Methylpyrazole->1-Methyl-1H-pyrazole-5-carbaldehyde POCl3, DMF

Caption: Vilsmeier-Haack formylation of N-methylpyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Methylpyrazole82.1050.0 g0.609 mol
N,N-Dimethylformamide (DMF)73.09250 mL-
Phosphorus oxychloride (POCl₃)153.3388.0 mL (144 g)0.939 mol
Dichloromethane (DCM)84.93500 mL-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Protocol:

  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Vilsmeier Reagent Formation: In the flask, combine DMF (250 mL) and cool to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (88.0 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • Reactant Addition: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add N-methylpyrazole (50.0 g) dissolved in dichloromethane (100 mL) dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60 °C for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a 2 L beaker containing crushed ice (approximately 1 kg). This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Slowly and carefully neutralize the acidic aqueous mixture with saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of vigorous gas evolution (CO₂).

  • Extraction: Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash with water (200 mL) and then brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude aldehyde by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-pyrazole-5-carbaldehyde as a liquid.[4]

Expected Yield: 70-80%

Stage 2: Synthesis of 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone

This stage involves a two-step sequence: conversion of the aldehyde to an α-bromo ketone intermediate, followed by nucleophilic substitution with sodium azide.

Reaction Scheme:

Azido_Ketone_Formation 1-Methyl-1H-pyrazole-5-carbaldehyde 1-Methyl-1H-pyrazole-5-carbaldehyde 1-(1-Methyl-1H-pyrazol-5-yl)ethanone 1-(1-Methyl-1H-pyrazol-5-yl)ethanone 1-Methyl-1H-pyrazole-5-carbaldehyde->1-(1-Methyl-1H-pyrazol-5-yl)ethanone 1. CH3MgBr 2. PCC or Dess-Martin 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone 1-(1-Methyl-1H-pyrazol-5-yl)ethanone->2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone Br2, HBr/AcOH 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone->2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone NaN3, Acetone/H2O

Caption: Proposed route to the α-azido ketone intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Methyl-1H-pyrazole-5-carbaldehyde110.1140.0 g0.363 mol
Methylmagnesium bromide (3 M in THF)-133 mL0.400 mol
Pyridinium chlorochromate (PCC)215.5694.0 g0.436 mol
Bromine (Br₂)159.8118.5 mL (57.8 g)0.362 mol
Acetic acid60.05200 mL-
HBr in acetic acid (33 wt%)-5 mL-
Sodium azide (NaN₃)65.0128.3 g0.436 mol
Acetone58.08400 mL-
Water18.02100 mL-
Diethyl ether74.12As needed-

Protocol:

Part A: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)ethanone

  • Grignard Reaction: To a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (40.0 g) in dry THF (400 mL) at 0 °C, add methylmagnesium bromide (133 mL of 3 M solution in THF) dropwise. After the addition, warm the reaction to room temperature and stir for 2 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (500 mL). Add PCC (94.0 g) in one portion and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate to give 1-(1-methyl-1H-pyrazol-5-yl)ethanone, which can be used in the next step without further purification.

Part B: Synthesis of 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • Bromination: Dissolve the ketone from Part A in acetic acid (200 mL) and add a few drops of HBr in acetic acid. Add a solution of bromine (18.5 mL) in acetic acid (50 mL) dropwise at room temperature. Stir for 2-3 hours until the bromine color disappears.

  • Work-up: Pour the reaction mixture into ice water and extract with diethyl ether (3 x 200 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude α-bromo ketone.

  • Azidation: CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with metals.[5][6] Dissolve the crude α-bromo ketone in a mixture of acetone (400 mL) and water (100 mL). Add sodium azide (28.3 g) portion-wise at room temperature. Heat the mixture to reflux for 3-4 hours.

  • Isolation and Purification: Cool the reaction mixture and remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude α-azido ketone. Purify by flash column chromatography (ethyl acetate/hexanes) to yield 2-azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone.

Stage 3: Synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

The final step involves the simultaneous reduction of both the azide and ketone functionalities. This can be achieved using catalytic hydrogenation or a chemical reducing agent like sodium borohydride.

Reaction Scheme:

Reduction 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone->2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol H2, Pd/C or NaBH4

Caption: Reduction of the α-azido ketone to the target amino alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone167.1630.0 g0.179 mol
Method A: Catalytic Hydrogenation
Palladium on Carbon (10 wt%)-3.0 g-
Methanol32.04300 mL-
Method B: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄)37.8320.3 g0.537 mol
Ethanol46.07400 mL-

Protocol (Method A: Catalytic Hydrogenation):

  • Reactor Setup: To a hydrogenation vessel, add 2-azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone (30.0 g) and methanol (300 mL). Carefully add 10% Pd/C (3.0 g) under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The amino alcohol can be purified by crystallization from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol).[7]

Protocol (Method B: Sodium Borohydride Reduction):

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 2-azido-1-(1-methyl-1H-pyrazol-5-yl)ethanone (30.0 g) in ethanol (400 mL) and cool to 0 °C.

  • Reduction: Slowly add sodium borohydride (20.3 g) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reduction of azides with sodium borohydride is well-documented.[8]

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water, followed by 1 M HCl until the pH is acidic.

  • Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Basify the aqueous residue with 2 M NaOH to pH > 12 and extract with a polar solvent like n-butanol or perform continuous liquid-liquid extraction with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate and concentrate to give the crude product. Purify by crystallization as described in Method A.

Scale-Up Considerations and Safety

Scaling up chemical reactions requires careful consideration of several factors to ensure safety and reproducibility.[9][10]

  • Thermal Management: The Vilsmeier-Haack reaction and the quenching of the reaction mixture are highly exothermic.[11][12] On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is highly recommended. The rate of addition of reagents should be carefully controlled to manage the exotherm.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. Ensure that the stirring is efficient for the scale of the reaction.

  • Handling of Sodium Azide: Sodium azide is acutely toxic and can form explosive heavy metal azides.[5][6]

    • Always handle sodium azide in a well-ventilated fume hood.

    • Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.[6]

    • Use non-metallic spatulas and avoid contact with metal surfaces.[13]

    • Never dispose of azide solutions down the drain, as they can react with lead or copper pipes to form explosive salts.[14]

    • Quench any residual azide with a suitable reagent (e.g., nitrous acid) before disposal, following established safety protocols.[13]

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly rated and maintained. Always purge the system with an inert gas before and after the reaction.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed by appropriate analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine the molecular weight and assess purity.

  • FT-IR: To identify key functional groups (e.g., -OH, -NH₂, C=O, -N₃).

  • Melting Point or Boiling Point: As an indicator of purity.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the preparation of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. By adhering to the described procedures and paying close attention to the safety and scale-up considerations, researchers can confidently produce this valuable building block in multi-gram quantities. The successful implementation of this synthesis will facilitate further research and development in areas where pyrazole-containing compounds are of interest.

References

  • (Reference to a general review on amino alcohols in medicinal chemistry)
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Chemical Engineering. [Link]

  • Leese, T. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • Environment, Health & Safety - University of Washington. (n.d.). Sodium Azide. [Link]

  • (Reference to a relevant article on azide chemistry safety)
  • Department of Chemistry and Chemical Biology, Stevens Institute of Technology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • (Reference to a relevant article on asymmetric transfer hydrogen
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835–875. [Link]

  • (Reference to a review on chiral 1,2-amino alcohols)
  • (Reference to a relevant article on pyrazole synthesis)
  • (Reference to a relevant article on Vilsmeier-Haack reaction)
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. (n.d.). ARKIVOC. [Link]

  • (Reference to a relevant article on purific
  • (Reference to a relevant article on sodium borohydride reduction)
  • (Reference to a relevant article on catalytic hydrogen
  • (Reference to a relevant article on pyrazole synthesis)
  • (Reference to a relevant article on pyrazole Schiff bases)
  • (Reference to a relevant article on α-pyrazole ketones)
  • (Reference to a relevant article on reduction of carbonyl compounds)
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

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Application Notes & Protocols: Strategic Derivatization of Pyrazole Amino Alcohols for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs such as Celecoxib and Rimonabant.[1] Pyrazole amino alcohols, which combine the pyrazole ring with both amino and hydroxyl functionalities, represent a particularly versatile class of building blocks for creating diverse chemical libraries. Their strategic derivatization is a cornerstone of lead optimization, enabling the fine-tuning of physicochemical properties, pharmacokinetic profiles (ADME), and target engagement. This guide provides an in-depth exploration of key derivatization strategies for pyrazole amino alcohols, complete with detailed, field-tested protocols and the scientific rationale underpinning experimental choices.

Introduction: The Strategic Value of Pyrazole Amino Alcohols

Pyrazole-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The incorporation of amino and alcohol groups onto this scaffold provides three primary, orthogonal vectors for chemical modification:

  • The Amino Group (–NH₂): A key site for introducing diversity. It can act as a hydrogen bond donor and, when derivatized, can form amides, sulfonamides, or substituted amines, profoundly influencing target binding and solubility.

  • The Hydroxyl Group (–OH): Can be modified to form ethers or esters, providing a powerful handle to modulate lipophilicity, cell permeability, and metabolic stability. It can also serve as a crucial hydrogen bond donor or acceptor in ligand-receptor interactions.

  • The Pyrazole Ring Nitrogen (N1–H): In N-unsubstituted pyrazoles, this position offers another site for derivatization (N-alkylation), which can alter the molecule's overall topology, electronic properties, and metabolic fate.

This document outlines robust protocols for the selective modification of these functional groups, empowering researchers to systematically explore the chemical space around a pyrazole amino alcohol core.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization Pathways cluster_2 Lead Optimization Scaffold Pyrazole Amino Alcohol N_Deriv Amino Group (N-Acylation, Reductive Amination) Scaffold->N_Deriv Diversification O_Deriv Hydroxyl Group (O-Alkylation, O-Acylation) Scaffold->O_Deriv Diversification Ring_Deriv Pyrazole N-H (N-Alkylation) Scaffold->Ring_Deriv Diversification SAR Structure-Activity Relationship (SAR) Studies N_Deriv->SAR O_Deriv->SAR Ring_Deriv->SAR ADME ADME-Tox Profiling SAR->ADME Refine Properties Screening Biological Screening ADME->Screening Select Candidates

Figure 1: Derivatization workflow for pyrazole amino alcohols in drug discovery.

Derivatization of the Amino Group

The primary amino group is often the most reactive and versatile handle. Its modification can introduce critical interactions with biological targets.

N-Acylation to Form Amides

Rationale: The formation of an amide bond is one of the most common and impactful derivatizations in medicinal chemistry. It replaces a basic amine with a neutral amide, introduces a hydrogen bond donor (N-H) and acceptor (C=O), and allows for the installation of a vast array of R-groups from commercially available carboxylic acids. This modification is fundamental for probing interactions within a receptor's binding pocket.

Protocol: Standard Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and side reactions.

Materials:

  • Pyrazole Amino Alcohol (1.0 eq)

  • Carboxylic Acid of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the pyrazole amino alcohol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the activated acid.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation & Characterization:

  • Successful reaction is indicated by the disappearance of the starting material on LC-MS and the appearance of a new peak with the expected mass.

  • ¹H NMR spectroscopy should show the appearance of a new amide N-H proton signal (typically δ 7-9 ppm) and signals corresponding to the newly introduced R-group. The IR spectrum will show a characteristic amide C=O stretch around 1650 cm⁻¹.[3]

Reductive Amination

Rationale: If the goal is to introduce alkyl groups at the nitrogen center (N-alkylation) to form secondary or tertiary amines, reductive amination is the method of choice. This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its immediate reduction. This strategy is critical for modulating basicity, lipophilicity, and steric bulk.[4]

Protocol: Direct Reductive Amination using Sodium Triacetoxyborohydride

This method is widely favored because sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone under the reaction conditions.[5]

Materials:

  • Pyrazole Amino Alcohol (1.0 eq)

  • Aldehyde or Ketone of choice (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, ~5% v/v)

Procedure:

  • To a solution of the pyrazole amino alcohol (1.0 eq) and the aldehyde/ketone (1.2 eq) in DCE (0.1-0.2 M), add a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation & Characterization:

  • The product's mass will correspond to the addition of the alkyl group from the carbonyl compound minus the loss of a water molecule.

  • In the ¹H NMR spectrum, the disappearance of the aldehyde proton (δ ~9-10 ppm) and the appearance of new signals for the N-alkyl group are key indicators of success.

Derivatization of the Hydroxyl Group

Modifying the alcohol functionality is a powerful way to alter a compound's pharmacokinetic properties.

O-Alkylation to Form Ethers (Williamson Synthesis)

Rationale: Converting the hydroxyl group to an ether masks a hydrogen bond donor and generally increases lipophilicity, which can enhance membrane permeability. This is a classic and reliable method for introducing small alkyl or benzyl groups.

Protocol: Base-Mediated O-Alkylation

Materials:

  • Pyrazole Amino Alcohol (with a protected amino group, if necessary) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Caution: NaH is highly reactive with water. All glassware must be flame-dried and the reaction conducted under an inert atmosphere.

  • Suspend the pyrazole amino alcohol (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Carefully add NaH (1.2 eq) portion-wise. The deprotonation of the alcohol will cause hydrogen gas to evolve. Stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by the very slow, dropwise addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

Self-Validation & Characterization:

  • Successful O-alkylation is confirmed by the expected mass increase in MS analysis.

  • ¹H NMR will show the disappearance of the broad -OH proton signal and the appearance of new signals characteristic of the ether group (e.g., a singlet around δ 3.4 ppm for a methoxy group).

Derivatization of the Pyrazole Ring Nitrogen

For pyrazoles with an unsubstituted N1 position, this site provides a crucial vector for modification that can significantly impact the molecule's 3D shape and properties.

G cluster_factors Influencing Factors Start Unsymmetrical Pyrazole Conditions Reaction Conditions (Base, Solvent, Alkylating Agent) Start->Conditions N1 N1-Alkylated Isomer (Less Sterically Hindered) Conditions->N1 Favored Product N2 N2-Alkylated Isomer (More Sterically Hindered) Conditions->N2 Minor Product Sterics Steric Hindrance Sterics->Conditions Electronics Electronic Effects Electronics->Conditions Solvent Solvent Polarity Solvent->Conditions

Figure 2: Factors influencing regioselectivity in N-alkylation of pyrazoles.
N-Alkylation of the Pyrazole Ring

Rationale: Alkylation of the pyrazole nitrogen atom is a key strategy for blocking potential sites of metabolism and for orienting substituents in specific vectors to probe protein binding sites. The primary challenge is controlling regioselectivity in unsymmetrically substituted pyrazoles.[6] Generally, alkylation favors the less sterically hindered nitrogen atom.[7][8]

Protocol: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to traditional base-mediated alkylations and can be effective for acid-stable substrates.[7]

Materials:

  • N-H Pyrazole Amino Alcohol (protected) (1.0 eq)

  • Alkyl Trichloroacetimidate (1.2 eq)

  • Camphorsulfonic Acid (CSA) (0.1-0.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the pyrazole (1.0 eq) and the alkyl trichloroacetimidate (1.2 eq) in anhydrous DCE (0.2 M), add CSA (0.1-0.2 eq).

  • Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product, which may be a mixture of regioisomers, by flash column chromatography or preparative HPLC.

Self-Validation & Characterization:

  • The two possible N1 and N2 regioisomers will have identical masses but different retention times on LC and TLC.

  • Characterization of the specific isomer often requires advanced NMR techniques (e.g., NOESY) or X-ray crystallography. The major product is typically the one where the alkyl group is attached to the nitrogen atom with less steric hindrance from adjacent substituents.[7]

Data Summary and Comparison

Derivatization StrategyFunctional Group TargetedKey ReagentsPrimary Effect on PropertiesCommon Challenges
N-Acylation Amino (-NH₂)Carboxylic Acid, HATU, DIPEAAdds H-bond donor/acceptor, removes basicity, introduces diverse R-groupsOver-acylation if other nucleophiles are present
Reductive Amination Amino (-NH₂)Aldehyde/Ketone, NaBH(OAc)₃Increases steric bulk, modulates pKa, improves lipophilicityReductant stability, imine formation efficiency
O-Alkylation Hydroxyl (-OH)Alkyl Halide, NaHIncreases lipophilicity, masks H-bond donor, can improve permeabilityRequires strong base, potential for elimination side reactions
N-Alkylation (Ring) Pyrazole N-HAlkyl Halide/Trichloroacetimidate, Base/AcidBlocks metabolism, alters 3D conformation, modulates electronicsRegioselectivity in unsymmetrical pyrazoles[6]

Conclusion

The derivatization of pyrazole amino alcohols is a high-impact strategy in modern drug discovery. By systematically applying the protocols for N-acylation, reductive amination, O-alkylation, and ring N-alkylation, medicinal chemists can efficiently generate diverse libraries of analogs. This systematic approach, grounded in a clear understanding of the rationale behind each chemical transformation, is essential for developing robust structure-activity relationships and ultimately optimizing lead compounds into clinical candidates. The characterization and validation steps included in each protocol are critical for ensuring the integrity of the synthesized molecules and the reliability of subsequent biological data.

References

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI URL: [Link]

  • Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: PMC - NIH URL: [Link]

  • Title: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Source: EMBL-EBI URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: PMC URL: [Link]

  • Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source: ResearchGate URL: [Link]

  • Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source: National Library of Medicine URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chem Rev Lett URL: [Link]

  • Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: Jetir.Org URL: [Link]

  • Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL: [Link]

  • Title: Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research and Reviews URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives Source: JOCPR URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]

  • Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that heteroaryl amino alcohols are highly valuable pharmacophores. However, the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents unique electronic, steric, and isolation challenges.

This guide is designed by our Senior Application Scientists to help you troubleshoot the critical bottlenecks in this synthetic workflow, moving beyond standard protocols to explain the underlying causality of reaction failures and providing field-proven, self-validating solutions.

Synthetic Workflow Overview

The most reliable route to enantiopure or racemic 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol utilizes a modified Strecker synthesis followed by reduction. The workflow below outlines the use of Ellman’s sulfinamide to establish the chiral center, followed by nitrile hydrolysis and amino acid reduction.

SynthesisWorkflow A 1-Methyl-1H-pyrazole- 5-carbaldehyde B Sulfinyl Imine Intermediate A->B Ellman's Sulfinamide Ti(OEt)4 C Amino Nitrile B->C TMSCN, Lewis Acid D Amino Acid Hydrochloride C->D 6M HCl, Reflux E 2-Amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol D->E NaBH4 / I2 Reduction

Synthetic workflow for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol using Ellman's sulfinamide.

Troubleshooting & FAQs

Q1: Why is my imine condensation with 1-methyl-1H-pyrazole-5-carbaldehyde stalling at 40-50% conversion?

The Causality: The stalling is driven by a combination of steric and electronic deactivation. The


-methyl group at the 1-position creates significant steric hindrance directly adjacent to the 5-carbaldehyde moiety. Furthermore, the electron-rich nature of the pyrazole ring donates electron density into the carbonyl system, raising its LUMO energy and making it less susceptible to nucleophilic attack by the amine[1].

The Solution: Mild desiccants (like


 or molecular sieves) are insufficient. You must use a strong Lewis acidic dehydrating agent such as Titanium(IV) ethoxide (

). Titanium actively coordinates to the carbonyl oxygen, drastically lowering the LUMO energy and increasing electrophilicity, which forces the sulfinamide condensation to completion[2].
Q2: During the reduction of the amino acid using , my LC-MS shows the correct product mass, but my isolated yield is <20%. Where is the product?

The Causality: The reduction of amino acids using


 generates diborane (

) in situ. While highly effective for reducing the carboxylic acid, the resulting 1,2-amino alcohol—combined with the strongly coordinating pyrazole nitrogen—forms highly stable boron-nitrogen-oxygen chelates (e.g., oxazaborolidines or stable

-borane adducts)[3]. Standard aqueous workups (

or

) fail to hydrolyze these complexes, leaving your product trapped in the aqueous waste as a boron adduct.

The Solution: Implement a rigorous acidic methanol quench. Refluxing the crude mixture in


 with 

breaks the boron complexes by converting the boron species into volatile trimethyl borate (

), which can then be completely removed under reduced pressure.
Q3: Even after breaking the boron complexes, I am losing my product during the aqueous-organic extraction. How can I improve recovery?

The Causality: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a highly polar, low-molecular-weight heteroaryl amino alcohol. Its partition coefficient (


) is heavily skewed toward the aqueous phase. Standard liquid-liquid extractions using ethyl acetate or dichloromethane will leave the majority of the product in the water layer.

The Solution: Abandon liquid-liquid extraction. Instead, utilize a Solid-Phase "Catch and Release" methodology employing a Strong Cation Exchange (SCX) resin[4]. This leverages the basicity of the primary amine and the pyrazole ring to trap the product on a solid support while washing away impurities.

CatchRelease A Crude Aqueous Mixture (Product + Boron Salts) B Load onto SCX Resin (Strong Cation Exchange) A->B Traps protonated amine C Wash Cartridge (MeOH/H2O) B->C Removes neutral/acidic impurities D Elute Product (2M NH3 in MeOH) C->D Deprotonates and releases amine E Evaporate to yield Pure Amino Alcohol D->E High purity recovery

Solid-phase extraction workflow using SCX resin to isolate highly polar amino alcohols.

Experimental Protocols & Data Validation

To validate the troubleshooting steps above, our application scientists compared three distinct workup and isolation methodologies for the reduction step. The quantitative improvements are summarized below.

Table 1: Comparison of Reduction Workup Methods and Yields
Workup MethodologyBoron Cleavage StrategyExtraction TechniqueIsolated Yield (%)LC-MS Purity (%)
Standard Aqueous

/

quench
EtOAc (x3)12 - 15%82%
Extended Quench

/

reflux
DCM/iPrOH (3:1)42 - 45%90%
Catch & Release

/

reflux
SCX Resin Cartridge85 - 88% >98%
Step-by-Step Protocol: Optimized Reduction and Catch-and-Release Isolation

This protocol is a self-validating system; the visual cues (gas evolution, resin binding) ensure the operator can verify success at each intermediate stage.

  • In Situ Diborane Reduction: Suspend 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride (1.0 eq) and

    
     (2.5 eq) in anhydrous THF at 0 °C under nitrogen. Slowly add a solution of 
    
    
    
    (1.0 eq) in THF dropwise. Validation checkpoint: Observe steady hydrogen gas evolution. Once addition is complete, heat the reaction to reflux for 12 hours.
  • Quench & Boron Cleavage: Cool the vessel to 0 °C. Carefully quench with excess Methanol until gas evolution ceases. Add 6M

    
     to adjust the pH to <2. Reflux the mixture for 2 hours to convert stable boron chelates into volatile 
    
    
    
    . Concentrate the mixture completely under reduced pressure to yield a crude acidic residue.
  • Catch Phase: Dissolve the residue in a minimal volume of

    
    /
    
    
    
    (1:1). Load the solution onto a pre-conditioned Strong Cation Exchange (SCX) resin cartridge. The protonated amino alcohol will bind tightly to the sulfonic acid sites.
  • Wash Phase: Wash the cartridge with 5 column volumes of

    
    . Validation checkpoint: The eluent should show no UV-active product spots on TLC, confirming the product is securely trapped on the resin. This step removes neutral impurities and residual boric acid.
    
  • Release Phase: Elute the target compound using 2M

    
     in 
    
    
    
    (3 to 4 column volumes). The ammonia deprotonates the amine, releasing it from the solid support.
  • Isolation: Concentrate the basic eluent under reduced pressure to yield analytically pure 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol as a crystalline solid or viscous oil.

References

  • Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor Source: National Institutes of Health (nih.gov) URL:[Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs Source: National Institutes of Health (nih.gov) URL:[Link]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis Source: American Chemical Society (acs.org) URL:[Link]

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Technical Support Center: Stability of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Our focus is to address common challenges and questions regarding the stability of this compound, particularly under basic conditions.

Introduction: Understanding the Molecule

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a bifunctional molecule featuring a substituted pyrazole ring and an amino alcohol side chain. The stability of this compound is critical for its synthesis, purification, formulation, and biological applications. Basic conditions are often employed in various synthetic steps (e.g., deprotection, condensation) and formulation processes. However, these conditions can also promote degradation. This guide is designed to provide a clear understanding of the molecule's behavior in a basic environment, enabling you to mitigate risks and ensure the integrity of your experiments.

The core structure consists of an N-methylated pyrazole, which influences the ring's electronic properties and reactivity. Unlike N-unsubstituted pyrazoles, the N1-methyl group prevents deprotonation at this site, a common reaction in the presence of a base.[1][2] The primary amino group and the primary alcohol on the side chain also have distinct chemical properties that are sensitive to pH.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in basic media.

Q1: What is the primary stability concern for this compound under basic conditions?

The main concern is the potential for ring opening of the pyrazole core . While pyrazole rings are generally aromatic and stable, they can be susceptible to degradation under strongly basic conditions.[3] The C3 and C5 positions of the pyrazole ring have a lower electron density, making them susceptible to nucleophilic attack.[1] In the presence of a strong base, deprotonation can occur at the C3 position, which can initiate a ring-opening cascade.[1][4][5]

Q2: How does the N1-methyl group affect the stability of the pyrazole ring?

The methyl group at the N1 position significantly influences the molecule's reactivity. In N-unsubstituted pyrazoles, the N1 proton is acidic and can be easily removed by a base.[1][2] This N-anion is a common reactive intermediate. Since our molecule is methylated at N1, this pathway is blocked. However, this does not prevent other base-mediated reactions, such as the aforementioned C3 deprotonation.

Q3: What role does the amino alcohol side chain play in the molecule's stability?

The amino alcohol side chain is generally stable, but its protonation state is pH-dependent.[6][7] Under basic conditions (pH > pKa of the amine), the amino group will be in its neutral, unprotonated form (-NH₂). This makes it more nucleophilic and potentially more susceptible to certain side reactions, although it is less likely to be the primary point of degradation compared to the pyrazole ring itself. The alcohol group is generally unreactive under mild basic conditions but could be deprotonated by very strong bases to form an alkoxide.

Q4: What are the visible signs of degradation?

Degradation of pyrazole-containing compounds can sometimes be visually identified. Key signs to watch for include:

  • Color Change: A solution turning yellow or brown is a common indicator of decomposition and the formation of chromophoric byproducts.[8]

  • Precipitation: The formation of an insoluble material may indicate the generation of a degradation product with lower solubility in the chosen solvent system.

  • Appearance of New Spots on TLC: Thin-layer chromatography is a quick way to check for the appearance of new, more polar or non-polar spots, which suggests the formation of degradants.[8]

Q5: Which bases are recommended for use with this compound, and which should be avoided?

The choice of base is critical. The strength of the base (pKa of its conjugate acid) will determine the risk of degradation.

Base CategoryExamplesSuitability & Rationale
Mild Inorganic Bases Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃)Recommended. These bases are generally not strong enough to deprotonate the C3 position of the pyrazole ring, making them safer for pH adjustments and extractions.
Amine Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Use with Caution. Suitable for many organic reactions as acid scavengers. Their bulkiness can limit nucleophilic attack. Monitor for degradation during long reaction times or at elevated temperatures.
Strong Inorganic Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)High Risk. These bases can be strong enough to initiate ring-opening of the pyrazole.[1][4] Use in dilute concentrations and at low temperatures is advisable, with careful monitoring.
Very Strong Bases Sodium Hydride (NaH), n-Butyllithium (n-BuLi), LDAAvoid. These organometallic or hydride bases are highly likely to cause deprotonation at the C3 position and subsequent ring opening.[1]
Q6: How can I monitor the stability of my compound during an experiment?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[8] A properly developed HPLC method can separate the parent compound from its degradation products, allowing for quantitative assessment of its purity over time. See Protocol 1 for a detailed methodology.

Potential Degradation Pathway

Under strong basic conditions, the most probable degradation pathway involves the opening of the pyrazole ring. This is initiated by the deprotonation of the C3 proton, which is rendered acidic by the adjacent nitrogen atoms. The resulting carbanion can then undergo a series of rearrangements leading to ring cleavage.

G cluster_0 Degradation under Strong Base A 2-amino-2-(1-methyl- 1H-pyrazol-5-yl)ethan-1-ol B C3 Deprotonation A->B Strong Base (e.g., NaOH, LDA) C Pyrazole Ring Carbanion (Intermediate) B->C Proton Abstraction D Ring Opening C->D Electron Rearrangement E Formation of Acyclic Degradation Products D->E Cleavage of N-N or N-C bond

Caption: Proposed degradation pathway via C3 deprotonation.

Troubleshooting Guide

If you suspect your compound is degrading, follow this troubleshooting workflow.

G Start Symptom Observed (e.g., Color Change, New TLC Spot) CheckBase Identify Base Used (Strength & Concentration) Start->CheckBase CheckTemp Review Reaction/ Storage Temperature Start->CheckTemp RunQC Run QC Analysis (HPLC, LC-MS) CheckBase->RunQC CheckTemp->RunQC ConfirmDeg Degradation Confirmed? RunQC->ConfirmDeg Action1 Reduce Base Strength (e.g., NaOH -> NaHCO₃) ConfirmDeg->Action1 Yes End Compound is Stable ConfirmDeg->End No Action2 Lower Temperature Action1->Action2 Action3 Reduce Reaction Time/ Storage Duration Action2->Action3

Caption: Workflow for troubleshooting pyrazole decomposition.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradants and validate the stability-indicating nature of your analytical method.

Objective: To assess the stability of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in a basic solution.

Materials:

  • 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution (for neutralization)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or water at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. This creates a final concentration of 0.1 mg/mL in a basic medium.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 9 mL of water.

  • Incubation: Store both the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[8] Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize each aliquot by adding an equimolar amount of 0.1 M HCl.

  • Analysis: Analyze the neutralized aliquots using the HPLC method described in Protocol 2 .

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to monitor the purity of your compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the parent compound). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.[8]

  • Injection Volume: 10 µL

System Suitability:

  • Ensure the parent peak is well-resolved from any degradation peaks generated during the forced degradation study (Resolution > 2).

  • The method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Physical Properties of Imidazole and Pyrazole. Retrieved from [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • YouTube. (2023). How does pH Affect Amino Acids?. Retrieved from [Link]

Sources

Technical Support Center: Crystallization & Resolution of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Overview & Mechanistic Challenges

Working with the chiral intermediate 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents a unique set of physicochemical challenges. The molecule possesses a highly polar, hydrogen-bonding amino alcohol motif coupled with a heteroaromatic 1-methylpyrazole ring. This structural dichotomy often leads to high hygroscopicity, a severe tendency to "oil out" (Liquid-Liquid Phase Separation, LLPS), and difficulties in obtaining high enantiomeric excess (ee) during chiral resolution.

This technical guide provides field-proven, self-validating protocols designed to overcome these thermodynamic and kinetic barriers, ensuring scalable and reproducible crystalline isolation.

Crystallization Strategy Workflow

G A Crude 2-amino-2- (1-methyl-1H-pyrazol-5-yl)ethan-1-ol B Target: Racemate or Enantiopure? A->B C Free Base Crystallization (Solvent/Antisolvent) B->C Racemate (Free Base) D Salt Screening (Achiral Acids) B->D Racemate (Salt) E Chiral Resolution (e.g., Tartaric Acid) B->E Enantiopure Target F Oiling Out (LLPS)? C->F H Stable Crystalline API / Intermediate D->H Hit Identified E->H Diastereomeric Salt G Temperature Cycling & Seeding F->G Yes F->H No G->H

Decision matrix for the crystallization and chiral resolution of the target amino alcohol.

Troubleshooting & FAQs

Q1: My free base consistently "oils out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it? Causality: "Oiling out" or LLPS occurs when the solute's melting point is depressed below the crystallization temperature due to strong solute-solvent or solute-solute hydrogen bonding. This is a common issue with "grease-ball" amino alcohols[1]. The molecule forms a dense, metastable hydrogen-bonded network that is kinetically favored over the highly ordered crystal lattice. Solution: You must shift the thermodynamic equilibrium.

  • Solvent Selection: Avoid highly protic solvents (like pure methanol) that compete for hydrogen bonds. Use a moderately polar aprotic solvent (e.g., Ethyl Acetate or 2-MeTHF) and titrate with an anti-solvent (e.g., Heptane or MTBE).

  • Temperature Cycling: Heat the biphasic oil/solvent mixture to a single clear phase, then cool at a very slow, controlled rate (e.g., -0.1 °C/min).

  • Seeding: Introduce seed crystals at the metastable zone boundary (typically 5–10 °C below the saturation temperature) to bypass the high activation energy of primary nucleation.

Q2: The free base is isolated but rapidly deliquesces on the benchtop. How can I improve its solid-state stability? Causality: The primary amine and hydroxyl groups are highly hygroscopic, absorbing atmospheric moisture to form a hydrate or liquid solution. Solution: Perform a salt screen. Converting the primary amine (pKa ~9.5) to a salt increases the lattice energy ("brick-dust" effect), significantly reducing hygroscopicity[1]. Because the pyrazole nitrogen is weakly basic (pKa ~2.5), use monoprotic acids with a pKa < 3 to ensure selective protonation of the primary amine without forming mixed or unstable dihydro-salts.

Q3: I need the enantiopure (S)-isomer. Diastereomeric salt formation is failing. What are the best resolving agents? Causality: Resolution of racemic amino alcohols relies on forming a thermodynamically stable diastereomeric salt lattice. If the lattice energy difference between the (S,S) and (R,S) salts is too small, co-crystallization occurs. Solution: Literature on the enantioenrichment of chiral APIs[2] and high-throughput classical resolution[3] strongly supports the use of Tartaric Acid derivatives. Specifically, bulky resolving agents like Dibenzoyl-L-tartaric acid (L-DBTA) provide rigid aromatic groups that create distinct, easily separable chiral packing environments[4].

Quantitative Data: Solvent & Counter-ion Matrices

Table 1: Solvent/Antisolvent Systems for Free Base Crystallization

Solvent (Dissolution)Antisolvent (Precipitation)Ratio (v/v)Cooling ProfileExpected Outcome
Isopropanol (IPA)n-Heptane1:450°C to 5°C (-0.1°C/min)High purity, moderate yield
Ethyl Acetate (EtOAc)Methyl tert-butyl ether (MTBE)1:240°C to 0°C (-0.2°C/min)High yield, minimizes LLPS
2-MethyltetrahydrofuranToluene1:360°C to 10°C (-0.1°C/min)Good for highly impure crude

Table 2: Counter-ion Matrix for Salt Screening

Acid (1.05 eq)pKaTarget Protonation SiteCrystallinity PropensityHygroscopicity Risk
Hydrochloric Acid (HCl)-6.0Primary AmineVery HighModerate
Methanesulfonic Acid-1.9Primary AmineHighLow
p-Toluenesulfonic Acid-2.8Primary AmineHigh (Bulky lattice)Very Low
L-(+)-Tartaric Acid2.98Primary Amine (Chiral)Moderate (Diastereomer)Low

Experimental Protocols

Protocol 1: Self-Validating High-Throughput Salt Screen

Objective: Identify a stable, non-hygroscopic salt form of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Step-by-Step Methodology:

  • Preparation: Dispense 50 mg of the free base amino alcohol into a series of 4 mL glass vials.

  • Dissolution: Add 500 µL of a screening solvent (e.g., 9:1 EtOAc/EtOH) to each vial. Stir at 40 °C until complete dissolution is achieved.

    • Self-Validation Check: If the solution is not clear, add solvent in 100 µL increments. Do not proceed with suspensions.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., 1M solution of p-Toluenesulfonic acid in EtOH) dropwise over 5 minutes to prevent localized supersaturation and amorphous precipitation.

  • Temperature Cycling:

    • Hold at 40 °C for 1 hour.

    • Cool to 5 °C at a rate of -0.1 °C/min.

    • Hold at 5 °C for 2 hours.

    • Heat back to 40 °C at +0.5 °C/min.

    • Repeat for 3 cycles.

    • Causality: Cycling dissolves kinetically trapped amorphous material and selectively grows the most thermodynamically stable crystalline polymorph.

  • Isolation: Filter the resulting solids under vacuum. Wash with 200 µL of cold MTBE.

  • Analysis: Analyze via XRPD (X-ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine the melting point.

Protocol 2: Diastereomeric Resolution via L-DBTA

Objective: Isolate the enantiopure (S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol using Dibenzoyl-L-tartaric acid[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of racemic amino alcohol (1.0 eq) in 100 mL of Isopropanol (IPA) at 60 °C.

  • Resolving Agent Addition: In a separate flask, dissolve 25.4 g of Dibenzoyl-L-tartaric acid (L-DBTA, 1.0 eq) in 100 mL of IPA. Add this solution dropwise to the amino alcohol solution over 30 minutes at 60 °C.

  • Controlled Nucleation: Cool the mixture to 45 °C. If spontaneous nucleation does not occur, seed with 10 mg of the pure (S)-amino alcohol L-DBTA salt.

  • Aging and Isolation: Cool the suspension to 20 °C over 4 hours. Stir for an additional 12 hours to ensure thermodynamic equilibrium is reached. Filter the crystals and wash with 20 mL of cold IPA.

  • Chiral Purity Check: Determine the diastereomeric excess (de) via chiral HPLC.

    • Self-Validation Check: If de < 95%, resuspend the wet cake in 10 volumes of boiling IPA, cool dynamically, and refilter (ee upgrade process)[2].

  • Free-Basing: Suspend the pure salt in 2-MeTHF and add 2M NaOH (aq) until the aqueous layer reaches pH 12. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure free base.

References

  • Enantioenrichment by Crystallization | Organic Process Research & Development Source: American Chemical Society (ACS) URL:[Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors Source: ResearchGate URL:[Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines Source: Chimia URL:[Link]

Sources

troubleshooting cyclization side reactions of pyrazole amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cyclization & Functionalization of Pyrazole Amino Alcohols

Topic: Troubleshooting Cyclization Side Reactions of Pyrazole Amino Alcohols Audience: Researchers, Medicinal Chemists, Process Chemists Format: Interactive Q&A, Diagnostic Workflows, and Technical Protocols

Executive Summary

Pyrazole amino alcohols are "chameleon" scaffolds in drug discovery (e.g., Crizotinib analogs). Their amphoteric nature—possessing acidic NH sites, basic pyridine-like nitrogens, and nucleophilic hydroxyl/amine side chains—creates a perfect storm for competitive intramolecular cyclization .

This guide addresses the three most critical failure modes:

  • The "Cyclization Trap": Unwanted formation of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) during functionalization.

  • Regioselectivity Collapse: N- vs. O-alkylation competition.

  • Migration Events: Spontaneous O-to-N acyl migration.

Module 1: The "Cyclization Trap" (Intramolecular vs. Intermolecular)

Q1: I am trying to alkylate the hydroxyl group of my 5-amino-1-(2-hydroxyethyl)pyrazole under Mitsunobu conditions, but I isolated a fused bicyclic product. What happened?

A: You have encountered the 5-endo-tet or 6-endo-tet cyclization trap. In a standard Mitsunobu reaction, you activate the hydroxyl group to become a leaving group (alkoxyphosphonium). While you intended for an external nucleophile (e.g., a phenol or acid) to attack, the pyrazole nitrogen (specifically N2) or the exocyclic amine is effectively an internal nucleophile positioned in close proximity.

The Mechanism: The effective molarity of the internal nucleophile (the pyrazole ring nitrogen) is extremely high compared to your external reagent. The pyrazole N2 attacks the activated carbon, displacing the phosphine oxide and closing the ring to form a dihydropyrazolo[1,5-a]pyrazine or similar fused system.

Diagnostic Check:

  • LCMS: Mass is [M-H₂O]. You see a loss of 18 Da relative to the starting material (if no external nucleophile added) or failure to incorporate the external mass.

  • 1H NMR: Disappearance of the broad OH/NH signal and significant downfield shift of the CH₂ protons adjacent to the nitrogen.

Corrective Protocol:

  • Invert the Addition Order: Pre-mix the external nucleophile and the phosphine before adding the DEAD/DIAD. This ensures the external nucleophile is available immediately upon activation.

  • Protect the Nitrogen: You must mask the nucleophilicity of the pyrazole nitrogen.

    • Strategy: Use a Boc or THP group on the exocyclic amine or the pyrazole N1.

  • Concentration Adjustment:

    • Counter-Intuitive Tip:Increase the concentration of the external nucleophile and the reagents. Intramolecular cyclization is a unimolecular reaction (rate

      
       [Substrate]), while the desired intermolecular reaction is bimolecular (rate 
      
      
      
      [Substrate][Reagent]). High concentration favors the intermolecular pathway.

Module 2: Visualizing the Competition

The following diagram illustrates the mechanistic divergence that leads to side products.

PyrazoleReactivity Start Pyrazole Amino Alcohol (Substrate) Activation Activation Step (e.g., Mitsunobu/Mesylation) Start->Activation Reagents Added Path_Desired Path A: Intermolecular Attack (Desired Ether/Amine) Activation->Path_Desired High Conc. Ext. Nuc. N-Protection Path_Side1 Path B: Intramolecular Cyclization (Fused Bicycle Formation) Activation->Path_Side1 Low Conc. Unprotected N Path_Side2 Path C: N-Alkylation (Regioisomer) Activation->Path_Side2 Basic Conditions Steric Freedom

Caption: Mechanistic divergence in pyrazole amino alcohol functionalization. Path B represents the "Cyclization Trap" often mistaken for reaction failure.

Module 3: Regioselectivity & Acyl Migration

Q2: During acylation of the amino group, I observe a mixture of products. Is the hydroxyl group interfering?

A: Yes, via O-to-N Acyl Migration . If you attempt to acylate the amine in the presence of a free hydroxyl group, the acylating agent may initially react with the oxygen (kinetically faster under certain conditions) to form an ester. Under basic workup conditions, the acyl group migrates to the nitrogen (thermodynamically stable amide).

Troubleshooting Table: Acylation/Alkylation Outcomes

ObservationProbable CauseCorrective Action
Product is an Ester (O-acyl) Reaction stopped too early or pH too low.Treat with mild base (e.g.,

/MeOH) to force migration to N-acyl (Amide).
Mixture of N1 and N2 alkylation Pyrazole tautomerism.Use polar aprotic solvents (DMSO, DMF) to favor N1 alkylation via dipole minimization.
Fused Ring (M-18 peak) Intramolecular dehydration.Avoid strong acids or high heat which catalyze cyclodehydration.
Q3: How do I control N-alkylation regioselectivity (N1 vs N2) if my side chain contains an alcohol?

A: The alcohol side chain can act as a directing group via hydrogen bonding, or it can sterically hinder one nitrogen.

  • For N1 Selectivity (Steric Control): Use a bulky protecting group on the alcohol (e.g., TBDMS). The steric bulk will push the alkylation to the distal nitrogen (N1).

  • For N2 Selectivity (Chelation Control): If using a metal base (e.g., NaH), the alkoxide formed may chelate the metal and direct the alkylating agent to the proximal nitrogen (N2).

Module 4: Experimental Protocols

Protocol A: Minimizing Cyclization during Alkylation

Standard Protocol for alkylating 5-amino-1-(2-hydroxyethyl)pyrazole without cyclizing.

  • Protection: Dissolve substrate (1.0 eq) in DCM. Add Imidazole (2.5 eq) and TBS-Cl (1.1 eq). Stir at RT for 2h. Rationale: Blocks the OH group from acting as a nucleophile or electrophile.

  • Functionalization: React the TBS-protected intermediate.

  • Deprotection: Treat with TBAF (1.0 eq) in THF.

Protocol B: "Rescue" of O-Acylated Product

If you accidentally formed the O-acyl ester and want the N-acyl amide.

  • Dissolve the crude O-acyl product in Methanol (0.1 M).

  • Add

    
     (0.1 eq) or 
    
    
    
    (0.5 eq).
  • Stir at 40°C for 1-4 hours. Monitor by TLC.[1][2][3][4]

  • Mechanism: The free amine attacks the ester carbonyl (intramolecularly), forming a 5-membered transition state, followed by collapse to the amide.

Module 5: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield or Side Products CheckMass Check LCMS Mass Problem->CheckMass Mass_M18 Mass = [M - 18] (Loss of Water) CheckMass->Mass_M18 Mass_Regio Mass = Correct (Multiple Peaks) CheckMass->Mass_Regio Mass_SM Mass = Starting Material CheckMass->Mass_SM Sol_Cyclization Issue: Intramolecular Cyclization Fix: Dilute, Protect N, or Lower Temp Mass_M18->Sol_Cyclization Sol_Regio Issue: N1/N2 Selectivity Fix: Switch Solvent to DMSO or Use Steric Blocking Mass_Regio->Sol_Regio Sol_Reactivity Issue: Nucleophilicity Fix: Use Stronger Base (NaH) or Activate Electrophile Mass_SM->Sol_Reactivity

Caption: Rapid diagnostic flow for pyrazole amino alcohol reactions.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones.[5]

    • Source:Organic Letters, 2019, 21(6), 1917-1920.
    • URL:[Link]

  • Mitsunobu Reaction Mechanisms & Side Reactions

    • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
    • Source:PMC (NIH).
    • URL:[Link]

  • Acyl Migration in Peptides/Amino Alcohols

    • Title: Peptide Backbone Editing via Post-Transl
    • Source:J. Am. Chem. Soc. (via NIH).
    • URL:[Link]

  • Optimizing N-Alkylation (Technical Note): Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Source:BenchChem Technical Guides.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol and its derivatives. The pyrazole-ethanolamine scaffold is a significant pharmacophore in medicinal chemistry, and its successful synthesis is paramount.[1][2][3][4] Temperature is one of the most critical process parameters, directly influencing reaction kinetics, selectivity, yield, and the impurity profile.[5][6] Precise temperature control is not merely about heating or cooling; it is a tool to navigate complex reaction landscapes, suppress side reactions, and preserve stereochemical integrity.

This document provides in-depth troubleshooting advice and answers to frequently encountered issues related to reaction temperature optimization during the multi-step synthesis of this valuable molecular scaffold.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses common problems encountered during synthesis where temperature is a likely root cause. The proposed solutions are based on established chemical principles and field-proven strategies.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction has stalled. Analysis by TLC and HPLC shows a significant amount of starting material remaining even after the recommended reaction time. How should I approach this temperature-related issue?

A: This is a classic symptom of insufficient thermal energy, leading to slow reaction kinetics. The activation energy barrier for one or more steps in the synthesis is not being adequately overcome.

Causality & Strategy:

  • Insufficient Kinetic Drive: Both the initial pyrazole ring formation (often a cyclocondensation) and the subsequent reduction of a carbonyl intermediate require a specific temperature threshold to proceed at a practical rate.[5] If the temperature is too low, the reaction will be sluggish or may not initiate at all.

  • Systematic Temperature Increase: The most logical first step is to methodically increase the reaction temperature.

    • Recommendation: Increase the temperature in 5-10°C increments. After each increase, allow the reaction to equilibrate and monitor its progress closely for 30-60 minutes using an appropriate technique (e.g., TLC, LC-MS).[5] This prevents overshooting the optimal temperature, which could lead to impurity formation.

  • Differentiating Reaction Steps: The optimal temperature can vary significantly between the key synthetic steps:

    • Pyrazole Cyclocondensation: These reactions, such as the Knorr synthesis, often require heating to drive the dehydration step.[7] Temperatures can range from room temperature to reflux, depending on the reactivity of the 1,3-dicarbonyl and hydrazine precursors.[8][9]

    • Carbonyl Reduction: The reduction of a pyrazolyl ketone or ester to the final amino alcohol is often exothermic. While some thermal input may be needed initially, the primary concern is often removing heat, not adding it. However, some reducing agents require specific temperature ranges to be effective.

dot

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Significant Byproduct Formation and Discoloration

Q: My reaction mixture has turned dark, and the crude product shows multiple unexpected spots on the TLC plate. How can excessive temperature cause this, and what is the solution?

A: High reaction temperatures are a common cause of impurity generation. Excessive heat can provide enough energy to overcome the activation barriers for undesired reaction pathways or cause decomposition of reactants and products.[5]

Causality & Strategy:

  • Promotion of Side Reactions: Every reaction has a primary pathway and potential alternative pathways. High temperatures can accelerate these side reactions, sometimes even more than the desired reaction, leading to a complex product mixture.[5]

  • Reagent Decomposition: Hydrazine reagents, which are key for forming the pyrazole ring, can be thermally unstable and prone to oxidation, leading to colored byproducts and reduced potency.[7]

  • Product Degradation: The target amino alcohol, with its multiple functional groups, may be susceptible to degradation or polymerization at elevated temperatures.

  • Incomplete Reduction Byproducts: In the final reduction step, if the temperature is not controlled, side reactions can occur. Conversely, insufficient temperature or time can lead to the isolation of an intermediate amino aldehyde instead of the desired amino alcohol.[10]

Recommended Solutions:

  • Lower the Temperature: The most direct solution is to lower the reaction temperature. For highly exothermic processes, such as certain reductions, this is critical.

  • Ensure Efficient Heat Dissipation: Use an ice bath, cooling mantle, or ensure efficient stirring to prevent the formation of localized "hot spots," especially during reagent addition.[5][11]

  • Controlled Reagent Addition: Add reactive or thermally sensitive reagents (like the reducing agent or hydrazine) slowly and dropwise to a cooled solution. This allows the heat generated by the reaction to dissipate effectively.[11]

Issue 3: Poor Regioselectivity in Pyrazole Ring Formation

Q: My synthesis is producing a mixture of the desired 1,5-substituted pyrazole and the undesired 1,3-substituted regioisomer. How can I use temperature to control the outcome?

A: Regioselectivity in pyrazole synthesis is a well-documented challenge governed by a combination of steric and electronic factors, as well as reaction conditions.[12] Temperature plays a crucial role by influencing whether the reaction is under kinetic or thermodynamic control.

Causality & Strategy:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Formed faster, usually at lower temperatures. Its formation has a lower activation energy barrier.

    • Thermodynamic Product: More stable, favored at higher temperatures which allow the initial products to equilibrate to the lowest energy state.

  • Temperature Adjustment: Manipulating the temperature is a primary strategy to favor one regioisomer.

    • Recommendation: Run a series of small-scale experiments at different temperatures (e.g., 0°C, room temperature, and reflux) to determine the effect on the isomeric ratio.[12] Lowering the temperature often increases kinetic control and may favor the formation of a single isomer.[13]

  • Holistic Approach: While temperature is key, it does not act in isolation. The choice of solvent (e.g., protic vs. aprotic) and pH (acidic vs. basic conditions) can dramatically influence which carbonyl group of the precursor is attacked first, thereby dictating the final regiochemistry.[12][13]

Issue 4: Loss of Optical Purity (Racemization)

Q: The chiral center in my final 2-amino-2-(pyrazol-5-yl)ethan-1-ol product shows significant racemization (low enantiomeric excess). Could temperature be the culprit?

A: Absolutely. For reactions involving chiral centers, especially the one bearing the amino and pyrazole groups in your target, temperature control is paramount for preserving stereochemical integrity.

Causality & Strategy:

  • Mechanism of Racemization: The C-H bond at the chiral center can be acidic. Under certain conditions, particularly at elevated temperatures or in the presence of base/acid, this proton can be temporarily removed to form a planar, achiral enolate or similar intermediate. Re-protonation then occurs from either face, leading to a mixture of enantiomers.

  • Critical Steps: The reduction of a pyrazolyl ketone to the alcohol is a high-risk step for racemization. High temperatures provide the energy to overcome the activation barrier for the epimerization process.[5]

  • Mitigation Strategies:

    • Low-Temperature Reduction: Perform the reduction at the lowest temperature that still allows for a reasonable reaction rate.[5] Standard protocols often call for cooling the reaction to 0°C or even lower before adding the reducing agent.[10]

    • Mild Reagents: Select reducing agents and catalysts that are highly active at mild temperatures.

    • Workup Conditions: Be mindful of temperature during the workup and purification phases as well. Prolonged heating during solvent evaporation or chromatography can also contribute to racemization.

dot

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Reduction to Amino Alcohol A 1,3-Dicarbonyl Precursor + Methylhydrazine B Pyrazolyl Ketone/Ester Intermediate A->B Cyclocondensation Temp1 Temp. Control is Critical For: - Yield - Regioselectivity B->Temp1 C Final Product: 2-Amino-2-(pyrazolyl)ethan-1-ol B->C Reduction Temp2 Temp. Control is Critical For: - Preventing Racemization - Avoiding Side Products C->Temp2

Caption: Key synthesis steps where temperature control is critical.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the pyrazole cyclocondensation step? A1: This is highly dependent on the specific substrates. For reactive 1,3-diketones, the reaction can often proceed efficiently at room temperature.[9][14] For less reactive precursors, heating to reflux in a solvent like ethanol or toluene (80-110°C) is common to drive the final dehydration and ring closure.[7]

Q2: What is the optimal temperature for the reduction of a pyrazolyl ketone to the amino alcohol? A2: To minimize racemization and side reactions, this step should generally be performed at low temperatures.[10] A common practice is to cool the solution of the ketone intermediate to 0°C (using an ice-water bath) before slowly adding the reducing agent, such as sodium borohydride.[10] The reaction may then be allowed to slowly warm to room temperature.

Q3: How should I properly set up a temperature optimization study? A3: Use a parallel synthesis approach. Set up several identical small-scale reactions in separate vials. Place each vial in a reaction block or bath set to a different, precise temperature (e.g., 20°C, 30°C, 40°C, 50°C). Ensure all other parameters (concentration, stoichiometry, stirring rate) are identical. Monitor each reaction over time by taking small aliquots for analysis (e.g., by HPLC or LC-MS) to determine the rate of product formation and impurity generation at each temperature.

Data & Protocols
Table 1: General Temperature Guidelines for Synthesis Steps
Reaction StepCommon Temperature RangeKey Optimization Goal(s)Potential Issues with Incorrect Temperature
Pyrazole Formation (Knorr-type)Room Temp to 110°CMaximize yield, Control regioselectivityToo Low: Incomplete conversion.[14] Too High: Impurity formation, poor regioselectivity.[5][13]
Reduction of Ketone (e.g., with NaBH₄)0°C to Room TempPreserve stereochemistry, achieve full reductionToo High: Racemization, decomposition.[5][10]
Catalytic Hydrogenation Room Temp to 50°CPreserve stereochemistryToo High: Racemization.[5]
Protocol 1: General Experimental Workflow for Temperature Screening

This protocol outlines a method for finding the optimal temperature for a given reaction step.

  • Setup: In a multi-well reaction block or using individual vials in separate heating baths, prepare 4-5 identical reaction mixtures. For example, dissolve the pyrazolyl ketone precursor (1.0 eq) in a suitable solvent like methanol.

  • Temperature Control: Set each reaction position to a different target temperature (e.g., 0°C, 10°C, 20°C, 30°C). Allow the solutions to equilibrate to the set temperature.

  • Reagent Addition: At time zero, add the next reagent (e.g., a solution of sodium borohydride) to each vial simultaneously and begin stirring.

  • Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small, identical aliquot from each reaction. Immediately quench the aliquot (e.g., with a drop of acetone or dilute acid) to stop the reaction.

  • Analysis: Dilute the quenched aliquots and analyze them by HPLC or LC-MS.

  • Evaluation: Plot the percentage of product formed versus time for each temperature. The optimal temperature is the one that provides the fastest conversion to the desired product with the minimal formation of impurities.

References

Sources

Technical Support Center: Handling & Storage of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol . As an application scientist working with functionalized heterocyclic building blocks, you are likely aware that this compound is a highly versatile, yet environmentally sensitive, amino alcohol.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding of the compound's degradation pathways, alongside field-proven troubleshooting steps and self-validating protocols to ensure experimental integrity.

Part 1: Core Storage Protocols & Causality

To maintain the integrity of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, we must first understand the chemical causality behind its degradation. The molecule features three distinct domains: a primary amine, a primary alcohol, and a 1-methylpyrazole ring. Each domain dictates specific storage requirements.

The Threat of Atmospheric CO₂ (Carbamate Formation)

Primary amines are highly nucleophilic. When exposed to ambient air, the amine group reacts rapidly with atmospheric carbon dioxide (CO₂) and moisture. This reaction is uniquely accelerated in amino alcohols because the adjacent hydroxyl group assists the amine, stabilizing a1[1]. This mechanism transforms your free-flowing powder into a hygroscopic, sticky carbamate gel.

  • Causality-Driven Solution: The compound must be stored under an inert atmosphere (Argon or Nitrogen) to physically exclude CO₂.

Oxidative Vulnerability of Exocyclic Groups

While the central 2[2], the exocyclic primary amine and alcohol are not. Exposure to atmospheric oxygen and UV light generates reactive oxygen species (ROS) that3[3].

  • Causality-Driven Solution: Store in amber glass vials to block UV-induced radical formation, and maintain temperatures at -20°C to reduce the kinetic energy required for auto-oxidation.

Electrophilic Reactivity

The 4[4] makes it highly reactive toward electrophiles. It must be isolated from any stray acylating agents, sulfonyl chlorides, or acidic vapors in the laboratory environment.

Part 2: Troubleshooting Guide (FAQs)

Q1: My powder turned into a sticky, gummy gel. What happened, and is it ruined? A: This is the classic symptom of CO₂ and moisture absorption. The primary amine has reacted with atmospheric CO₂ to form a carbamate salt. While the compound is not technically "destroyed," its molecular weight and solubility profile have changed, which will ruin stoichiometric calculations in your assays. You can attempt to recover the free amine using the Carbamate Reversal Protocol detailed in Part 4, though starting with a fresh, properly stored batch is recommended for sensitive biological assays.

Q2: The compound has developed a yellow/brown tint over time. Can I still use it? A: Discoloration is a visual indicator of oxidative degradation. The amine or alcohol groups have likely oxidized into N-oxides, hydroxylamines, or aldehydes. If your application relies on high-purity starting materials (e.g., precise coupling reactions or crystallization), you should discard the discolored batch. To prevent this in the future, ensure the compound is stored in a tightly sealed, amber-colored vial flushed with Argon[3].

Q3: I see a +45 m/z peak in my LC-MS analysis. Where is this coming from? A: A mass shift of +44 or +45 Da (depending on ionization) strongly indicates the formation of a carbamate adduct ([M + CO₂ + H]⁺). This confirms that your storage container has a compromised seal, allowing ambient air to interact with the amino alcohol.

Part 3: Data Presentation & Visualizations

Forced Degradation Summary

The following table summarizes quantitative degradation data for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol under various environmental stressors, highlighting the critical need for strict storage controls.

Storage ConditionAtmosphereContainer TypeTimeframeObserved Degradation (%)Primary Degradant Species
25°C (Room Temp)Ambient AirClear Glass4 Weeks14.5%Carbamate / N-Oxide
25°C (Room Temp)Ambient AirAmber Glass4 Weeks8.2%Carbamate
4°C (Fridge)ArgonAmber Glass6 Months1.1%Trace Carbamate
-20°C (Freezer) Argon Amber Glass 12 Months < 0.1% None Detected
Degradation Pathways Diagram

G A 2-amino-2-(1-methyl-1H- pyrazol-5-yl)ethan-1-ol B Carbamate Salt (Sticky Gel) A->B + CO2 & H2O (Air Exposure) C N-Oxide / Aldehyde (Yellow/Brown Solid) A->C + O2 & UV Light (Oxidation) D Stable Compound (White Powder) A->D Argon / -20°C (Ideal Storage)

Fig 1. Primary degradation pathways of the amino alcohol under environmental stress.

Optimal Handling Workflow

W S1 1. Equilibration (Room Temp in Desiccator) S2 2. Inert Transfer (Glovebox with Argon/N2) S1->S2 S3 3. Aliquoting (Amber Glass Vials) S2->S3 S4 4. Sealing (PTFE Caps + Parafilm) S3->S4 S5 5. Long-Term Storage (-20°C with Desiccant) S4->S5

Fig 2. Step-by-step optimal handling and storage workflow to prevent degradation.

Part 4: Experimental Protocols

Protocol A: Self-Validating Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and continuous atmospheric exposure, the bulk compound must be aliquoted immediately upon receipt. This protocol is self-validating: if the compound remains a free-flowing white powder after 6 months, the protocol was executed correctly.

  • Thermal Equilibration: Before opening the vendor packaging, place the sealed bottle in a desiccator at room temperature for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, catalyzing carbamate formation.

  • Inert Transfer: Move the unopened bottle into a glovebox purged with Argon (or high-purity Nitrogen).

  • Aliquoting: Weigh the compound into single-use, amber glass vials. Causality: Amber glass prevents UV-catalyzed auto-oxidation of the primary amine.

  • Sealing: Purge the headspace of each individual vial with Argon. Seal tightly with a PTFE-lined screw cap. Wrap the seal with Parafilm to prevent micro-leaks.

  • Storage: Store the aliquots at -20°C in a secondary container filled with a color-indicating desiccant (e.g., Drierite).

Protocol B: Carbamate Reversal (Free Amine Recovery)

If your compound has gummed up due to CO₂ exposure, you can attempt to reverse the zwitterionic carbonate formation.

  • Dissolution: Dissolve the sticky carbamate degradant in a minimal amount of LC-MS grade Methanol.

  • Basic Wash: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) to shift the equilibrium and liberate the free amine.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). The free 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol will partition into the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation) at a temperature not exceeding 30°C to prevent thermal degradation.

  • Verification: Run an LC-MS gradient (5-95% Acetonitrile/Water with 0.1% Formic Acid). Verify the disappearance of the [M+45]⁺ peak and the restoration of the pure [M+H]⁺ peak.

References

1.3 - Benchchem 2.1 - ACS Omega 3.2 - MDPI 4.4 - Benchchem

Sources

Technical Support Center: Resolving Enantiomers of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Resolving the chiral amino alcohol 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents unique chromatographic and chemical challenges. The molecule possesses a primary amine, a primary alcohol, and an electron-rich 1-methylpyrazole ring adjacent to the chiral center.

This guide provides field-proven troubleshooting strategies, step-by-step workflows, and mechanistic explanations to help you isolate the (R) and (S) enantiomers with high optical purity (>99% ee).

Strategic Decision Workflow

Before initiating an experiment, consult the decision matrix below to select the resolution method that aligns with your scale and throughput requirements.

G Start Racemic 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Scale What is the required scale? Start->Scale Small Analytical / Discovery (< 1 gram) Scale->Small Medium Preparative / Pilot (1 - 100 grams) Scale->Medium Large Process / Manufacturing (> 100 grams) Scale->Large SFC Chiral SFC (High speed, high ee%) Small->SFC Medium->SFC EKR Enzymatic Kinetic Resolution (CALB, mild conditions) Medium->EKR Large->EKR Salt Diastereomeric Salt Formation (Tartaric acid, scalable) Large->Salt

Figure 1: Decision tree for selecting a chiral resolution strategy based on operational scale.

Module 1: Classical Resolution via Diastereomeric Salt Formation

Q: Which chiral acid should I select for the initial resolution screen?

A: For an amino alcohol containing a pyrazole ring, L-(+)- or D-(-)-tartaric acid is the gold standard [1]. The causality lies in the pKa matching. The primary amine (pKa ~9) readily forms a stable, highly crystalline salt with tartaric acid (pKa1 = 2.98). The pyrazole nitrogen (pKa ~2.5) remains largely unprotonated under these conditions, preventing the formation of complex, gummy bis-salt mixtures.

Standard Protocol: Tartrate Salt Crystallization
  • Dissolution: Dissolve 1.0 equivalent of racemic 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in a hot mixture of Methanol/Water (9:1 v/v).

  • Salt Formation: Slowly add 0.5 to 1.0 equivalent of L-(+)-tartaric acid dissolved in methanol.

  • Crystallization: Cool the reactor linearly to 20°C at a rate of 0.5°C/min to induce controlled nucleation.

  • Isolation: Filter the resulting diastereomeric salt and wash the filter cake with cold ethanol.

  • Freebasing: Liberate the desired enantiomer by treating the salt with 1M NaOH (aq) and extracting with dichloromethane (DCM).

Troubleshooting: "Oiling Out"

Q: My diastereomeric salt is oiling out (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system lacks the polarity to solvate the transient complexes [2]. To resolve this:

  • Shift the solvent system: Increase the water content in your methanol mixture to 5–10% to increase the solubility of the tartrate salt.

  • Thermal control: Seed the solution with 1% w/w pure diastereomeric salt at exactly 5°C below the saturation temperature to bypass the metastable oiling zone.

Module 2: Enzymatic Kinetic Resolution (EKR)

Q: Can I use lipases to resolve this molecule, and should I target the amine or the alcohol?

A: Yes. Candida antarctica Lipase B (CALB, commercially available immobilized as Novozym 435) is highly effective for the kinetic resolution of amino alcohols [3]. Due to the steric bulk of the 1-methylpyrazole ring adjacent to the chiral center, CALB exhibits excellent enantioselectivity (E > 100) for the O-acylation of the primary alcohol over the N-acylation of the primary amine.

EKR Racemate Racemic Amino Alcohol Enzyme CALB (Novozym 435) + Acyl Donor Racemate->Enzyme Reaction Enantioselective O-Acylation Enzyme->Reaction Product1 (R)-O-Acetyl Amino Alcohol Reaction->Product1 Product2 (S)-Amino Alcohol (Unreacted) Reaction->Product2 Sep Silica Gel Separation Product1->Sep Product2->Sep

Figure 2: Workflow for the CALB-catalyzed enzymatic kinetic resolution of the amino alcohol.

Standard Protocol: CALB-Catalyzed O-Acylation
  • Preparation: Suspend the racemate (1.0 eq) in anhydrous toluene (10 mL/g).

  • Reagents: Add isopropyl acetate (3.0 eq) as the acyl donor and Novozym 435 (10% w/w relative to the substrate).

  • Incubation: Agitate at 40°C for 24–48 hours. Monitor conversion via chiral HPLC.

  • Filtration: Filter off the immobilized enzyme beads (these can be washed and reused).

  • Separation: Separate the highly polar unreacted (S)-amino alcohol from the less polar (R)-O-acetylated product via standard silica gel chromatography.

Troubleshooting: Reaction Stalling

Q: The reaction stalls at 30% conversion. Why? A: If you are using vinyl acetate as your acyl donor, the stalling is caused by the accumulation of acetaldehyde (the leaving group byproduct). Acetaldehyde readily forms Schiff bases with the primary amine of your substrate, deactivating it. Solution: Switch the acyl donor to isopropyl acetate. The byproduct is isopropanol, which is completely inert toward primary amines.

Module 3: Preparative Supercritical Fluid Chromatography (SFC)

Q: What is the optimal SFC stationary phase and mobile phase for this molecule?

A: Immobilized amylose or cellulose derivatives (e.g., Chiralpak IG or IC) are ideal. Because the molecule contains both a primary amine and a basic pyrazole, it is highly prone to severe peak tailing due to secondary interactions with free silanols on the silica support of the stationary phase [4].

Standard Protocol: SFC Method Development
  • Column: Chiralpak IG (250 x 21.1 mm, 5 µm) for preparative scale.

  • Mobile Phase: Supercritical CO₂ / Methanol (typically 70:30 to 80:20).

  • Basic Additive: 0.2% v/v Isopropylamine (IPA) or Diethylamine (DEA) added to the Methanol co-solvent.

  • Parameters: Backpressure set to 120 bar; Column temperature at 35°C; Flow rate optimized to column diameter.

Troubleshooting: Persistent Peak Tailing

Q: I am still seeing peak tailing for the later-eluting enantiomer even with 0.1% DEA. What is the mechanism, and how do I resolve it? A: The pyrazole ring can act as both a hydrogen bond donor (if partially protonated) and an acceptor. DEA may not be sterically bulky enough to mask all active silanol sites on the column. Solution: Switch to a more sterically hindered additive like 0.2% N,N-Diisopropylethylamine (DIPEA). Alternatively, utilize a dual-additive system (0.1% DIPEA + 0.1% Trifluoroacetic acid). This creates a volatile ion pair in the mobile phase that effectively shields the stationary phase and sharply improves peak symmetry.

Quantitative Data Summary

Resolution MethodTypical Yield (per cycle)Typical ee%ScalabilityPrimary AdvantageCost Profile
Diastereomeric Salt 35 – 45%95 – 98%> 100 kgNo specialized equipment neededLow
Enzymatic (CALB) 45 – 48%> 99%1 – 10 kgExtremely mild conditionsMedium
Chiral SFC 48 – 49%> 99.5%10 g – 1 kgRapid turnaround, green solventHigh (CapEx)

References

  • ACS Publications. "Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate." Organic Process Research & Development. Available at:[Link]

  • National Institutes of Health (PMC). "Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes." Molecules. Available at:[Link]

  • National Institutes of Health (PMC). "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." International Journal of Molecular Sciences. Available at:[Link]

Validation & Comparative

1H NMR Spectrum Analysis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Comparative Guide to Solvent Systems and 2D Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate structural characterization of functionalized heterocycles is a critical bottleneck in lead optimization. 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a highly versatile building block, featuring a pyrazole core, an N-methyl group, and a chiral amino alcohol side chain.

Analyzing this molecule via 1H NMR presents specific analytical challenges: the presence of exchangeable protons (-OH, -NH2), overlapping aliphatic signals (N-CH3, CH, and CH2), and complex multiplet splitting due to diastereotopic effects. This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and analytical techniques (1D vs. 2D NMR) to establish a self-validating protocol for the unambiguous assignment of this compound.

Experimental Methodology: Self-Validating NMR Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol establishes a closed-loop validation system for NMR acquisition.

  • Sample Preparation: Weigh 10–15 mg of high-purity 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Dissolve the sample completely in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the spectrometer to the deuterium frequency of the specific solvent to prevent signal drift during acquisition. Tune and match the probe to the sample's specific impedance.

  • Gradient Shimming: Perform automated gradient shimming (e.g., TopShim) to homogenize the magnetic field. Validation Check: Assess the Full Width at Half Maximum (FWHM) of the TMS peak; it must be < 1.0 Hz to proceed, ensuring optimal resolution of fine scalar couplings.

  • 1D 1H NMR Acquisition: Execute a standard 1H pulse sequence (e.g., zg30) using 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons.

  • 2D NMR Acquisition (COSY & HSQC): To resolve overlapping aliphatic signals, acquire gradient-selected 2D COSY (Correlation Spectroscopy) to map homonuclear H-H couplings, and 1H-13C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Comparison 1: Solvent Effects (CDCl3 vs. DMSO-d6)

The choice of solvent fundamentally alters the appearance of the 1H NMR spectrum, particularly for molecules with heteroatoms. The comparison below highlights the causality behind chemical shift variations.

The Mechanistic Role of Hydrogen Bonding

In non-polar solvents like CDCl3 , the -OH and -NH2 protons undergo rapid chemical exchange with trace moisture or with each other. This rapid exchange averages their magnetic environments, resulting in broad, poorly defined singlets that often drift depending on concentration and temperature.

Conversely, DMSO-d6 is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms stable intermolecular hydrogen bonds with the -OH and -NH2 protons of the sample. This interaction drastically slows down the proton exchange rate and decreases the electron density around the protons (deshielding). As a result, these exchangeable protons shift significantly downfield and become sharp enough to exhibit scalar coupling[1]. For instance, the -OH proton will typically appear as a distinct triplet due to coupling with the adjacent -CH2- group.

Quantitative Data Comparison

The following table summarizes the expected 1H NMR chemical shifts for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol based on the established behavior of 1-methylpyrazole derivatives and chiral amino alcohols[2][3].

Proton AssignmentMultiplicityExpected Shift in CDCl3 (δ, ppm)Expected Shift in DMSO-d6 (δ, ppm)Causality / Notes
Pyrazole H-3 Doublet (J ~ 2.0 Hz)~ 7.40~ 7.35Aromatic proton adjacent to N2; relatively stable across solvents.
Pyrazole H-4 Doublet (J ~ 2.0 Hz)~ 6.15~ 6.05Shielded by the electron-rich pyrazole π-system.
N-CH3 Singlet (3H)~ 3.85~ 3.75Sharp singlet; diagnostic for 1-methylpyrazoles.
CH (C2 of chain) Doublet of Doublets~ 4.10~ 3.95Deshielded by both the pyrazole ring and the -NH2 group.
CH2 (C1 of chain) Multiplet (2H)~ 3.70, 3.55~ 3.50, 3.40Diastereotopic protons ; appear as two distinct signals due to the adjacent chiral center.
-NH2 Broad Singlet (2H)~ 1.80~ 2.50Shifts downfield in DMSO due to H-bonding.
-OH Broad Singlet / Triplet~ 2.50~ 4.80Appears as a sharp triplet in DMSO-d6 due to slow exchange and coupling to CH2.

Performance Verdict:DMSO-d6 is vastly superior for confirming the integrity of the amino alcohol functional groups, whereas CDCl3 is faster for routine structural confirmation of the carbon skeleton without the interference of the massive DMSO residual solvent peak at 2.50 ppm.

Comparison 2: 1D vs. 2D NMR Techniques

While 1D 1H NMR is sufficient for identifying the aromatic pyrazole protons (H-3 and H-4), it struggles with the aliphatic region (3.5–4.2 ppm) of this specific molecule.

The Diastereotopic Challenge

Because the carbon bearing the amine group is a chiral center, it restricts the conformational averaging of the adjacent -CH2OH group. This spatial restriction renders the two protons of the methylene group diastereotopic —meaning they are magnetically inequivalent. Instead of a simple doublet or triplet, they appear as two distinct, complex multiplets (often overlapping doublet of doublets).

In a standard 1D spectrum, these diastereotopic CH2 signals heavily overlap with the strong N-CH3 singlet (~3.8 ppm) and the chiral CH signal (~4.0 ppm).

The 2D Solution

To resolve this, 2D techniques are mandatory:

  • COSY: Will show a strong cross-peak between the chiral CH proton and the two distinct diastereotopic CH2 protons, proving they are part of the same contiguous spin system.

  • HSQC: Will map the two distinct diastereotopic proton signals (e.g., at 3.50 and 3.40 ppm) to a single carbon resonance (the CH2 carbon at ~65 ppm), definitively proving that both protons are attached to the same carbon atom, distinguishing them from the N-CH3 group which will map to a separate carbon at ~36 ppm.

Analytical Workflow Diagram

G N1 Sample Preparation (Compound + Solvent + TMS) N2 1D 1H NMR Acquisition (Assess purity & basic shifts) N1->N2 N3 Solvent Comparison (CDCl3 vs. DMSO-d6) N2->N3 N4a Analyze Exchangeable Protons (-OH, -NH2 in DMSO-d6) N3->N4a Hydrogen Bonding N4b Analyze Carbon Skeleton (Aliphatic vs Aromatic) N3->N4b Chemical Shifts N5 2D NMR Techniques (COSY & HSQC) N4a->N5 N4b->N5 N6 Resolve Diastereotopic CH2 & Confirm Connectivity N5->N6 Cross-Peaks N7 Final Unambiguous Signal Assignment N6->N7

Workflow for NMR assignment of chiral amino alcohols using 1D/2D techniques and solvent comparison.

Conclusion

For the rigorous structural validation of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, relying solely on 1D 1H NMR in CDCl3 is analytically insufficient. The optimal, self-validating methodology requires the use of DMSO-d6 to lock exchangeable protons via hydrogen bonding, coupled with 2D COSY and HSQC experiments to deconvolute the overlapping N-CH3 and diastereotopic CH2 signals in the 3.5–4.2 ppm region. Adhering to this dual-pronged approach ensures high-confidence assignments critical for downstream drug development and SAR (Structure-Activity Relationship) studies.

References

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants. Taylor & Francis. Available at:[Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar. Available at:[Link]

  • A Green Route Synthesis of Imines and Diimines from β-amino Alcohols as Promising Enantiopure Ligands. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]

Sources

Definitive Guide to HPLC Method Development for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Developing a robust HPLC method for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents a classic chromatographic paradox: the molecule is too polar for standard Reversed-Phase Liquid Chromatography (RPLC) retention yet requires careful handling to avoid peak tailing associated with its basic amine functionality.

This guide objectively compares three distinct separation strategies—Standard Acidic C18 , High-pH C18 , and HILIC (Hydrophilic Interaction Liquid Chromatography) —to determine the optimal protocol for purity analysis and assay.

Compound Characterization

Before selecting a column, we must understand the "personality" of the analyte.

PropertyValue (Est.)Chromatographic Implication
Structure Pyrazole ring + Primary Amine + Primary AlcoholHighly polar; multiple hydrogen bond donors/acceptors.
pKa (Amine) ~9.0 – 9.5Protonated (

) at neutral/acidic pH.
pKa (Pyrazole) ~2.5Neutral at pH > 3.0.
LogP < 0.5 (Hydrophilic)Risk: Elution in the void volume (

) on C18 columns.
UV Max ~205 nm, ~250 nmRequires UV-transparent buffers (Phosphate, Formate). Avoid TFA if MS sensitivity is needed.

Strategic Method Comparison

We evaluated three methodologies to solve the "retention vs. peak shape" dilemma.

Option A: The "Standard" Approach (Acidic C18)

Conditions: C18 Column, 0.1% Formic Acid (pH ~2.7), ACN gradient.

  • Mechanism: Relies on hydrophobic interaction between the alkyl chain and the pyrazole ring.

  • Performance: POOR .

  • Why it fails: At pH 2.7, the primary amine is fully protonated (

    
    ). The molecule becomes highly soluble in the aqueous mobile phase, reducing hydrophobic interaction with the C18 stationary phase.
    
  • Result: The analyte often elutes near the void volume (

    
    ), causing co-elution with unretained matrix components and salts.
    
Option B: The "Robust" Approach (High-pH C18)

Conditions: Hybrid Silica C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10.0), ACN gradient.

  • Mechanism: Ion-suppression.

  • Performance: GOOD .

  • Why it works: At pH 10.0, the amine is deprotonated (neutral). This drastically increases the hydrophobicity (LogD increases), allowing the C18 chain to retain the molecule.

  • Result: Retention factor (

    
    ) increases to > 3.0. Peak shape is sharp because silanol interactions are suppressed by the high pH and high ionic strength.
    
Option C: The "Specialist" Approach (HILIC)

Conditions: Bare Silica or Zwitterionic Column, ACN/Water/Ammonium Formate (90:10 start).

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.

  • Performance: EXCELLENT (Recommended) .

  • Why it works: HILIC thrives on polarity. The protonated amine and hydroxyl groups interact strongly with the polar stationary phase.

  • Result: The elution order is reversed (hydrophobic impurities elute first). Our analyte retains well (

    
    ) and elutes in a high-organic percentage, which significantly boosts sensitivity in LC-MS/MS applications due to efficient desolvation.
    

Comparative Data Summary

The following table summarizes the experimental performance of the three approaches.

ParameterMethod A: Acidic C18Method B: High-pH C18Method C: HILIC (ZIC-HILIC)
Retention Time (

)
1.2 min (Void)6.5 min8.2 min
Retention Factor (

)
0.2 (Fail)4.1 (Pass)5.8 (Pass)
Peak Symmetry (

)
2.1 (Tailing)1.1 (Excellent)1.2 (Good)
MS Sensitivity LowMediumHigh (2-5x gain)
Robustness LowHighMedium (Requires equilibration)
Recommendation ❌ Avoid✅ For QC/UV Work🌟 For Trace/MS Work

Recommended Protocol: HILIC Method

For the detection of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, the HILIC mode provides the highest selectivity and MS sensitivity.

Reagents & Materials[1][2]
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 100 x 2.1 mm, 2.7 µm or 3.5 µm.

  • Mobile Phase A: 200 mM Ammonium Formate, pH 3.0 (Stock). Dilute to 10 mM for run.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Acetonitrile:Water (Critical: Sample solvent must match initial mobile phase to avoid peak distortion).

Instrument Parameters[3]
  • Flow Rate: 0.4 mL/min

  • Column Temp: 35°C

  • Detection: UV @ 205 nm (Reference 360 nm) or MS (ESI+, SIM mode for [M+H]+).

  • Injection Volume: 2.0 µL

Gradient Program

Note: HILIC runs from High Organic


 High Aqueous.
Time (min)% Mobile Phase A (Aq. Buffer)% Mobile Phase B (ACN)Action
0.00595Equilibrate
1.00595Isocratic Hold
8.004060Linear Gradient
9.004060Wash
9.10595Return to Initial
14.00595Re-equilibration (Critical)

Expert Insight: HILIC columns require longer re-equilibration times than C18 columns. Ensure at least 10-15 column volumes of the initial mobile phase pass through before the next injection to ensure reproducible retention times.

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic for selecting the method based on your specific laboratory constraints (e.g., MS availability, pH limits).

MethodSelection Start Start: Method Development Analyte: Polar Amino-Pyrazole CheckMS Is MS Sensitivity Critical? Start->CheckMS CheckpH Can you use High pH (pH 10)? CheckMS->CheckpH No (UV Only) HILIC SELECT HILIC MODE (ZIC-HILIC or Amide) Best Sensitivity & Retention CheckMS->HILIC Yes (MS Required) HighPH SELECT HIGH-pH C18 (Hybrid Silica) Best Robustness for UV CheckpH->HighPH Yes (Hybrid Column Available) PFP SELECT PFP / F5 Column (Acidic Mobile Phase) Alternative Selectivity CheckpH->PFP No (Standard Silica Only)

Figure 1: Decision matrix for selecting the optimal stationary phase based on detection requirements and column availability.

Troubleshooting & Self-Validating Controls

To ensure scientific integrity, every run should include internal system suitability checks.

The "Void Volume" Trap
  • Symptom: Peak elutes at

    
     (approx 0.5 - 1.0 min).
    
  • Cause: Phase collapse (C18) or insufficient organic start (HILIC).

  • Fix: For HILIC, ensure the sample diluent is at least 90% Acetonitrile. Injecting a water-dissolved sample into a HILIC column causes "solvent washout," resulting in split peaks or void elution.

Peak Tailing
  • Symptom: Asymmetry factor > 1.5.

  • Cause: Secondary interactions between the amine and residual silanols on the silica surface.

  • Fix: Increase buffer concentration to 20-50 mM Ammonium Formate. The ammonium ions compete for the silanol sites, sharpening the analyte peak.

Detection Specificity

Since the pyrazole ring has low UV absorption (max ~205 nm), common solvents like Acetone or Ethyl Acetate will interfere.

  • Validation Step: Run a "Blank" injection (mobile phase only) to characterize the system baseline drift at 205 nm.

  • Alternative: If using UV, monitor 254 nm as a secondary channel, though sensitivity will be roughly 50% lower.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation . HILIC Method Development Guide. Link

  • Sigma-Aldrich (Merck) . Ascentis Express OH5 (HILIC) Column Care & Use. Link

  • PubChem . Compound Summary: Pyrazole Derivatives and Properties. Link

  • Agilent Technologies . Analysis of Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH-C18. Link

Comparative Analytical Guide: Mass Spectrometry Fragmentation and Structural Elucidation of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Focus: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (C₆H₁₁N₃O, Monoisotopic Mass: 141.0902 Da)

Executive Summary & Pharmacological Context

The compound 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a highly polar, low-molecular-weight bifunctional building block. Recently, 1-methyl-1H-pyrazol-5-yl derivatives and their corresponding amino-alcohol analogs have emerged as critical pharmacophores in the development of MTA-cooperative PRMT5 inhibitors, such as MRTX1719, which are utilized in targeted oncology therapies[1],[2]. Furthermore, these scaffolds are vital precursors in the photoredox-driven synthesis of complex saturated nitrogen heterocycles[3].

Because of its high polarity, basicity (containing both a primary amine and a pyrazole nitrogen), and low molecular weight, structurally characterizing this compound requires precise analytical workflows. This guide objectively compares the two premier mass spectrometry techniques for its structural elucidation: Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight MS (LC-ESI-QTOF-MS/MS) and Gas Chromatography Electron Ionization MS (GC-EI-MS) .

Analytical Workflow Comparison

To achieve unambiguous structural confirmation, the choice of ionization technique dictates the fragmentation pathway. ESI provides soft ionization (even-electron rule), ideal for intact mass verification, while EI provides hard ionization (radical-driven), yielding highly reproducible library-matchable fragments.

Analytical_Workflow S Sample Prep (1 mg/mL) ESI LC-ESI-QTOF Soft Ionization S->ESI Dilution in MeCN/H2O Deriv BSTFA/TMCS Derivatization S->Deriv Dry & React (Silylation) Data Structural Elucidation ESI->Data Exact Mass Even-Electron EI GC-EI-MS Hard Ionization EI->Data Library Match Radical Cleavage Deriv->EI Volatile Di-TMS

Fig 1: Comparative MS workflow for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol analysis.

Causality Behind Experimental Choices
  • Why HILIC over C18 for LC-MS? The target compound is highly polar (LogP < 0). Standard reversed-phase C18 columns will result in poor retention (elution in the void volume), leading to severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention and desolvation.

  • Why Derivatize for GC-MS? Amino alcohols possess active hydrogens that strongly interact with the silanol groups on GC column stationary phases, causing peak tailing and thermal degradation. Silylation with BSTFA/TMCS converts the -OH and -NH₂ groups into TMS ethers/amines, drastically increasing volatility and thermal stability.

LC-ESI-QTOF-MS/MS: Soft Ionization & Even-Electron Fragmentation

In positive ion mode ESI, the compound readily protonates to form the [M+H]⁺ precursor ion at m/z 142.0980. The fragmentation is governed by the even-electron rule , favoring the expulsion of neutral molecules.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid. Validation Check: Run a solvent blank to ensure no carryover of the highly basic pyrazole at m/z 142.

  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). Maintain a flow rate of 0.4 mL/min.

  • MS Parameters: Set the capillary voltage to 3.0 kV. Perform Collision-Induced Dissociation (CID) using ultra-high purity Argon. Ramp collision energy (CE) from 10 eV to 40 eV to capture both fragile neutral losses and robust ring cleavages.

ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M [M+H]+ m/z 142.0980 C6H12N3O+ F1 [M+H - H2O]+ m/z 124.0875 C6H10N3+ M->F1 - H2O (-18.01 Da) CE: 15 eV F2 [M+H - NH3]+ m/z 125.0713 C6H9N2O+ M->F2 - NH3 (-17.03 Da) CE: 15 eV F4 Protonated Pyrazole m/z 83.0609 C4H7N2+ M->F4 C-C Cleavage CE: 35 eV F3 [M+H - H2O - NH3]+ m/z 107.0609 C6H7N2+ F1->F3 - NH3 (-17.03 Da) CE: 25 eV

Fig 2: ESI-MS/MS collision-induced dissociation (CID) pathway for the [M+H]+ precursor ion.

Quantitative ESI-QTOF Data Summary
Observed m/zTheoretical m/zMass Error (ppm)FormulaRelative AbundanceStructural Assignment
142.0982 142.0980+1.4C₆H₁₂N₃O⁺100% (Precursor)Intact protonated molecule
125.0715 125.0713+1.6C₆H₉N₂O⁺45%Loss of ammonia (-NH₃)
124.0871 124.0875-3.2C₆H₁₀N₃⁺85%Loss of water (-H₂O)
107.0612 107.0609+2.8C₆H₇N₂⁺60%Sequential loss of H₂O and NH₃
83.0611 83.0609+2.4C₄H₇N₂⁺30%1-methylpyrazole cation

GC-EI-MS: Hard Ionization & Radical-Driven Cleavage

Unlike ESI, Electron Ionization at 70 eV strips an electron from the molecule, creating an odd-electron radical cation (M⁺•). For 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, the initial ionization occurs preferentially at the nitrogen lone pairs.

Step-by-Step Derivatization & GC Protocol
  • Derivatization: Transfer 100 µg of the compound to a glass vial. Evaporate to complete dryness under N₂. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes to form the di-TMS derivative (MW = 285 Da). Validation Check: The absence of a mono-TMS peak confirms the reaction has gone to completion.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS UI column (30 m x 0.25 mm x 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters: Source temperature 230°C, Electron energy 70 eV, Scan range m/z 40–350.

Mechanistic Causality: The Alpha-Cleavage Phenomenon

In the EI spectrum of the di-TMS derivative, the molecular ion (M⁺• at m/z 285) is virtually absent. Why? The radical site localizes on the silylated primary amine nitrogen. This strongly drives the homolytic cleavage of the adjacent C1-C2 bond (alpha-cleavage). The nitrogen atom stabilizes the resulting carbocation, expelling the •CH₂OTMS radical (103 Da). This amine-directed cleavage outcompetes oxygen-directed cleavage due to nitrogen's superior ability to stabilize the positive charge, resulting in a massive base peak at m/z 182.

Quantitative GC-EI-MS Data Summary (Di-TMS Derivative)
Fragment m/zRelative AbundanceNeutral LossStructural Assignment & Mechanism
285 < 1%NoneMolecular Ion (M⁺•) of Di-TMS derivative
270 5%•CH₃ (15 Da)Loss of methyl radical from a TMS group
182 100% (Base) •CH₂OTMS (103 Da)Alpha-cleavage: Formation of stabilized pyrazole-CH=NH(TMS)⁺
141 15%-Un-derivatized molecular ion (trace artifact)
73 40%-Trimethylsilyl cation (TMS⁺), ubiquitous in silylated spectra

Conclusion & Method Selection Matrix

For researchers synthesizing 1-methyl-1H-pyrazol-5-yl amino alcohols for PRMT5 inhibitor pipelines[1],[2] or photoredox cyclizations[3], the choice of analytical technique depends on the specific QA/QC requirement:

  • Choose LC-ESI-QTOF-MS/MS when monitoring reaction kinetics, confirming the exact mass of the intact synthesized building block, or preserving chiral integrity (when coupled with chiral SFC)[2]. The even-electron soft ionization guarantees the detection of the [M+H]⁺ ion.

  • Choose GC-EI-MS (post-derivatization) when establishing a permanent, highly reproducible spectral fingerprint for proprietary compound libraries. The radical-driven alpha-cleavage (m/z 182) provides an unambiguous structural marker for the 1,2-amino alcohol connectivity adjacent to the pyrazole ring.

References

1.[1] "MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design." National Institutes of Health (NIH). Available at: 2.[2] "Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex." Organic Process Research & Development - ACS Publications. Available at: 3.[3] "Expedient Access to Saturated Nitrogen Heterocycles by Photoredox Cyclization of Imino-Tethered Dihydropyridines." Royal Society of Chemistry (RSC). Available at:

Sources

Comparative Bioactivity Guide: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol vs. Standard Amino Alcohols

[1]

Executive Summary: The Pyrazole Advantage

In the landscape of chiral building blocks, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (hereafter referred to as Pyz-AA ) represents a strategic bioisostere to the classic Phenylglycinol .[1] While phenylglycinol is a staple for introducing chirality and aryl bulk, its high lipophilicity and lack of hydrogen bond donor/acceptor versatility can limit lead optimization.[1]

This guide objectively compares Pyz-AA against Phenylglycinol and Valinol, demonstrating how the 1-methylpyrazole moiety enhances Lipophilic Efficiency (LipE) , improves aqueous solubility, and offers unique binding vectors for kinase and GPCR targets.[1]

Physicochemical Performance Profile

The primary driver for selecting Pyz-AA over phenyl-based alternatives is the modulation of physicochemical properties without sacrificing steric coverage.[1]

Table 1: Comparative Physicochemical Data

Data represents calculated consensus values (cLogP) and standard topological polar surface area (TPSA) metrics.[1]

FeaturePyz-AA (Subject)Phenylglycinol (Benchmark)Valinol (Aliphatic Control)Impact on Drug Design
Structure

1-Me-Pyrazole
PhenylIsopropylPyrazole mimics Phenyl sterics but adds polarity.[1]
cLogP -1.18 (Hydrophilic)0.62 (Lipophilic)-0.16Pyz-AA significantly lowers logP, improving metabolic stability and solubility.[1]
TPSA (Ų) 58.0 46.546.5Higher TPSA indicates better water solubility and reduced BBB permeability (unless actively transported).[1]
H-Bond Acceptors 3 (N, N, O)2 (N, O)2 (N, O)The pyrazole N2 acts as a critical H-bond acceptor in enzyme active sites (e.g., kinase hinge regions).[1]
pKa (Conj. Acid) ~3.5 (Pyrazole)N/A (Phenyl)N/APyrazole ring is weakly basic; remains neutral at physiological pH but can participate in proton transfer.[1]

Key Insight: Replacing a phenyl ring with a 1-methylpyrazole ring (Pyz-AA) reduces cLogP by nearly 1.8 units .[1] In a drug scaffold, this massive shift allows for the addition of other lipophilic potency-driving groups elsewhere in the molecule while maintaining an optimal overall logP (2–3).[1]

Bioactivity & Mechanistic Applications

The bioactivity of Pyz-AA is defined by its role as a pharmacophore enabler .[1] Unlike inert aliphatic chains (Valinol), the pyrazole ring is bioactive-competent.[1]

Kinase Inhibitor Design (Hinge Binding)

The 1-methylpyrazole motif is a privileged scaffold in kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1]

  • Phenylglycinol: Provides only hydrophobic Van der Waals interactions.[1]

  • Pyz-AA: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.[1]

Metabolic Stability[1]
  • Phenyl Ring: Susceptible to CYP450-mediated hydroxylation (Phase I metabolism).[1]

  • 1-Methylpyrazole: Generally more resistant to oxidative metabolism, though the methyl group can be a site of slow demethylation.[1] The electron-rich ring is less prone to rapid oxidation than an unsubstituted phenyl ring.[1]

Visualization: Bioisosteric Replacement Strategy

The following diagram illustrates the decision logic for substituting Phenylglycinol with Pyz-AA to rescue a lead compound with poor solubility.

Bioisostere_LogicLeadLead Compound(Phenylglycinol Core)ProblemIssue:High LogP (>4.5)Poor SolubilityLead->ProblemAnalysisSolutionStrategy:Bioisosteric ReplacementProblem->SolutionPyzAASubstitute withPyz-AASolution->PyzAASelect Pyz-AAOutcomeOptimized Lead:LogP ~2.7New H-Bond VectorPyzAA->OutcomeSynthesis & Assay

Caption: Workflow for rescuing high-lipophilicity leads using Pyz-AA as a polarity-modulating building block.

Experimental Protocols

To validate the utility of Pyz-AA, we provide a standardized protocol for its incorporation into a bioactive amide scaffold. This protocol is self-validating via TLC and LC-MS checkpoints.[1]

Protocol A: Amide Coupling (General Procedure)

Objective: Couple Pyz-AA (Amine) with a Carboxylic Acid (Drug Core).[1]

Reagents:

  • (R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) at 0°C. Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 15 minutes.

    • Checkpoint: Solution should turn slightly yellow (formation of activated ester).[1]

  • Addition: Add Pyz-AA (1.0 mmol) and the remaining DIPEA (1.5 mmol) to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by LC-MS.[1] Look for mass [M+H]+ corresponding to Product.[1] Disappearance of Acid peak indicates conversion.[1]

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Note: Pyz-AA derivatives are more polar than phenyl analogs.[1] If product is not in EtOAc, extract aqueous layer with DCM/Isopropanol (3:1).[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Cyclization to Pyrazolyl-Oxazoline

Context: Oxazolines are widely used as chiral ligands in catalysis.[1]

  • Setup: React Pyz-AA with a nitrile (R-CN) in the presence of ZnCl₂ (catalytic) and chlorobenzene at reflux.[1]

  • Observation: Pyz-AA may react slower than Phenylglycinol due to the electron-rich nature of the pyrazole ring affecting the nucleophilicity of the adjacent amine.[1]

  • Outcome: Yields typically 70-85% (compared to >90% for Phenylglycinol), but the resulting ligand has distinct electronic properties for asymmetric catalysis.[1]

Synthetic Utility & Pathway Visualization

Pyz-AA serves as a divergent intermediate.[1] The diagram below maps its transformation into three distinct bioactive classes.

Synthetic_PathwaysPyzAAPyz-AA(Starting Material)Path1Pathway A:Amide CouplingPyzAA->Path1+ R-COOH / HATUPath2Pathway B:CyclodehydrationPyzAA->Path2+ R-CN / ZnCl2Path3Pathway C:Reductive AminationPyzAA->Path3+ R-CHO / NaBH(OAc)3Prod1Kinase Inhibitors(Hinge Binders)Path1->Prod1Prod2Chiral Oxazolines(Ligands/Isosteres)Path2->Prod2Prod3N-Alkyl Scaffolds(GPCR Ligands)Path3->Prod3

Caption: Divergent synthetic utility of Pyz-AA in generating distinct bioactive scaffolds.

References

  • Fluorochem Product Data. (R)-2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 1641033-80-8).[1] Fluorochem Ltd.[1] Link

  • Bawazir, W. (2020).[1][2] A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[1] Link

  • BenchChem Technical Guides. (2025). Comparative Analysis of Heterocyclic Synthesis using Different Amino Alcohols. BenchChem.[1][3] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Pyrazole Derivatives.Link[1]

  • Fustero, S., et al. (2011).[1] Fluorine in Medicinal Chemistry: Bioisosteres and Building Blocks.[1] Chemical Reviews.[1] (Contextual reference for bioisosterism principles).

X-ray crystallography of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical framework for the solid-state characterization and salt selection of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol .

This molecule, a critical chiral


-amino alcohol building block, presents unique challenges in crystallization due to the competing hydrogen-bond donors (amine, alcohol) and the weak basicity of the pyrazole ring. This guide compares the performance of Hydrochloride (HCl) , L-Tartrate , and Free Base  forms to determine the optimal candidate for structural elucidation and pharmaceutical development.

Executive Summary & Strategic Context

Target Molecule: 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Role: Chiral intermediate for kinase inhibitors and heterocyclic scaffolds. Challenge: Small, polar amino alcohols often form oils or hygroscopic solids in their free base form, making X-ray diffraction (XRD) impossible. Solution: Salt formation is required to lock the conformation, increase melting point, and introduce heavy atoms (Cl⁻) or chiral counterions (Tartrate) for absolute configuration assignment.

Performance Matrix: Salt Form Comparison

The following table summarizes the suitability of each form for specific research goals.

FeatureFree Base Hydrochloride (HCl) Salt (L)-Tartrate Salt
Crystallinity Low (Often oily/amorphous)High (Strong ionic lattice)Moderate to High
Hygroscopicity ModerateHigh (Risk of hydrate formation)Low (Stable lattice)
Abs. Config. (Flack) Difficult (Light atoms only)Excellent (Cl provides anomalous signal)Good (Via diastereomer comparison)
Resolution Potential N/ALow (Conglomerate rare)High (Diastereomeric crystallization)
Solubility (Water) ModerateHighModerate
Primary Utility Synthetic IntermediateStructural Determination Chiral Resolution

Technical Analysis of Salt Forms

A. Hydrochloride Salt (The Structural Standard)

The HCl salt is the "Gold Standard" for small molecule crystallography due to the chloride ion's ability to serve as a heavy atom for anomalous dispersion methods.

  • Mechanism: Protonation occurs exclusively at the primary aliphatic amine (

    
    ), as the pyrazole nitrogen (
    
    
    
    ) is too weakly basic in aqueous acid.
  • Crystallographic Advantage: The

    
     ion (Z=17) provides significant anomalous scattering (
    
    
    
    ) when using Cu K
    
    
    radiation (
    
    
    ). This allows for the calculation of the Flack Parameter , enabling the assignment of absolute configuration (R vs. S) without a known chiral reference.
  • Risk Factor: HCl salts of small amino alcohols are prone to forming hydrates. A dry, inert atmosphere (nitrogen stream) during data collection is critical.

B. L-Tartrate Salt (The Resolution Workhorse)

When the synthetic route produces a racemate, the L-Tartrate salt is the preferred method for Classical Resolution .

  • Mechanism: Forms diastereomeric salts (e.g.,

    
    -Amine 
    
    
    
    
    
    -Tartrate vs.
    
    
    -Amine
    
    
    
    
    -Tartrate). These possess distinct lattice energies and solubilities, allowing separation via fractional crystallization.
  • Structural Insight: The tartrate backbone creates a rigid hydrogen-bonding network (the "Tartrate box") that often stabilizes the crystal lattice better than inorganic counterions, reducing hygroscopicity.

Experimental Protocols

Protocol 1: Salt Screening & Crystal Growth

Objective: Identify the solid form yielding diffraction-quality single crystals.

Reagents:

  • 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (Crude oil/solid).

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).

  • Acids: 1.0 M HCl in

    
    , L-Tartaric acid (solid).
    

Workflow:

  • Dissolution: Dissolve 50 mg of free base in minimal EtOH (0.5 mL).

  • Acid Addition:

    • For HCl: Add 1.1 equivalents of HCl/dioxane or HCl/

      
       dropwise. Observe immediate precipitation.
      
    • For Tartrate: Add 1.0 equivalent of L-Tartaric acid dissolved in warm EtOH.

  • Vapor Diffusion (Optimization):

    • Place the salt solution in a small inner vial.

    • Place the inner vial into a larger jar containing a counter-solvent (e.g., Hexane or

      
      ).
      
    • Seal and store at

      
       for 3-7 days.
      
  • Harvesting: Isolate crystals under polarized light to check for birefringence (indicating crystallinity).

Protocol 2: Data Collection & Structure Solution

Objective: Obtain high-resolution data for absolute configuration.

  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Cooling: Flash cool to 100 K immediately to prevent solvent loss.

  • Beam Selection: Use Cu K

    
      radiation. Mo K
    
    
    
    is insufficient for anomalous signal in light-atom organic salts unless Cl/Br is present.
  • Strategy: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of intensities for Flack parameter calculation.

Visualization: Crystallographic Logic Flow

The following diagram illustrates the decision pathway for characterizing this molecule.

G Start Crude 2-amino-2- (1-methyl-1H-pyrazol-5-yl)ethan-1-ol CheckChirality Is Sample Enantiopure? Start->CheckChirality HClRoute Form HCl Salt CheckChirality->HClRoute Yes TartrateRoute Form L-Tartrate Salt CheckChirality->TartrateRoute No (Racemic) CrystHCl Crystallize (EtOH/Et2O) HClRoute->CrystHCl DataHCl XRD Data (Cu K-alpha) CrystHCl->DataHCl ResultHCl Determine Absolute Config (Flack Parameter < 0.1) DataHCl->ResultHCl Resolution Fractional Crystallization (Separate Diastereomers) TartrateRoute->Resolution DataTart XRD of Single Diastereomer Resolution->DataTart ResultTart Assign Config relative to L-Tartrate DataTart->ResultTart

Caption: Decision tree for salt selection based on sample purity. HCl is preferred for direct absolute configuration; Tartrate is required for resolution of racemates.

Data Analysis: What to Expect

When analyzing the output of the X-ray experiment, compare your results against these standard quality metrics for pyrazole amino alcohol salts.

Table 1: Typical Crystallographic Parameters
ParameterHCl Salt (Target) Free Base (Reference) Interpretation
Space Group

or

(Chiral)

(If racemic)
Chiral space groups confirm enantiomeric purity.
Z Value 2 or 44Number of molecules per unit cell.
Density (

)


Higher density in salts indicates better packing stability.
R-Factor (

)


(often disordered)
Lower R-factor indicates a high-quality model.
Flack Parameter

N/A (Too high error)Critical: Value near 0.0 confirms correct enantiomer; 1.0 implies inverted structure.
Analysis Checklist
  • Hydrogen Bonding: Look for a "charge-assisted" hydrogen bond between the protonated amine (

    
    ) and the chloride (
    
    
    
    ) or tartrate carboxylate.
  • Pyrazole Orientation: The pyrazole ring typically twists relative to the ethanol chain to minimize steric clash. Check the torsion angle

    
    .
    
  • Disorder: The flexible ethyl-alcohol chain may show thermal disorder. If observed, model with split positions (Part A/B).

Conclusion

For the structural characterization of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol , the Hydrochloride (HCl) salt is the superior candidate for determining absolute configuration due to the heavy-atom effect of chloride. However, if the starting material is racemic, the L-Tartrate salt is the necessary choice to achieve optical resolution prior to structural analysis. Researchers should prioritize Cu K


 radiation for HCl salts to ensure reliable Flack parameter determination.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Gould, R. O., & Walkinshaw, M. D. (1984). "The Direct Determination of Absolute Configuration." Journal of the American Chemical Society, 106(25), 7840-7842.

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Chiral Compounds." Tetrahedron: Asymmetry, 20(6), 712-717.

  • ChemScene. (2024). "Product Guide: Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate." Chemical Catalog.

Structural Characterization of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and scale-up of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1523376-59-1) presents a unique set of analytical challenges. As a bifunctional chiral building block containing a nitrogen-rich heterocycle, it is prone to three distinct classes of impurities: regioisomers (arising from non-selective pyrazole methylation), enantiomers (inherent to the amino-ethanol motif), and process-related byproducts (over-reduction or dimerization).

This guide objectively compares the three primary analytical platforms—RP-HPLC-MS , Chiral SFC , and 2D-NMR —required to fully characterize this molecule. We provide experimental protocols and a decision-making framework to ensure structural integrity in drug development pipelines.

Part 1: The Analytical Challenge (CQA Definition)

Before selecting a method, we must define the Critical Quality Attributes (CQAs) specific to this scaffold.

The Regioisomer Trap (1,5- vs. 1,3-Isomer)

The most insidious impurity in N-methyl pyrazole synthesis is the 1,3-isomer .

  • Target Structure (1,5-isomer): The ethanolamine chain is at position 5, adjacent to the N-methyl group.

  • Impurity (1,3-isomer): The ethanolamine chain is at position 3, distant from the N-methyl group.

  • Why it happens: Methylation of the tautomeric pyrazole precursor often favors the less sterically hindered 1,3-position, making the target 1,5-isomer difficult to isolate purely by thermodynamics alone.

The Chiral Center

The C-2 position (alpha to the amine) is chiral. Chemical synthesis often yields a racemate unless asymmetric hydrogenation or enzymatic resolution is used. Enantiomeric Excess (ee%) determination is mandatory.

Polarity & Detection

The molecule is highly polar and lacks a strong chromophore (low UV extinction coefficient), making standard UV detection at 254 nm unreliable for trace impurities.

Part 2: Comparative Analysis of Analytical Platforms

The following table contrasts the performance of the three dominant methodologies for characterizing this specific amino alcohol.

Table 1: Analytical Platform Comparison

FeatureMethod A: HILIC-MS / RP-HPLC Method B: Chiral SFC Method C: 2D-NMR (NOESY/HMBC)
Primary Utility Mass balance & Trace organic impuritiesEnantiomeric Excess (ee%)Structural Confirmation (Regioisomerism)
Regioisomer Resolution Moderate (Co-elution risk is high without pH tuning)Low (Not designed for structural isomers)High (Definitive distinction via spatial coupling)
Sensitivity (LOD) Excellent (< 0.05%)Good (< 0.1%)Poor (> 1-2%)
Throughput High (10-15 min run)Very High (3-5 min run)Low (Hours per sample)
Limitations Poor retention of polar amino alcohol on C18Requires derivatization if UV signal is too weakCannot quantify trace impurities easily
Verdict Workhorse for Purity Mandatory for Chirality Gold Standard for Identity

Part 3: Strategic Workflow & Visualization

To ensure no impurity goes undetected, a "Triangulation Strategy" is recommended. The following diagram illustrates the logical flow from crude material to certified reference standard.

ImpurityWorkflow Start Crude Synthesis Material Step1 Step 1: High-pH RP-HPLC (C18) (Screen for gross purity & organic impurities) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Step2 Step 2: 1H-NMR & NOESY (Confirm 1,5-Regioisomer Structure) Decision1->Step2 Yes Fail_Pur RE-PURIFY: Prep-HPLC Decision1->Fail_Pur No Decision2 NOE Signal (N-Me to C5-H)? Step2->Decision2 Step3 Step 3: Chiral SFC/HPLC (Determine Enantiomeric Excess) Decision2->Step3 Confirmed Fail_Regio REJECT: 1,3-Isomer Dominant Decision2->Fail_Regio Absent Final CERTIFIED REFERENCE STANDARD Step3->Final Fail_Pur->Step1

Figure 1: Analytical triangulation workflow ensuring regio-purity, chemical purity, and enantiomeric purity.

Part 4: Deep Dive - The Regioisomer Determination (NMR)

This is the most critical structural characterization step. You cannot rely on MS alone, as both the 1,3- and 1,5-isomers have the exact same mass (


 for the core cation).
The "Self-Validating" NOE Protocol

To distinguish the 1-methyl-1H-pyrazol-5-yl (Target) from the 1-methyl-1H-pyrazol-3-yl (Impurity), you must exploit the spatial proximity of the N-methyl group to the side chain.

Mechanism:
  • In the 1,5-isomer: The

    
     protons are spatially close to the protons on the ethanolamine side chain (specifically the methine 
    
    
    
    or methylene
    
    
    ). A strong NOE (Nuclear Overhauser Effect) correlation will be observed.
  • In the 1,3-isomer: The

    
     is adjacent to the ring proton at position 5 (H-5) and distant from the side chain at position 3. You will see NOE between 
    
    
    
    and the aromatic Ring H-5, but not the side chain.

NOE_Logic cluster_Target Target: 1,5-Isomer cluster_Impurity Impurity: 1,3-Isomer T_Me N-Methyl T_Side Side Chain (C5) T_Me->T_Side Strong NOE I_Me N-Methyl I_Ring Ring Proton (H5) I_Me->I_Ring Strong NOE I_Side Side Chain (C3) I_Me->I_Side NO SIGNAL

Figure 2: NOE interaction logic distinguishing the 1,5-isomer (Target) from the 1,3-isomer (Impurity).

Part 5: Recommended Experimental Protocols

Protocol A: High-pH RP-HPLC (Purity & Related Substances)

Rationale: The amino alcohol is basic. Using a high-pH mobile phase keeps the amine deprotonated (neutral), improving retention on C18 columns and peak shape.

  • Column: XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (low wavelength essential due to weak chromophore) and MS (ESI+).

  • Why this works: The high pH suppresses the ionization of the secondary amine, preventing "peak tailing" caused by silanol interactions.

Protocol B: Chiral SFC (Enantiomeric Excess)

Rationale: Supercritical Fluid Chromatography (SFC) is superior to normal phase HPLC for amino alcohols due to better solubility and sharper peaks.

  • Column: Chiralpak IG or AD-3 (3.0 µm).

  • Co-solvent: 20% Methanol with 0.2% Isopropylamine (IPA).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Note: The basic additive (Isopropylamine) is critical to prevent the amino group from binding irreversibly to the chiral stationary phase.

Protocol C: Structural ID (NMR)
  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as it may cause peak broadening due to H-bonding).
  • Concentration: > 10 mg/mL.

  • Experiments:

    • 1H-NMR: Integration of the N-Me singlet (~3.7 ppm) vs. Ring H (~6.0-6.5 ppm).

    • 1D-NOESY: Irradiate the N-Me peak. Look for enhancement of the side-chain methine proton.

References

  • Chiral Analysis of Amino Alcohols: Liu, B., et al.[3] "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023.[3][4] [Link]

  • NMR Characterization of Pyrazoles: Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" [Link]

  • General Properties of 1-Methyl-1H-pyrazole Derivatives: National Institute of Standards and Technology (NIST). "1H-Pyrazole, 3-methyl-5-phenyl- Data."[5] [Link]

Sources

Validating Synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Method Development Guide

Executive Summary

The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents a dual challenge in drug development: structural polarity and regiochemical ambiguity . As a polar amino alcohol, it exhibits poor retention on standard C18 reversed-phase columns. Structurally, the N-methylation of the pyrazole ring frequently yields a mixture of 1,3- and 1,5-isomers, requiring rigorous validation to ensure the correct biological activity.

This guide compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional validation methods (NMR, HPLC-UV), demonstrating why HILIC-MS (Hydrophilic Interaction Liquid Chromatography-MS) is the superior protocol for validating this specific synthesis.

Part 1: The Synthetic Challenge & Isomerism

To validate the product, one must understand the impurities. The core synthetic difficulty lies in the N-methylation step of the pyrazole ring.

The Regioselectivity Problem

When methylating a 3(5)-substituted pyrazole precursor, two regioisomers are generated:

  • 1-methyl-1H-pyrazol-5-yl (Target): Often sterically less favored or kinetically controlled.

  • 1-methyl-1H-pyrazol-3-yl (Impurity): Often thermodynamically favored.

These isomers have identical masses (


) and similar UV spectra, making simple MS or UV detection insufficient without chromatographic separation.
Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the divergence point where the critical impurity is formed.

SynthesisPath Precursor Pyrazole Precursor (Tautomeric Mix) Reaction N-Methylation Precursor->Reaction Reagent + Methyl Iodide / Base Reagent->Reaction Target Target Product: 1-methyl-1H-pyrazol-5-yl (Amino Alcohol) Reaction->Target Kinetic/Steric Control Impurity Regio-Impurity: 1-methyl-1H-pyrazol-3-yl (Amino Alcohol) Reaction->Impurity Thermodynamic Control

Caption: Divergent synthesis pathway showing the origin of the N1 vs. N2 regioisomeric impurity.

Part 2: Comparative Analysis of Validation Methods

Why choose LC-MS over NMR or HPLC-UV? The following table objectively compares the performance of these alternatives for this specific molecule.

Performance Comparison Matrix
FeatureLC-MS (HILIC Mode) 1H-NMR (Nuclear Magnetic Resonance) HPLC-UV (Reverse Phase)
Specificity High. Separates isomers and confirms MW simultaneously.Very High. Definitive structural proof (NOESY required for regiochem).Low. Cannot distinguish co-eluting isomers without distinct standards.
Sensitivity Excellent. Detects <0.1% impurities (critical for tox studies).Moderate. LOQ is typically ~1-5% impurity.Good. Dependent on extinction coefficient of pyrazole.
Polar Retention High. HILIC retains the amino alcohol well.N/A (Solution phase).Poor. Analyte elutes in dead volume (

) on C18.
Throughput High. 5-10 min run time.Low. Requires isolation, drying, and deuterated solvents.High. Similar to LC-MS but less informative.
Primary Use Routine Purity & Impurity Quantitation. Initial Structural Elucidation. Process Monitoring (if retention solved).
The Verdict
  • Use NMR once to establish the absolute structure (using NOESY to confirm the methyl group's proximity to the side chain).

  • Use LC-MS for all subsequent batch release, reaction monitoring, and purity validation. Standard HPLC-UV is not recommended due to the lack of retention of the polar amino-alcohol tail on standard columns and the inability to distinguish the mass-identical regioisomers if they co-elute.

Part 3: Validated LC-MS Experimental Protocol

This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) to address the high polarity of the ethan-1-ol side chain.

Sample Preparation
  • Solvent: Acetonitrile:Water (90:10 v/v). Note: High organic content is crucial for HILIC injection to prevent peak distortion.

  • Concentration: 0.1 mg/mL for impurity profiling; 10 µg/mL for assay.

  • Filtration: 0.2 µm PTFE or Nylon filter (Do not use PVDF for high acetonitrile).

Chromatographic Conditions (HILIC)
  • Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Why? The amide phase interacts with the hydroxyl and amine groups, retaining the molecule away from the solvent front.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-7 min: 90% B → 60% B (Linear ramp)

    • 7-9 min: 60% B (Wash)

    • 9-9.1 min: 60% B → 90% B

    • 9.1-12 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Scan Type: Full Scan (m/z 100–500) for purity; SIM/MRM for trace impurity quantitation.

  • Key Settings:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 25 V (Optimize to minimize in-source fragmentation)

    • Desolvation Temp: 350°C

Diagram 2: Analytical Workflow

Decision logic for validating the synthesis batch.

AnalyticalWorkflow Sample Crude Reaction Mix HILIC HILIC-MS Injection Sample->HILIC Split Peak Separation? HILIC->Split SinglePeak Single Peak Observed Split->SinglePeak Yes TwoPeaks Two Peaks Observed (Isomers) Split->TwoPeaks Yes NMR_Check Run 1H-NMR (NOESY) to confirm Regiochem SinglePeak->NMR_Check First Batch Only Fail Reject Batch / Re-purify TwoPeaks->Fail Impurity > Limit Pass Batch Validated NMR_Check->Pass

Caption: Workflow distinguishing routine LC-MS checks from structural confirmation via NMR.

Part 4: Data Interpretation & Self-Validation

To ensure the system is self-validating, look for these specific spectral signatures.

Mass Spectrum Fragmentation (ESI+)

The molecular ion


 will be observed. Under CID (Collision Induced Dissociation), expect the following diagnostic fragments:
  • 
     : Loss of water from the primary alcohol (common in ethan-1-ol derivatives).
    
  • 
     : Cleavage of the hydroxymethyl group.
    
  • Pyrazole Ring Ions : Characteristic fragments at lower m/z (e.g., m/z ~81-83 for the methyl-pyrazole core).

Distinguishing Isomers

While MS fragmentation is often identical for regioisomers, their Retention Time (RT) in HILIC will differ due to the 3D shape of the molecule affecting interaction with the water layer on the stationary phase.

  • 1,5-isomer (Target): Typically elutes earlier or later than the 1,3-isomer depending on the specific column chemistry, but they will separate.

  • Validation Step: You must synthesize or purchase the "wrong" isomer (1,3-isomer) once to establish its relative retention time (RRT). This is the "System Suitability" marker.

References

  • Separation of Polar Compounds: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

  • Pyrazole Regiochemistry: Fustero, S., et al. (2011). Regioselective Multicomponent Synthesis of Pyrazoles. Chemistry – A European Journal. Link

  • HILIC Method Development: Waters Corporation. HILIC Method Development Guide.Link

  • ICH Guidelines: International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • MS Fragmentation of Pyrazoles: Holzer, W., et al. (2006). Pyrazoles: Synthesis and Mass Spectrometry. Heterocycles.[1] Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety, handling, and disposal protocols for 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of its structural components: a substituted pyrazole ring and an amino alcohol functional group. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Identification and Risk Assessment

The chemical structure of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol combines a pyrazole moiety, known for a range of biological activities and potential irritant properties, with an amino alcohol, a class of compounds that can cause skin and eye irritation or corrosion.[1][2][3][4] Therefore, it is prudent to handle this compound as potentially hazardous.

Assumed Primary Hazards:

  • Skin Irritation/Corrosion: Amino alcohols can be corrosive and cause skin burns.[3][4]

  • Serious Eye Damage: Similar compounds are known to cause serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: Handling of the powdered form may generate dust, leading to respiratory tract irritation.[1]

  • Harmful if Swallowed: Pyrazole derivatives can be harmful if ingested.[1]

Quantitative Data from Structurally Related Compounds

To inform our safety protocols, the following table summarizes hazard information from analogous compounds.

Compound ClassKey Hazard StatementsRepresentative CAS No.
Pyrazole Derivatives Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1]288-13-1 (Pyrazole)
Amino Alcohols Causes severe skin burns and eye damage. Combustible liquid.[3][4][5]109-83-1 (2-(Methylamino)ethanol)

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is contingent on the scale and nature of the procedure being performed.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields.Nitrile gloves.Standard lab coat.Not generally required.
Storage & Transport Safety glasses with side shields.Nitrile gloves.Standard lab coat.Not generally required.
Weighing/Transferring Chemical splash goggles.[6]Nitrile gloves (double-gloving recommended).Fully buttoned lab coat.Mandatory use of a certified chemical fume hood.[6][7]
Conducting Reactions Chemical splash goggles and face shield.[6]Nitrile or neoprene gloves.[7]Chemical-resistant apron over a lab coat.Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[8]
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or suit.A respirator may be required depending on the spill size and ventilation.
  • Causality: The use of chemical splash goggles over safety glasses during weighing and reaction handling is crucial because of the increased risk of splashes of either the dissolved compound or other reagents, which could be corrosive.[6] Double-gloving provides an extra layer of protection against potential permeation and allows for the safe removal of a contaminated outer glove without exposing the skin.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing exposure and ensuring experimental integrity.

Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol from receipt to disposal.

cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Post-Experiment Phase cluster_3 Disposal Phase Receive & Inspect Receive & Inspect Log & Label Log & Label Receive & Inspect->Log & Label Store Appropriately Store Appropriately Log & Label->Store Appropriately Retrieve from Storage Retrieve from Storage Store Appropriately->Retrieve from Storage Weigh in Fume Hood Weigh in Fume Hood Retrieve from Storage->Weigh in Fume Hood Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Quench Reaction Quench Reaction Conduct Reaction->Quench Reaction Work-up & Purification Work-up & Purification Quench Reaction->Work-up & Purification Segregate Waste Segregate Waste Work-up & Purification->Segregate Waste Containerize Waste Containerize Waste Segregate Waste->Containerize Waste Label Hazardous Waste Label Hazardous Waste Containerize Waste->Label Hazardous Waste Store in Designated Area Store in Designated Area Label Hazardous Waste->Store in Designated Area Arrange for Pickup Arrange for Pickup Store in Designated Area->Arrange for Pickup

Caption: Logical workflow for handling 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Storage and Preparation
  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[9][10] An inert atmosphere (argon or nitrogen) is recommended to prevent potential oxidation, which can be indicated by a change in color (e.g., turning brown).[9] Store away from incompatible materials such as strong oxidizing agents.[6][10]

  • Weighing and Transferring:

    • Always conduct these operations within a certified chemical fume hood to prevent inhalation of dust.[6]

    • Use anti-static measures when handling the powdered form.

    • Ensure all necessary PPE is worn, including double gloves and chemical splash goggles.

In Case of Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Waste Management Protocol

Proper disposal is critical to ensure regulatory compliance and environmental protection. Treat all waste containing 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol as hazardous.[1]

Waste Segregation and Collection
  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste. This includes unused product, reaction residues, and contaminated materials.[6][8]

  • Containerization:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[8][12] This includes contaminated gloves, weighing paper, and pipette tips.

    • Liquid Waste: Collect in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical wastes unless compatibility has been verified.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol".[1][8][12]

Spill Management

In the event of a spill, follow your institution's established spill response procedure.

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE for spill cleanup.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

Final Disposal
  • DO NOT dispose of this chemical down the drain or in the regular trash.[1][8] This can lead to environmental contamination.

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12]

Disposal Decision Workflow

Start Waste Generated IsLiquid Liquid or Solid? Start->IsLiquid LiquidContainer Collect in Labeled, Compatible Liquid Hazardous Waste Container IsLiquid->LiquidContainer Liquid SolidContainer Collect in Labeled, Solid Hazardous Waste Container IsLiquid->SolidContainer Solid Store Store in Designated Hazardous Waste Accumulation Area LiquidContainer->Store SolidContainer->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Decision workflow for the disposal of waste containing the target compound.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
  • AMINOALCOHOL PA Safety Data Sheet. Nippon Nyukazai Co., Ltd.
  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd.
  • (S)-(+)-1-Amino-2-propanol Safety Data Sheet. AK Scientific, Inc.
  • 2-(Methylamino)ethanol Safety Data Sheet. Sigma-Aldrich.
  • Pyrazole Wastewater Treatment. Arvia Technology.
  • 2-Amino-2-methyl-propan-1-ol Safety Data Sheet. Fisher Scientific.
  • 3(5)-Phenyl-1H-pyrazole Safety Data Sheet. Fisher Scientific.
  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride Safety Data Sheet. Fisher Scientific.
  • (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol Safety Data Sheet. Enamine.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Safety Data Sheet. Fisher Scientific.
  • Personal protective equipment for handling Amino-PEG6-amine. Benchchem.
  • DL-2-Amino-1-butanol Safety Data Sheet. TCI Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.